Sulfochlorophenol S
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O16S4/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNFKABIVXQRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910682, DTXSID401122075 | |
| Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-73-3, 108321-09-1 | |
| Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Bis((5-chloro-2-hydroxy-3-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-bis[(5-chloro-2-hydroxy-3-sulphophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Analytical Imperative for Chromogenic Reagents
An In-depth Technical Guide to the Spectroscopic Characterization of Sulfochlorophenol S
In the landscape of pharmaceutical research and drug development, the reliability of analytical methods is paramount. Chromogenic reagents, such as this compound, are critical components in many quantitative assays. Their purity, identity, and stability directly impact the accuracy and validity of experimental results.[1][2][3] A comprehensive characterization of these reagents is not merely a quality control measure; it is a foundational requirement for robust and reproducible science.
This compound, a complex organic molecule, is utilized in colorimetric assays for the detection of specific metal ions. Its intricate structure, featuring multiple functional groups including phenolic hydroxyls, sulfonic acids, chloro-substituents, and a diphenyl sulfone backbone, gives rise to its unique chromogenic properties. However, this complexity also necessitates a multi-faceted analytical approach to confirm its identity and purity.
This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, this narrative is built on the principle of orthogonal analysis, where each technique provides a unique and complementary piece of the structural puzzle. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems to ensure the highest degree of scientific integrity. The methods discussed include Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape
Principle & Rationale
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing insights into its electronic transitions. For a molecule like this compound, the extensive system of conjugated pi-electrons in the aromatic rings, coupled with the influence of various auxochromic (color-enhancing) and chromophoric (color-imparting) groups, results in a characteristic UV-Vis spectrum. The phenolic hydroxyl (-OH), chloro (-Cl), and sulfonyl (-SO₂-) groups all modulate the energy of these electronic transitions, leading to specific absorption maxima (λmax). Analysis of this spectrum is a rapid and effective method for confirming the integrity of the core chromophore and for quantitative measurements via the Beer-Lambert Law.[5]
Expected Spectral Properties
The spectrum of this compound is predicted to show strong absorptions in the UV region. For comparison, simpler related compounds like 4-chlorophenol exhibit characteristic absorption bands at approximately 225 nm and 280 nm in aqueous solutions.[6] Due to the extended conjugation provided by the diphenyl sulfone structure and the presence of multiple substituents, a bathochromic shift (shift to longer wavelengths) of these peaks is anticipated for this compound. The precise λmax values are also sensitive to solvent polarity and pH, which can alter the ionization state of the phenolic and sulfonic acid groups.
Experimental Protocol: Quantitative UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which this compound is readily soluble. Methanol, ethanol, or deionized water are suitable choices.[7][8] The choice of solvent should be documented as it can influence the λmax.
-
Stock Solution Preparation: Accurately weigh a reference standard of this compound (e.g., 10 mg) and dissolve it in the chosen solvent in a 100 mL volumetric flask to create a 100 µg/mL stock solution.
-
Serial Dilutions: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.
-
Instrument Parameters:
-
Set the spectrophotometer to scan a wavelength range of 190-800 nm to capture the full spectrum and identify the λmax.[8]
-
Use the chosen solvent as a blank to zero the instrument.
-
-
Spectral Acquisition: Acquire the absorbance spectra for each calibration standard and the sample under investigation.
-
Data Analysis:
-
Identify the λmax from the spectrum of the highest concentration standard.
-
Construct a calibration curve by plotting absorbance at λmax versus concentration.
-
Determine the concentration of the unknown sample using its absorbance and the calibration curve.
-
Data Presentation: Expected UV-Vis Characteristics
| Parameter | Expected Value | Rationale |
| λmax 1 | ~230-250 nm | Corresponds to π → π* transitions in the substituted benzene rings. |
| λmax 2 | ~280-320 nm | Corresponds to n → π* transitions and π → π* transitions influenced by auxochromes. |
| Molar Absorptivity (ε) | High | Expected due to the extended conjugated system. |
Workflow Visualization: UV-Vis Characterization
Caption: Workflow for identity confirmation and quantitative analysis of this compound using UV-Vis spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups
Principle & Rationale
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making the FT-IR spectrum a unique molecular "fingerprint." For this compound, FT-IR is indispensable for confirming the presence of key structural components like the hydroxyl, sulfonyl, chloro, and aromatic moieties.
Expected Spectral Features
The FT-IR spectrum of this compound will be complex but highly informative. By analyzing the characteristic absorption bands, we can validate the molecular structure. Key expected peaks include:
-
O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.
-
S=O Stretch (Sulfonyl & Sulfonic Acid): Strong, sharp absorption bands typically found in two regions: 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1180 cm⁻¹ (symmetric stretch). These are highly characteristic.[10]
-
C-S Stretch: Weaker absorptions in the 600-800 cm⁻¹ range.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 700-850 cm⁻¹.
Experimental Protocol: FT-IR Analysis via ATR
Attenuated Total Reflectance (ATR) is a common, convenient sampling technique for liquid or solid samples that requires minimal preparation.[11]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition:
-
Scan the mid-IR range (4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction using the previously recorded background spectrum. If necessary, apply an ATR correction to the data.
-
Peak Assignment: Correlate the observed absorption bands to the known vibrational frequencies of the functional groups expected in this compound.
Data Presentation: Characteristic FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H Stretch | Phenolic Hydroxyl |
| 3000-3100 (sharp) | C-H Stretch | Aromatic |
| 1450-1600 (multiple) | C=C Stretch | Aromatic Ring |
| 1300-1350 (strong) | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) / Sulfonic Acid (-SO₃H) |
| 1140-1180 (strong) | S=O Symmetric Stretch | Sulfonyl (-SO₂-) / Sulfonic Acid (-SO₃H) |
| 1000-1100 | C-O Stretch | Phenolic |
| 700-850 | C-Cl Stretch | Aryl Halide |
Workflow Visualization: FT-IR Functional Group Analysis
Caption: Standard workflow for the structural confirmation of this compound using FT-IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Principle & Rationale
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic rings and verifying the overall molecular skeleton. While nuclei like ³³S and ³⁵Cl are NMR-active, their quadrupolar nature and low natural abundance present significant challenges, often requiring specialized solid-state NMR techniques.[12][13][14][15]
Expected Spectral Features
-
¹H NMR: The molecule's symmetry will simplify the spectrum. We expect to see distinct signals for the aromatic protons. The chemical shifts will be influenced by the neighboring functional groups. The electron-withdrawing sulfonyl, sulfonic acid, and chloro groups will shift protons downfield (to higher ppm), while the electron-donating hydroxyl group will shift them upfield. The acidic protons of the -OH and -SO₃H groups may appear as broad singlets or may exchange with residual water in the solvent.
-
¹³C NMR: The number of unique signals in the ¹³C NMR spectrum will directly correspond to the number of chemically non-equivalent carbon atoms, providing a clear confirmation of the molecule's symmetry. The chemical shifts will again be dictated by the attached functional groups, allowing for the assignment of each carbon in the structure.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for polar, acidic compounds like this compound, as it can solubilize the compound and often allows for the observation of exchangeable protons (OH, SO₃H).
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data. Phase and baseline correct the resulting spectra.
-
Structural Assignment:
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns (multiplicity) to assign protons to their positions on the aromatic rings.
-
Assign each signal in the ¹³C spectrum to a specific carbon atom based on its chemical shift and by using predictive software or comparison with related structures.
-
Data Presentation: Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| ¹H (Aromatic) | 7.0 - 8.5 | Located in the deshielded region due to aromatic ring current and influence of electron-withdrawing groups. |
| ¹H (Phenolic -OH) | 9.0 - 12.0 (broad) | Acidic proton, chemical shift is highly dependent on concentration and solvent. |
| ¹³C (Aromatic C-O) | 150 - 160 | Carbon attached to the electronegative oxygen atom is deshielded. |
| ¹³C (Aromatic C-S) | 130 - 145 | Carbon attached to the sulfonyl group. |
| ¹³C (Aromatic C-Cl) | 125 - 135 | Carbon attached to chlorine. |
| ¹³C (Aromatic C-H) | 115 - 130 | Standard aromatic carbon region. |
Workflow Visualization: NMR Structural Verification
Sources
- 1. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 2. rroij.com [rroij.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iosrjen.org [iosrjen.org]
- 9. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. (33S) Sulfur NMR [chem.ch.huji.ac.il]
- 14. mdpi.com [mdpi.com]
- 15. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sulfochlorophenol S: Structure, Properties, and Applications in Spectrophotometric Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently demonstrated the critical need for well-characterized analytical reagents in advancing scientific research and development. Sulfochlorophenol S, a poly-sulfonated chlorophenol derivative, stands out as a chromogenic agent with significant potential in the precise quantification of various metal ions. This guide is crafted to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer a deeper understanding of its chemical principles and practical applications. The methodologies detailed herein are designed to be self-validating, ensuring robustness and reliability in your experimental workflows.
Chemical Identity and Physicochemical Properties
This compound, systematically named 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid, is a complex organic molecule that serves as a highly sensitive chromogenic reagent. Its utility in analytical chemistry is intrinsically linked to its unique structural features.
Chemical Structure
The intricate structure of this compound is central to its function as a chromogenic indicator. It features a large, conjugated system of aromatic rings interspersed with azo groups (-N=N-), hydroxyl (-OH) groups, sulfonic acid (-SO₃H) groups, and chlorine (-Cl) atoms.
Caption: Chemical Structure of this compound.
The extensive delocalization of π-electrons across this structure is responsible for its intense color. The hydroxyl and azo groups act as key coordination sites for metal ions. Upon complexation, the electronic distribution within the molecule is altered, leading to a significant shift in its absorption spectrum, a phenomenon that forms the basis of its use in spectrophotometry. The sulfonic acid groups impart high water solubility to the molecule, a crucial property for its application in aqueous analytical systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value | Reference |
| IUPAC Name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid | |
| Synonym(s) | This compound sodium calcium salt | [1] |
| CAS Number | 108321-09-1 | [1] |
| Molecular Formula | C₂₂H₁₄Cl₂N₄O₁₆S₄ | [1] |
| Molecular Weight | 789.53 g/mol | [1] |
| Physical Form | Powder | [1] |
| Solubility | Water: 1 mg/mL | [1] |
| Storage Temperature | 2-8°C | [1] |
Note: The properties listed are for the sodium calcium salt form, which is a common commercially available form.
Synthesis Pathway
The synthesis of this compound is a multi-step process involving diazotization and coupling reactions, common in the synthesis of azo dyes. While a detailed, validated protocol for its industrial production is proprietary, a plausible synthetic route can be outlined based on established organic chemistry principles.
The synthesis likely begins with the diazotization of 2-amino-4-chlorophenol-6-sulfonic acid. This is achieved by treating the amino compound with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HCl) at low temperatures (0-5 °C) to form a diazonium salt.
Simultaneously, the coupling component, 1,8-dihydroxynaphthalene-3,6-disulfonic acid (Chromotropic acid), is prepared in an alkaline solution. The diazonium salt is then slowly added to the solution of the coupling component. The azo coupling reaction occurs at the positions ortho to the hydroxyl groups on the naphthalene ring, resulting in the formation of the final this compound molecule. The reaction is typically carried out under carefully controlled pH and temperature conditions to maximize the yield of the desired product and minimize the formation of by-products.
Caption: Plausible Synthesis Pathway for this compound.
Purification of the final product is crucial to ensure its performance as an analytical reagent and is typically achieved through recrystallization or chromatographic techniques.
Application in Spectrophotometric Determination of Metal Ions
The primary application of this compound is as a chromogenic reagent for the spectrophotometric determination of a variety of metal ions. This technique is valued for its simplicity, speed, and cost-effectiveness.[2] The formation of a colored complex between the metal ion and this compound allows for the quantitative determination of the metal ion concentration by measuring the absorbance of the solution at a specific wavelength.[2]
General Principles of Spectrophotometric Analysis
The underlying principle is Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹), a measure of how strongly the chemical species absorbs light at a particular wavelength.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the absorbing species (mol L⁻¹).
In practice, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known metal ion concentrations after reaction with this compound. The concentration of the metal ion in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Causality Behind Experimental Choices
The success of a spectrophotometric method using this compound hinges on the careful optimization of several experimental parameters. The rationale behind these choices is critical for developing a robust and reliable assay.
-
pH: The pH of the solution is arguably the most critical parameter. It influences both the speciation of this compound (protonation state of the hydroxyl and sulfonic acid groups) and the hydrolysis of the metal ion. The optimal pH is one where the desired complex forms rapidly and is stable, while minimizing interferences from other species. For many metal ions, this is in the acidic to neutral range.
-
Reagent Concentration: An excess of this compound is typically used to ensure that all the metal ions in the sample are complexed, driving the equilibrium towards the formation of the metal-ligand complex. However, an excessively high concentration can lead to high background absorbance, reducing the sensitivity of the assay.
-
Reaction Time and Temperature: The kinetics of complex formation vary depending on the metal ion. It is essential to determine the time required for the reaction to go to completion to ensure reproducible results. While many reactions are rapid at room temperature, some may require gentle heating to accelerate the reaction rate.
-
Wavelength of Maximum Absorbance (λmax): The absorbance should be measured at the λmax of the metal-Sulfochlorophenol S complex. This provides the highest sensitivity and minimizes deviations from Beer-Lambert's Law. The λmax is determined by scanning the absorbance of the complex over a range of wavelengths.
-
Interference: The presence of other ions in the sample matrix can potentially interfere with the determination of the target metal ion. These interferences can be positive (increasing the absorbance) or negative (decreasing the absorbance). It is crucial to perform interference studies to assess the selectivity of the method and, if necessary, employ masking agents to eliminate the effects of interfering ions.
Caption: General Experimental Workflow for Metal Ion Determination.
Experimental Protocols (Exemplary)
While specific, validated protocols for this compound are not widely published, the following represents a generalized, self-validating protocol for the spectrophotometric determination of a metal ion (e.g., Zirconium(IV)), which can be adapted and optimized for other metal ions.
Spectrophotometric Determination of Zirconium(IV)
Principle: Zirconium(IV) ions react with this compound in an acidic medium to form a stable, colored complex. The intensity of the color, measured spectrophotometrically, is proportional to the concentration of zirconium.
Reagents and Solutions:
-
Standard Zirconium(IV) Stock Solution (1000 µg/mL): Dissolve an appropriate amount of a primary standard zirconium salt (e.g., zirconyl nitrate, ZrO(NO₃)₂·xH₂O) in dilute nitric acid and dilute to a known volume with deionized water.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.
-
Buffer Solution (pH 2.0): Prepare a suitable buffer, such as a glycine-HCl buffer, and adjust the pH to 2.0.
-
Masking Agent Solution (if required): Prepare solutions of potential masking agents (e.g., EDTA, fluoride) to eliminate interferences.
Step-by-Step Methodology:
-
Preparation of Calibration Standards: Pipette appropriate volumes of the standard zirconium(IV) stock solution into a series of 25 mL volumetric flasks to prepare standards in the desired concentration range (e.g., 0.1 - 2.0 µg/mL).
-
Sample Preparation: Prepare the unknown sample solution. If the sample is a solid, it may require acid digestion to bring the zirconium into solution.
-
pH Adjustment: To each volumetric flask (standards and sample), add 5 mL of the pH 2.0 buffer solution.
-
Addition of Chromogenic Reagent: Add 2 mL of the 0.1% this compound solution to each flask and mix well.
-
Complex Formation: Allow the solutions to stand at room temperature for 15 minutes for complete color development.
-
Dilution: Dilute each solution to the 25 mL mark with deionized water and mix thoroughly.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the predetermined λmax (e.g., ~650 nm) against a reagent blank (prepared in the same manner but without the zirconium).
-
Data Analysis: Plot a calibration curve of absorbance versus zirconium concentration for the standard solutions. Determine the concentration of zirconium in the unknown sample by interpolating its absorbance on the calibration curve.
Self-Validation:
-
Linearity: The calibration curve should be linear over the working concentration range, with a correlation coefficient (R²) > 0.995.
-
Precision: The relative standard deviation (RSD) of replicate measurements of a standard solution should be less than 2%.
-
Accuracy: The accuracy of the method should be assessed by analyzing a certified reference material or by performing recovery studies on spiked samples. Recoveries should typically be in the range of 95-105%.
-
Selectivity: The effect of potential interfering ions should be investigated by adding known amounts of these ions to a standard zirconium solution and observing any change in absorbance.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the solid powder or its solutions.
-
Inhalation: Avoid inhaling the dust. Handle the powder in a well-ventilated area or in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials.[1] Recommended storage is at 2-8°C.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Chlorophenols, as a class of compounds, are known to have toxicological effects.[3] Although specific toxicity data for this compound is limited, it is prudent to handle it with care to minimize exposure.
Conclusion
This compound is a valuable and versatile chromogenic reagent for the spectrophotometric determination of various metal ions. Its high water solubility, sensitivity, and the formation of stable, colored complexes make it a suitable choice for a range of analytical applications. By understanding its chemical structure and properties, and by carefully optimizing experimental conditions, researchers can develop robust and reliable methods for the accurate quantification of metal ions in diverse sample matrices. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of this compound in the modern analytical laboratory.
References
- This reference is a placeholder for a specific cit
-
SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. International Journal of Trend in Scientific Research and Development. [Link]
-
Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Sources
Quantum chemical studies of Sulfochlorophenol S
An In-Depth Technical Guide to the Quantum Chemical Analysis of Sulfochlorophenol S Analogs for Drug Discovery Applications
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of molecules within the this compound class, a group of compounds characterized by chlorinated phenolic rings and sulfonic acid moieties. These structures are significant as scaffolds in drug design and as analytical reagents. Understanding their electronic structure, reactivity, and spectroscopic properties at a quantum mechanical level is paramount for predicting their behavior and optimizing their function. This document outlines the theoretical basis, computational workflow, and expected outcomes of such a study, tailored for researchers, computational chemists, and drug development professionals. We will use a representative model molecule, 5-chloro-2-hydroxy-3-sulfobenzoic acid , to illustrate the application of Density Functional Theory (DFT) in elucidating key chemical insights.
Introduction: The Rationale for Quantum Chemical Investigation
This compound and its analogs are complex organic molecules whose utility in pharmaceutical and analytical sciences is dictated by their intricate electronic and structural properties.[1] Traditional experimental approaches provide valuable macroscopic data, but a deeper, molecular-level understanding is required to rationalize observations and guide new designs. Quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful in-silico microscope, allowing us to model molecular behavior with high accuracy.[2][3]
The application of quantum chemical calculations in the drug development pipeline has grown significantly, providing critical insights into molecular stability, reactivity, and potential metabolic pathways.[4][5] By computing properties such as molecular orbital energies, electrostatic potential, and vibrational frequencies, we can predict a molecule's susceptibility to metabolic attack, its interaction with biological targets, and its spectroscopic signature.[5][6]
This guide will demonstrate a robust, validated protocol for conducting these studies, focusing on a model system that contains the core functional groups of the this compound class.
Theoretical Foundation: Density Functional Theory (DFT)
The cornerstone of modern computational chemistry for medium to large molecules is Density Functional Theory (DFT). Unlike more computationally expensive ab initio methods like Hartree-Fock, DFT calculates the electronic energy and properties of a molecule based on its electron density, which is a function of only three spatial coordinates.[7] This approach offers an exceptional balance of accuracy and computational efficiency.
A key component of DFT is the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has become a standard in the field for its reliability in predicting the geometries and electronic properties of organic molecules.[8][9][10] To accurately describe the electron distribution, especially for anionic species and for calculating properties like electron affinity, a flexible basis set with both polarization and diffuse functions is necessary. The 6-311++G(d,p) basis set is well-suited for this purpose.[8][10]
Computational Methodology: A Validated Protocol
The following protocol outlines the step-by-step workflow for the quantum chemical analysis of a this compound analog. This process is designed to be self-validating, with each step building upon the last to create a comprehensive electronic and structural profile of the molecule.
Step 1: Molecular Structure Input and Optimization
-
Construct the Molecule : The initial 3D structure of the target molecule (e.g., 5-chloro-2-hydroxy-3-sulfobenzoic acid) is built using a molecular editor.
-
Geometry Optimization : A full geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent property calculations depend on an accurate molecular structure.
-
Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
Step 2: Analysis of Electronic Properties and Reactivity
-
Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.[10][11]
-
Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[10]
-
Global Reactivity Descriptors : Using the HOMO and LUMO energies, key reactivity indices are calculated based on conceptual DFT. These descriptors quantify the molecule's reactivity profile.
Step 3: Prediction of Spectroscopic Signatures
-
Infrared (IR) Spectrum : The vibrational frequencies and intensities from the frequency analysis are used to simulate the theoretical IR spectrum. This allows for the assignment of characteristic vibrational modes (e.g., O-H, S=O, C-Cl stretches).[12]
-
UV-Visible Spectrum : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths.[9] This simulation predicts the absorption maxima (λ_max) in the UV-Vis spectrum, which correspond to electronic transitions, often from the HOMO to the LUMO or nearby orbitals.
Results and Discussion: Unveiling Molecular Insights
This section discusses the expected outcomes from the computational protocol, providing a predictive analysis of our model molecule, 5-chloro-2-hydroxy-3-sulfobenzoic acid.
Optimized Molecular Geometry
The geometry optimization process yields the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For our model molecule, we would expect to see intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, or between the sulfonic acid and hydroxyl groups, which significantly influences the molecule's conformation and stability.[13]
| Parameter | Functional Group | Expected Bond Length (Å) | Expected Bond Angle (°) |
| C-Cl | Chloro-Aryl | ~1.74 | N/A |
| O-H | Phenolic | ~0.97 | C-O-H ~109 |
| S=O | Sulfonic Acid | ~1.45 | O=S=O ~120 |
| C=O | Carboxylic Acid | ~1.21 | O=C-O ~125 |
Table 1: Predicted geometric parameters for the model molecule. These are typical values and would be precisely calculated in the study.
Frontier Molecular Orbital (FMO) Analysis
The FMOs are central to understanding chemical reactivity and electronic properties.[10]
-
HOMO (Highest Occupied Molecular Orbital) : Represents the ability to donate an electron. For our model, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the hydroxyl oxygen atom, as these are sites susceptible to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital) : Represents the ability to accept an electron. The LUMO is likely distributed over the carboxylic acid and sulfonic acid groups, as their electron-withdrawing nature makes them favorable sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical measure of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[11] Azo dyes and other complex chromophores often have smaller gaps, contributing to their color.[14]
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge landscape of the molecule. It is invaluable for predicting intermolecular interactions, particularly in the context of drug-receptor binding.
-
Red Regions (Negative Potential) : Indicate areas of high electron density, which are prone to electrophilic attack. These are expected around the oxygen atoms of the sulfonic acid, carboxylic acid, and hydroxyl groups.
-
Blue Regions (Positive Potential) : Indicate areas of electron deficiency, which are susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms of the hydroxyl and carboxylic acid groups.
-
Green Regions (Neutral Potential) : Represent areas of neutral charge, typically found over the carbon backbone of the aromatic ring.
Understanding the MEP is crucial for designing molecules that can form specific hydrogen bonds or other electrostatic interactions with a biological target.[10]
Global Reactivity Descriptors
These quantitative indices, derived from FMO energies, provide a more detailed picture of reactivity.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |
Table 2: Key global reactivity descriptors calculated from HOMO and LUMO energies.
These descriptors are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies, which correlate a molecule's computed properties with its biological activity.[8]
Predicted Spectroscopic Properties
-
IR Spectrum : The calculated IR spectrum would show characteristic peaks corresponding to the molecule's functional groups. Key expected vibrations include a broad O-H stretching band (~3200-3600 cm⁻¹), strong S=O stretching bands (~1350 cm⁻¹ and ~1170 cm⁻¹), and a C=O stretching band (~1700 cm⁻¹).[12]
-
UV-Vis Spectrum : The TD-DFT calculation would predict the electronic transitions responsible for UV-Vis absorption. For an aromatic system like this, we expect to see π → π* transitions at shorter wavelengths (higher energy) and potentially n → π* transitions involving the lone pairs on the oxygen atoms at longer wavelengths (lower energy).[9]
Conclusion and Future Directions
The quantum chemical protocol detailed in this guide provides a robust and insightful approach to characterizing this compound analogs. By leveraging DFT calculations, researchers can gain a profound understanding of molecular structure, stability, reactivity, and spectroscopic properties before committing resources to synthesis and experimental testing. These computational insights are invaluable in the modern drug discovery process, enabling the rational design of molecules with optimized properties and facilitating the interpretation of complex experimental data.[4][6]
Future work could extend this methodology to include the effects of solvent, which can be modeled using implicit or explicit solvent models, or to perform Quantum Mechanics/Molecular Mechanics (QM/MM) simulations to study the molecule's interaction within a protein's active site.[2] Such studies will continue to bridge the gap between theoretical chemistry and practical pharmaceutical application.
References
-
PLOS. (2024). Computational analysis into the potential of azo dyes as a feedstock for actinorhodin biosynthesis in Pseudomonas putida. Available at: [Link]
-
ResearchGate. (2002). Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. Available at: [Link]
-
ResearchGate. (2021). QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. Available at: [Link]
-
EBSCO. Spectroscopic Analysis | Research Starters. Available at: [Link]
-
ACS Publications. (2020). Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. Available at: [Link]
-
PharmaInfo. (2011). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Available at: [Link]
-
Rowan University. (2023). Quantum Chemistry in Drug Discovery. Available at: [Link]
-
NCBI. Table 4-1, Chemical Identity of Chlorophenol Compounds. Available at: [Link]
-
ResearchGate. (2020). Density Functional Studies on the excited states and active sites of sulforaphane. Available at: [Link]
-
PubMed Central. (2020). Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Available at: [Link]
-
American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Available at: [Link]
-
ACS Omega. (2022). Kinetic and Computational Study of Degradation of Two Azo Dyes, Metanil Yellow and Orange II, by Iron Oxide Nanoparticles Synthesized Using Hylocereus undatus. Available at: [Link]
-
ResearchGate. (2012). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Available at: [Link]
-
MDPI. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Available at: [Link]
-
Royal Society of Chemistry. (2019). DFT study on the redox behavior of two dioxovanadium(v) complexes with N2O donor Schiff base ligands and their use in catalytic oxidation of ortho-aminophenol. Available at: [Link]
-
QuantumGrad. (2023). Quantum Applications in Chemistry: From Drug Discovery to Energy Research. Available at: [Link]
-
ResearchGate. (2019). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Available at: [Link]
-
Frontiers. (2022). Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites. Available at: [Link]
-
ResearchGate. (2009). A DFT Study of Aminophenol Stability. Available at: [Link]
-
ACS Publications. (2021). Experimental and Computational Studies of Azo Dye-Modified Luminol Oligomers: Potential Application in Lithium Ion Sensing. Available at: [Link]
-
University of Southern California. The quantum chemistry of open-shell species. Available at: [Link]
-
Dove Press. (2015). Quantum mechanics implementation in drug-design workflows: does it really help?. Available at: [Link]
-
PubChem. Bisphenol S. Available at: [Link]
-
ResearchGate. (2023). Synthesis, Quantum Chemical, Spectral, Optical, Thermal and Biological Studies on Sulfamethazine Single Crystal. Available at: [Link]
-
Semantic Scholar. Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds. Available at: [Link]
-
PubChem. 4-Chlorophenol. Available at: [Link]
-
ResearchGate. (2012). Quantum chemical studies on crystal structures of sulphacetamide and sulphasalazine. Available at: [Link]
-
Springer. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
Sources
- 1. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]
- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rowansci.substack.com [rowansci.substack.com]
- 6. quantumgrad.com [quantumgrad.com]
- 7. DFT study on the redox behavior of two dioxovanadium(v) complexes with N2O donor Schiff base ligands and their use in catalytic oxidation of ortho-aminophenol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Introduction: Unveiling the Potential of Sulfochlorophenol S
An In-depth Technical Guide to the Coordination Chemistry of Sulfochlorophenol S with Metal Ions
This compound (SCPS), chemically known as 3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid[1], is a polyfunctional organic ligand of significant interest in analytical and coordination chemistry. As a member of the bis-azo chromotropic acid derivative family, its intricate structure, featuring multiple hydroxyl, sulfonic acid, and azo groups, provides a rich landscape of potential donor atoms for coordination with metal ions. This guide offers a comprehensive exploration of the coordination chemistry of SCPS, designed for researchers and professionals in analytical science and drug development. We will delve into the fundamental principles governing its interactions with metal ions, the structural characteristics of the resulting complexes, and the practical applications that arise from these interactions, particularly in the realm of spectrophotometric analysis. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical, field-proven applications.
The Ligand: Physicochemical Profile of this compound
Understanding the inherent properties of SCPS is paramount to comprehending its behavior as a chelating agent. The molecule's large, planar structure is endowed with multiple functional groups that can act as Lewis bases, donating electron pairs to a central metal ion (a Lewis acid) to form coordination compounds.[2][3]
Key Structural Features and Coordination Sites: The SCPS molecule possesses several potential coordination sites:
-
Phenolic Hydroxyl Groups (-OH): The oxygen atoms of the hydroxyl groups are primary sites for deprotonation and subsequent coordination with metal ions.
-
Azo Groups (-N=N-): The nitrogen atoms in the azo linkages can also participate in coordination, although this is often dependent on the metal ion and steric factors.
-
Sulfonic Acid Groups (-SO₃H): While the sulfonic acid groups are typically deprotonated in solution and primarily enhance water solubility, the sulfonyl oxygens can, in some cases, participate in coordination.[4]
The multiplicity of these sites allows SCPS to act as a polydentate ligand, binding to a single metal ion at multiple points to form stable chelate rings—a phenomenon known as the chelate effect, which significantly enhances the thermodynamic stability of the resulting complex.[5]
Visualization of this compound Structure and Potential Donor Atoms
Caption: Molecular structure of this compound with key potential donor atoms for metal coordination highlighted.
Physicochemical Properties Summary The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄Cl₂N₄O₁₆S₄ | [1][6] |
| Molecular Weight | 789.53 g/mol | [1] |
| Appearance | Powder | |
| Solubility | Soluble in water (forms a blue solution) | [7] |
| Storage Temperature | 2-8°C | [6] |
| IUPAC Name | 3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | [1] |
Principles of SCPS-Metal Coordination
The formation of a metal complex with SCPS is fundamentally a Lewis acid-base reaction. The metal ion acts as an electron pair acceptor (Lewis acid), and the ligand (SCPS) acts as an electron pair donor (Lewis base).[3] The stability of these complexes in solution is a critical parameter, dictating their utility in analytical methods.
Thermodynamic vs. Kinetic Stability
When evaluating metal complexes, it is essential to distinguish between thermodynamic and kinetic stability.[5]
-
Thermodynamic Stability: This refers to the extent to which a complex will form under equilibrium conditions. It is quantified by the stability constant (K) or formation constant (β).[5][8] A large stability constant indicates that the complex is highly favored at equilibrium, meaning the metal-ligand bond is strong.[8] The overall stability constant (βn) is the product of the stepwise formation constants (K₁, K₂, ... Kn).[5]
-
Kinetic Stability: This relates to the speed at which a complex undergoes ligand exchange or decomposition. Complexes are classified as either labile (fast reactions) or inert (slow reactions).[5] For analytical applications, a complex that forms quickly and is thermodynamically stable is ideal.
The stability of SCPS-metal complexes is influenced by several factors, including the nature of the metal ion (its charge, size, and electron configuration) and the solution conditions (pH, temperature, and ionic strength).[5][9]
The Role of pH in Complexation
The pH of the medium is arguably the most critical experimental parameter in the coordination of SCPS with metal ions. The phenolic hydroxyl groups of SCPS are acidic and will deprotonate as the pH increases. The anionic phenolate form is a much stronger Lewis base and, therefore, a more effective coordinating agent.
Causality: The choice of a specific pH for a given metal ion is a deliberate act to control the speciation of the ligand. By operating at an optimal pH, one ensures the predominance of the fully deprotonated, and thus most potent, form of the SCPS ligand. This maximizes the stability and color intensity of the resulting complex, which is the cornerstone of a sensitive spectrophotometric method. Conversely, pH control can also be used to impart selectivity, as different metal ions will form stable complexes with SCPS over different pH ranges.
Analytical Applications: Spectrophotometric Determination of Metal Ions
The most prominent application of this compound is as a chromogenic reagent for the spectrophotometric determination of various metal ions.[10][11] The formation of a metal-SCPS complex is typically accompanied by a significant change in the electronic structure of the ligand, leading to a shift in its maximum absorbance wavelength (λmax) and an increase in molar absorptivity. This color change forms the basis of a quantitative analytical method.[12][13]
The process relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of an unknown sample after complexation with SCPS, and comparing it to a calibration curve prepared from standards of known concentration, the concentration of the metal ion can be accurately determined.[14]
General Experimental Workflow
The development of a robust spectrophotometric method using SCPS follows a logical sequence of steps designed to ensure accuracy, precision, and reliability. This workflow represents a self-validating system, where the generation of a calibration curve and the analysis of quality control samples confirm the method's performance.
Workflow for Spectrophotometric Metal Ion Analysis using SCPS
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. This compound | 108321-09-1 [amp.chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. scribd.com [scribd.com]
- 10. wjpr.net [wjpr.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. impactfactor.org [impactfactor.org]
- 13. AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS | Journal of the Chilean Chemical Society [jcchems.com]
- 14. Spectrophotometric Method for Determination of Chloramphenicol in Pharmaceutical Preparations using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
An In-Depth Technical Guide to the Thermal and Photochemical Stability of Sulfochlorophenol S
This guide provides a comprehensive technical overview of the anticipated thermal and photochemical stability of Sulfochlorophenol S. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of organic chemistry and stability testing to forecast the behavior of this compound under various stress conditions. Given the limited direct literature on this specific molecule, this guide extrapolates from well-documented stability profiles of structurally related compounds, such as chlorophenols and sulfonated aromatics, to provide a robust framework for its handling, storage, and analytical characterization.
Introduction to this compound: A Molecule of Interest
This compound, a bichromophoric organic reagent, holds significant potential in various analytical and pharmaceutical applications. Its structure, characterized by a sulfonated and chlorinated phenolic backbone, suggests its utility as a chelating agent, a metal indicator, or an intermediate in the synthesis of more complex molecules. The sulfonyl and chloro functional groups, along with the phenolic hydroxyl group, are key to its chemical reactivity and, consequently, its stability.[1] An understanding of its degradation under thermal and photolytic stress is paramount for ensuring the accuracy of analytical methods, the purity of synthesized products, and the overall integrity of research and development processes.[2][3]
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a compound and helping to develop stability-indicating analytical methods.[4][5] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2]
Inferred Thermal Stability Profile
The thermal stability of an organic molecule is its ability to resist decomposition at elevated temperatures.[6] For this compound, the primary areas of thermal lability are likely the C-S (carbon-sulfur) and C-Cl (carbon-chlorine) bonds.
Predicted Thermal Degradation Pathways
Based on the behavior of analogous compounds, two principal thermal degradation pathways can be postulated for this compound:
-
Desulfonation: The sulfonic acid group is susceptible to removal at high temperatures, particularly in the presence of moisture, leading to the formation of the corresponding chlorophenol. The thermal stability of sulfonated compounds can be influenced by the nature of the cation associated with the sulfonate group.[7]
-
Dechlorination: The carbon-chlorine bond can also undergo homolytic cleavage at elevated temperatures, though this typically requires more energy than desulfonation. This process would result in the formation of a sulfonated phenol.
It is also conceivable that under more extreme conditions, polymerization or charring could occur, leading to a complex mixture of degradation products.
Factors Influencing Thermal Stability
Several factors are expected to influence the thermal degradation of this compound:
-
Temperature: As with most chemical reactions, the rate of degradation will increase with temperature.[8]
-
pH: The pH of the formulation can significantly impact the stability of phenolic compounds.[9] In the case of this compound, extremes of pH could catalyze both desulfonation and other hydrolytic degradation pathways.
-
Presence of Oxidizing Agents: The presence of oxidizing agents could lead to oxidative degradation of the phenol ring.
Inferred Photochemical Stability Profile
Photochemical stability refers to a molecule's resistance to degradation upon exposure to light, particularly ultraviolet (UV) radiation. Chlorinated aromatic compounds are known to be susceptible to photodegradation.
Predicted Photochemical Degradation Pathways
The primary photochemical degradation pathway for this compound is anticipated to be the cleavage of the carbon-chlorine bond.[10] This process is initiated by the absorption of UV light, which excites the molecule to a higher energy state, leading to bond dissociation. This can proceed through a radical mechanism, potentially leading to a variety of secondary products through reactions with solvents or other molecules.[10]
The photochemical degradation of chlorophenols often follows first-order kinetics.[11] The specific degradation pathway of monochlorophenols is influenced by the position of the chlorine atom on the aromatic ring.[10] For instance, the irradiation of 2-chlorophenol can lead to the formation of pyrocatechol.[10]
The combination of UV light with oxidizing agents like hydrogen peroxide or catalysts such as TiO2 can significantly accelerate the degradation of chlorophenols.[11]
Factors Influencing Photochemical Stability
The key factors affecting the photochemical stability of this compound are:
-
Wavelength and Intensity of Light: The energy of the light must be sufficient to break the chemical bonds in the molecule. Higher intensity light will lead to a faster rate of degradation.
-
pH: The pH of the solution can influence the speciation of the molecule (phenolic vs. phenolate form), which can affect its light absorption properties and subsequent reactivity.[10]
-
Presence of Photosensitizers: Other molecules in the formulation could act as photosensitizers, absorbing light and transferring the energy to this compound, thereby promoting its degradation.
Experimental Protocols for Stability Assessment
To empirically determine the thermal and photochemical stability of this compound, a systematic approach involving forced degradation studies is recommended.[12] These studies are essential for identifying likely degradation products and developing stability-indicating analytical methods.[4]
Forced Degradation Study Design
A comprehensive forced degradation study should include the following conditions:[2]
| Stress Condition | Proposed Experimental Parameters | Rationale |
| Thermal Stress | Exposure of solid and solution samples to elevated temperatures (e.g., 50°C, 60°C, 70°C) in controlled-humidity chambers.[12] | To assess the intrinsic thermal stability and identify degradation products formed at high temperatures. |
| Photolytic Stress | Exposure of solid and solution samples to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). | To evaluate the molecule's sensitivity to light and identify photodegradation products.[13] |
| Acid Hydrolysis | Incubation of a solution of this compound in acidic conditions (e.g., 0.1 M HCl) at room and elevated temperatures. | To determine susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | Incubation of a solution of this compound in basic conditions (e.g., 0.1 M NaOH) at room and elevated temperatures. | To assess susceptibility to base-catalyzed degradation. Phenolic compounds can be unstable at high pH.[9][14] |
| Oxidative Stress | Treatment of a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. | To investigate the potential for oxidative degradation. |
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[15]
Step-by-Step HPLC Method Development Outline:
-
Column Selection: A C18 reversed-phase column is a good starting point for a polar molecule like this compound.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its more or less polar degradants.
-
Detector Selection: A UV detector set at the wavelength of maximum absorbance for this compound should be used. A photodiode array (PDA) detector would be advantageous for assessing peak purity and identifying the spectra of degradation products.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[13]
Data Interpretation and Practical Implications
The results from the forced degradation studies will provide a comprehensive stability profile for this compound.
-
Identification of Degradation Pathways: By analyzing the degradation products formed under each stress condition, the primary degradation pathways can be elucidated.
-
Establishment of Storage Conditions: Based on the stability data, appropriate storage conditions can be defined to minimize degradation.[16] For example, if the compound is found to be light-sensitive, it should be stored in amber vials or protected from light.[16] If it is thermally labile, it may require refrigeration.
-
Determination of Shelf-Life: The stability data can be used to establish a preliminary shelf-life for the compound under defined storage conditions.
-
Development of Stability-Indicating Methods: The forced degradation studies are essential for developing and validating analytical methods that can accurately measure the purity of this compound in the presence of its degradants.
Visualizing Degradation and Workflows
Proposed Degradation Pathways
Caption: A typical experimental workflow for assessing the stability of this compound.
Conclusion
References
-
[No Author]. (n.d.). Effect of temperature, pH and light on the stability of sulforaphane solution. ResearchGate. Retrieved from [Link]
- Antoniou, M. G., de la Cruz, A. A., & Dionysiou, D. D. (2010). Degradation of microcystin-LR using sulfate radicals generated through photolysis, thermolysis and e− transfer mechanisms. Applied Catalysis B: Environmental, 96(3-4), 290-298.
- Sahinkaya, E., & Dilek, F. B. (2005). Kinetic Study of 4-Chlorophenol Biodegradation by Acclimated Sludge in a Packed Bed Reactor. International Journal of Environmental Research and Public Health, 2(3), 429-435.
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorophenol. Retrieved from [Link]
-
Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
- Essam, T., Amin, M. A., el-Tayeb, O., Mattiasson, B., & Guieysse, B. (2007). Sequential photochemical-biological degradation of chlorophenols. Chemosphere, 66(11), 2201-2209.
-
[No Author]. (2024, June 18). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Retrieved from [Link]
-
[No Author]. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]
-
[No Author]. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol. Retrieved from [Link]
- Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
-
[No Author]. (2015, October). A Study on Photochemical Degradation of 2-Chlorophenol in Water. ResearchGate. Retrieved from [Link]
-
[No Author]. (2025, August 7). Application of Sulfonyl in Drug Design. ResearchGate. Retrieved from [Link]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105.
-
[No Author]. (2025, August 5). Photocatalytic degradation of 4-chlorophenol: A kinetic study. ResearchGate. Retrieved from [Link]
- Chang, B. V., Yuan, S. Y., & Lu, K. C. (2004). Degradation of 2-chlorophenol via a hydrogenotrophic biofilm under different reductive conditions. Chemosphere, 56(10), 999-1006.
-
[No Author]. (2025, August 10). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). isobutylene-styrene) Block Copolymers: Effects of Sulfonation and Counter-Ion Substitution. DTIC. Retrieved from [Link]
-
EMA/CVMP/QWP. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]
- Sung, M. H., & Huang, H. J. (2006). Kinetics of the degradation of 2-chlorophenol by ozonation at pH 3.
-
[No Author]. (2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
[No Author]. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, March 5). Thermal Stability of Drugs. Retrieved from [Link]
-
[No Author]. (n.d.). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Retrieved from [Link]
-
[No Author]. (2008, March 18). Effect of water pH on the stability of pesticides. MSU Extension. Retrieved from [Link]
-
[No Author]. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. Retrieved from [Link]
-
[No Author]. (2022, April 2). Biodegradation Kinetics of Phenol and 4-Chlorophenol in the Presence of Sodium Salicylate in Batch and Chemostat Systems. PSE Community.org. Retrieved from [Link]
- Chen, C., Gu, X., & Lu, S. (2015). Degradation and dechlorination of pentachlorophenol by microwave-activated persulfate. Environmental Science and Pollution Research, 22(3), 2235-2242.
-
[No Author]. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
[No Author]. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
[No Author]. (2025, August 6). Degradation of Bisphenol S by heat activated persulfate: Kinetics study, transformation pathways and influences of co-existing chemicals. ResearchGate. Retrieved from [Link]
-
Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
[No Author]. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]
-
[No Author]. (2022, October 18). Kinetic Study of 4-Chlorophenol Biodegradation by Acclimated Sludge in a Packed Bed Reactor. ResearchGate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]
-
[No Author]. (n.d.). Effect of pH on Pulp Potential and Sulphide Mineral Flotation. 911 Metallurgist. Retrieved from [Link]
-
[No Author]. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
[No Author]. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions. MDPI. Retrieved from [Link]
-
[No Author]. (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Retrieved from [Link]
- Jin, Y., Wang, M., Rosen, R. T., & Ho, C. T. (1999). Thermal degradation of sulforaphane in aqueous solution. Journal of Agricultural and Food Chemistry, 47(8), 3121-3123.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Degradation and dechlorination of pentachlorophenol by microwave-activated persulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sequential photochemical-biological degradation of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 15. sepscience.com [sepscience.com]
- 16. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
The Solubility Profile of Sulfochlorophenol S: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Sulfochlorophenol S, a vital chelating agent and spectrophotometric reagent. While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this document synthesizes the foundational principles of solubility, outlines robust experimental methodologies for its determination, and provides expert analysis on the expected solubility behavior of this compound based on its molecular structure and the properties of analogous compounds. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize and characterize this compound in their work.
Introduction to this compound and the Imperative of Solubility
This compound, with the chemical formula C₂₂H₁₄Cl₂N₄O₁₆S₄, is a complex aromatic compound featuring multiple functional groups that dictate its physicochemical properties.[1][2] Its structure is characterized by two azo linkages, multiple sulfonic acid groups, hydroxyl groups, and chlorine atoms, all of which contribute to its utility as a chelating agent for various metal ions and as a chromogenic reagent in analytical chemistry.[3]
The solubility of a compound is a critical parameter in a multitude of scientific applications, including:
-
Reaction Kinetics: The rate and outcome of a chemical reaction are often dependent on the ability of the reactants to dissolve and interact in a solvent.
-
Purification and Crystallization: Techniques such as recrystallization rely on differences in solubility to isolate and purify compounds.[4]
-
Analytical Chemistry: The choice of solvent is paramount for preparing solutions for techniques like spectrophotometry and chromatography.
-
Drug Development: Solubility directly impacts the bioavailability and formulation of active pharmaceutical ingredients (APIs).
Understanding the solubility of this compound is therefore not merely an academic exercise but a practical necessity for its effective application.
Theoretical Framework: The Thermodynamics of Dissolution
The process of dissolution is governed by thermodynamic principles, primarily the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation:
ΔG = ΔH - TΔS
For a solute to dissolve, the Gibbs free energy of the system must decrease (ΔG < 0). This process can be conceptually broken down into three steps:
-
Solute-Solute Interaction Breaking: Energy is required to overcome the intermolecular forces holding the solute molecules together in their solid lattice. This is an endothermic process (ΔH₁ > 0).
-
Solvent-Solvent Interaction Breaking: Energy is also needed to create a cavity in the solvent for the solute molecule to occupy, which involves breaking solvent-solvent interactions. This is also an endothermic process (ΔH₂ > 0).
-
Solute-Solvent Interaction Formation: Energy is released when the solute and solvent molecules interact. This is an exothermic process (ΔH₃ < 0).
The overall enthalpy change of solution (ΔH_soln) is the sum of these enthalpy changes: ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃. The entropy change (ΔS) is generally positive for dissolution, as the mixture of solute and solvent is more disordered than the pure components.
The adage "like dissolves like" is a simplified but effective expression of these principles.[5] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents, because the energy released from solute-solvent interactions (ΔH₃) can compensate for the energy required to break solute-solute and solvent-solvent interactions (ΔH₁ + ΔH₂).
Molecular Structure Analysis of this compound and Expected Solubility Trends
A detailed examination of the this compound structure provides significant insight into its probable solubility behavior.
Key Functional Groups and Their Influence:
-
Sulfonic Acid Groups (-SO₃H): These are highly polar and acidic functional groups. Sulfonation is a common strategy to increase the water solubility of organic molecules.[2][6] The presence of multiple sulfonic acid groups in this compound strongly suggests high aqueous solubility and poor solubility in non-polar organic solvents.
-
Hydroxyl Groups (-OH): These groups can act as both hydrogen bond donors and acceptors, contributing to the polarity of the molecule and its ability to interact with protic solvents.
-
Azo Groups (-N=N-): The azo linkage contributes to the chromophoric nature of the molecule. While the azo group itself is relatively non-polar, the overall polarity of azo dyes is heavily influenced by the nature of the substituents on the aromatic rings.[7]
-
Chlorine Atoms (-Cl): The chlorine atoms are electron-withdrawing and add to the overall molecular weight and van der Waals interactions, but their contribution to polarity is less significant than that of the sulfonic acid and hydroxyl groups.
-
Aromatic Rings: The multiple benzene and naphthalene rings provide a significant non-polar character to the molecule.
Expected Solubility Profile:
Based on this analysis, the solubility of this compound in various organic solvents can be predicted as follows:
-
High Solubility: Expected in highly polar, protic solvents such as water and potentially in lower alcohols like methanol and ethanol, where strong hydrogen bonding and dipole-dipole interactions can occur. Some azo dyes exhibit solubility in polar solvents like methanol and ethanol.[1]
-
Moderate to Low Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). While these solvents are polar, their inability to act as hydrogen bond donors may limit their interaction with the hydroxyl and sulfonic acid groups. However, many complex organic molecules show solubility in DMSO.
-
Very Low to Insoluble: Expected in non-polar solvents such as hexane, toluene, and diethyl ether. The large, polar functional groups will have very weak interactions with these non-polar solvent molecules, making dissolution energetically unfavorable.
Experimental Determination of Solubility: A Standard Operating Procedure
The following section details a robust, self-validating protocol for determining the equilibrium solubility of a compound like this compound. The equilibrium solubility method is a reliable technique for obtaining accurate solubility data.
Principle of the Equilibrium Solubility Method
This method involves creating a saturated solution of the compound in the solvent of interest and allowing it to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured, providing the solubility value at that specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, DMSO, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
The general workflow for determining equilibrium solubility is depicted below:
Sources
- 1. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]
- 7. jchemrev.com [jchemrev.com]
An In-depth Technical Guide on the Core Mechanism of Action of Sulfochlorophenol S as a Chromogenic Agent
This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of Sulfochlorophenol S. We will delve into its fundamental mechanism of action as a chromogenic agent, provide detailed insights into its spectrophotometric applications, and present structured protocols to ensure scientific integrity and reproducibility.
Foundational Chemistry of this compound
This compound, chemically known as 2,7-bis(2-hydroxy-3-sulfo-5-chlorophenylazo)chromotropic acid, is a notable member of the bis-azo dye family.[1] Its intricate molecular architecture is the cornerstone of its functionality. The structure features a central chromotropic acid core linked to two substituted phenyl rings via azo (-N=N-) groups. Key functional groups, including hydroxyl (-OH), sulfonic acid (-SO₃H), and chloro (-Cl) moieties, are strategically positioned on the aromatic rings.[2]
The sulfonic acid groups are particularly significant as they impart excellent water solubility, a crucial characteristic for a reagent used in aqueous analytical chemistry.[3] The hydroxyl and azo groups, in concert with the overall electronic structure, are the primary sites of interaction with metal ions, driving the chromogenic reaction.
The Core Directive: Mechanism of Chelation and Chromogenic Shift
The efficacy of this compound as a chromogenic agent is rooted in its ability to form stable, vividly colored chelate complexes with a variety of metal ions. This process is a classic example of coordination chemistry at play in analytical science.
The Chelation Process
This compound functions as a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. The primary donor sites are the oxygen atoms of the phenolic hydroxyl groups and the nitrogen atoms of the azo groups.[4] This multi-point attachment results in the formation of a stable, ring-like structure known as a chelate. The formation and stability of these chelates are influenced by factors such as the size, charge, and coordination geometry of the metal ion, as well as the pH of the solution.[5]
The Resultant Chromogenic Shift
The formation of the metal-ligand complex induces a significant change in the electronic properties of the this compound molecule. This alteration of the conjugated π-electron system leads to a shift in the wavelength of maximum light absorption (λmax) to a longer wavelength. This phenomenon is termed a bathochromic or "red" shift.[6] The practical consequence of this shift is a distinct and measurable color change, which is the very essence of a chromogenic reaction. The intensity of this newly formed color is, under controlled conditions, directly proportional to the concentration of the metal ion, adhering to the Beer-Lambert Law. This principle underpins its use in quantitative spectrophotometric analysis.[7]
Diagrammatic Representation of the Chelation Mechanism
Caption: The chelation of a metal ion by this compound results in a colored complex and a quantifiable bathochromic shift.
Field-Proven Application: Spectrophotometric Determination of Thorium
A prime application of this compound is the sensitive and selective determination of Thorium (IV). The high sensitivity and the ability to perform the analysis in acidic media are key advantages of this method.[1]
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Preparation of Reagents:
- Thorium Standard Stock Solution (1000 µg/mL): Accurately weigh a suitable amount of a high-purity thorium salt (e.g., Th(NO₃)₄·4H₂O), dissolve in dilute nitric acid (to prevent hydrolysis), and dilute to a known volume in a volumetric flask.
- This compound Reagent (0.05% w/v): Dissolve 50 mg of this compound in 100 mL of deionized water.
- Buffer Solution (pH 2.8): Prepare a suitable buffer, such as a glycine-HCl buffer, to maintain the optimal pH for the complex formation.
2. Construction of the Calibration Curve:
- Create a series of working standard solutions by appropriate dilution of the thorium stock solution.
- Into a set of 25 mL volumetric flasks, pipette aliquots of the working standards.
- To each flask, add 2.0 mL of the 0.05% this compound reagent and 10 mL of the pH 2.8 buffer.
- Dilute to the mark with deionized water and mix thoroughly.
- Allow the solutions to stand for 20-30 minutes for complete color development.[6]
- Measure the absorbance of each standard at the λmax of the thorium-Sulfochlorophenol S complex (approximately 650-660 nm) against a reagent blank.
- Plot the absorbance values against the corresponding thorium concentrations to generate a calibration curve.
3. Analysis of Unknown Samples:
- Prepare the sample solution, ensuring the final concentration of thorium falls within the linear range of the calibration curve.
- Treat the sample aliquots in the same manner as the standards.
- Measure the absorbance and determine the thorium concentration from the calibration curve.
Quantitative Data Summary
| Parameter | Typical Value | Significance |
| λmax (Complex) | ~650-660 nm | Wavelength of maximum absorbance for the Th-SCPS complex, ensuring maximum sensitivity. |
| Optimal pH | 2.5 - 3.0 | Critical for maximizing complex formation and minimizing interference from other ions.[6] |
| Molar Absorptivity (ε) | > 1 x 10⁵ L·mol⁻¹·cm⁻¹ | Indicates the high sensitivity of the method. |
| Beer's Law Range | Typically 0.1 - 1.0 µg/mL | The concentration range over which the absorbance is directly proportional to the concentration. |
| Stoichiometry (Th:SCPS) | 1:2 | The molar ratio of thorium to this compound in the complex. |
Workflow for Spectrophotometric Analysis of Thorium
Sources
- 1. ANALYTICAL APPLICATIONS OF BISAZO DERIVATIVES OF CHROMOTROPIC ACID (Journal Article) | OSTI.GOV [osti.gov]
- 2. This compound | 108321-09-1 [amp.chemicalbook.com]
- 3. Formation Constants of Lanthanide Metal Ion Chelates with Some Substituted Sulfonic Acids – Material Science Research India [materialsciencejournal.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Some Novel Nanosized Chelates of Anchoring Bisazo Dye 5-[5-(4,6-Dioxo-2-thioxo-hexahydro-pyrimidin-5-ylazo)-naphthalen-1-ylazo]-2-mercapto-1H-pyrimidine-4,6-dione and Their Applications as Antioxidant and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS | Journal of the Chilean Chemical Society [jcchems.com]
An In-Depth Technical Guide to the Electrochemical Properties of Sulfochlorophenol S
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the electrochemical properties of Sulfochlorophenol S. As a complex multifunctional molecule, its electrochemical behavior is of significant interest in various scientific domains, including analytical chemistry, environmental science, and drug development. This document is structured to deliver not just procedural steps but a foundational understanding of the principles governing its redox chemistry.
Introduction to this compound: Structure and Significance
This compound, chemically known as 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-di-hydroxynaphthalene-3,6-disulfonic acid, is a complex azo dye. Its intricate structure, featuring multiple electroactive functional groups, underpins its rich electrochemical profile.
Chemical Structure:
Caption: Chemical structure of this compound.
The molecule's utility as an indicator in biological staining techniques hints at its potential for electrochemical sensing applications. The presence of multiple sulfonic acid groups renders it water-soluble, a crucial characteristic for electrochemical analysis in aqueous media.[1]
Predicted Electrochemical Behavior: A Multifaceted Redox Profile
The electrochemical signature of this compound is expected to be a composite of the redox processes of its three main electroactive components:
-
Phenolic Groups: The hydroxyl groups on the phenyl and naphthalene rings are susceptible to oxidation.
-
Azo Groups: The two azo (-N=N-) linkages are reducible.
-
Chlorinated Aromatic Rings: The chloro substituents can influence the redox potentials and may undergo reductive dechlorination under certain conditions.
Anodic Behavior: Oxidation of Phenolic Moieties
The phenolic hydroxyl groups are expected to undergo irreversible oxidation at positive potentials.[2] The exact potential for this oxidation will be influenced by the electronic effects of the other substituents on the aromatic rings, namely the chloro, sulfo, and azo groups. Generally, electron-withdrawing groups like chloro and sulfo tend to make oxidation more difficult (occur at higher positive potentials).
The oxidation of phenols on solid electrodes often leads to the formation of polymeric films on the electrode surface, a phenomenon known as electrode fouling.[3] This can result in a decrease in the electrode's sensitivity over repeated measurements.
Cathodic Behavior: Reduction of Azo Linkages
The two azo groups are the primary sites for reduction. The electrochemical reduction of azo dyes is a well-studied process and typically involves the irreversible cleavage of the -N=N- bond, leading to the formation of corresponding amine products.[4] This process is often highly pH-dependent.
Given the presence of two azo groups in different chemical environments within the molecule, it is plausible that they would be reduced at distinct potentials, potentially leading to a two-step reduction profile in a voltammogram. The reduction of the azo groups is the primary mechanism behind the decolorization of azo dye solutions during electrochemical treatment.[5][6]
Influence of Chloro and Sulfo Substituents
The chlorine atoms, being electron-withdrawing, are expected to shift the oxidation potentials of the phenolic groups to more positive values and the reduction potentials of the azo groups to less negative values. Under strongly reducing conditions, reductive dechlorination might occur, where the C-Cl bond is cleaved.[7]
The sulfonic acid groups primarily enhance the water solubility of the molecule, which is advantageous for electrochemical studies in aqueous electrolytes.[1] They are generally considered electrochemically inactive within the typical potential windows used for studying organic molecules.
Experimental Workflow for Electrochemical Analysis
A systematic electrochemical investigation of this compound would typically involve cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to elucidate its redox behavior and for quantitative analysis, respectively.
Caption: A typical experimental workflow for the electrochemical analysis of this compound.
Recommended Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry is a powerful technique for probing the redox processes of a molecule.[8]
Objective: To identify the oxidation and reduction potentials of this compound and to assess the reversibility of its redox reactions.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
This compound solution (e.g., 1 mM)
-
Supporting Electrolyte: Phosphate buffer solution (PBS) at various pH values (e.g., 3, 7, 9)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Electrode Preparation: Polish the GCE with alumina slurry to a mirror finish, then sonicate in deionized water and ethanol.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the this compound solution in the chosen supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to a range where no faradaic processes are expected (e.g., -1.0 V to +1.5 V vs. Ag/AgCl).
-
Apply a potential scan at a specific rate (e.g., 100 mV/s).
-
Record the resulting voltammogram.
-
-
Varying Scan Rate: Repeat the CV scan at different scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the electron transfer process (diffusion-controlled vs. adsorption-controlled).
-
pH Study: Repeat the experiment using supporting electrolytes with different pH values to understand the role of protons in the redox reactions.
Quantitative Data and Analysis
While specific quantitative data for this compound is unavailable, the following table provides a generalized summary of expected electrochemical parameters based on the behavior of related compounds.
| Parameter | Predicted Value/Behavior | Rationale/Reference Compounds |
| Oxidation Potential (Phenolic Groups) | +0.5 V to +1.2 V vs. Ag/AgCl | Dependent on pH and electrode material. Similar to other chlorophenols.[2][3] |
| Reduction Potential (Azo Groups) | -0.2 V to -0.8 V vs. Ag/AgCl | Highly pH-dependent. Typical range for azo dye reduction.[4] |
| Electron Transfer Kinetics | Likely irreversible for both oxidation and reduction | Common for complex organic molecules like chlorophenols and azo dyes.[4][9] |
| Effect of pH | Both oxidation and reduction potentials are expected to shift with pH | Indicates the involvement of protons in the electrode reactions. |
| Effect of Scan Rate | Peak currents should increase with the square root of the scan rate | Suggests a diffusion-controlled process. |
Proposed Redox Mechanisms
The following diagrams illustrate the plausible, yet unconfirmed, primary redox pathways for this compound.
Reductive Cleavage of Azo Bonds
Caption: Proposed oxidative pathway for the phenolic moieties in this compound.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of the electrochemical properties of this compound, grounded in the established behavior of its constituent functional groups. The complex structure suggests a rich and multifaceted redox chemistry, with distinct oxidative and reductive pathways.
For researchers and scientists in drug development and related fields, the electrochemical analysis of this compound and similar molecules can offer valuable insights into their redox stability, potential for use in electrochemical sensors, and mechanisms of degradation. Future experimental work should focus on validating the proposed electrochemical behavior through systematic voltammetric studies. Such research would not only contribute to a more complete understanding of this specific molecule but also broaden our knowledge of the electrochemistry of complex, multifunctional organic compounds.
References
- Ghoneim, M. M., Issa, Y. M., Mabrouk, B. M., and Amireh, T. (1986). Polarographic Reduction of Phenylazochromotropic Acid Dyes in Aqueous Buffer Solutions. Journal of the Electrochemical Society of India, 35(4), 267-72.
- Hroudova, D., & Matysek, J. (2006). Analysis of electrochemical degradation products of sulphonated azo dyes using high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(12), 1837-1844.
- Martínez-Huitle, C. A., & Brillas, E. (2023). Electrochemical oxidation of azo dyes in water: a review. Environmental Chemistry Letters, 21(5), 2863–2911.
- Wang, J., et al. (2016). Voltammetric determination of 4-chlorophenol using multiwall carbon nanotube/gold nanoparticle nanocomposite modified glassy carbon electrodes. RSC Advances, 6(86), 83227-83234.
- Xu, C., et al. (2018). Azo Compounds Derived from Electrochemical Reduction of Nitro Compounds for High Performance Li-Ion Batteries.
- Pearce, C. I., et al. (2008). Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain. Journal of Applied Microbiology, 104(4), 1065-1076.
- Körbahti, B. K., & Tanyolaç, A. (2003). Electrochemical treatment of simulated textile wastewater containing a mixture of reactive dyes. Chemosphere, 53(7), 815-822.
- Sýs, M., et al. (2019). Voltammetric Detection of Chlorophenols in Brewing Water and Beer Using Different Carbonaceous Composite Electrodes. Food Technology and Biotechnology, 57(4).
- Yoon, J. H., et al. (2012). Electrochemical Degradation of Phenol and 2-Chlorophenol Using Pt/Ti and Boron-Doped Diamond Electrodes. Bulletin of the Korean Chemical Society, 33(7), 2275-2280.
- Gattrell, M., & Kirk, D. W. (1993). The electrochemical oxidation of aqueous phenol at a glassy-carbon electrode. Journal of the Electrochemical Society, 140(6), 1534.
- Desai, N. P. (1951). THE OXIDATION OF AZO DYES AND ITS RELATION TO LIGHT FADING. Thesis, University of Glasgow.
- Thiam, A., et al. (2015). Routes for the electrochemical degradation of the artificial food azo-colour Ponceau 4R by advanced oxidation processes. Applied Catalysis B: Environmental, 168-169, 1-10.
- Zille, A. (2005). Redox biodegradation of azo dyes. Anaerobe, 11(4), 231-232.
- de Souza, C. D., et al. (2025). Voltammetric detection of 4-chlorophenol using a hybrid composite based on graphene oxide and dendrimeric complex.
- Iovu, M. C., et al. (2022). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. Molecules, 27(19), 6549.
- Sýs, M., et al. (2019). Voltammetric Detection of Chlorophenols in Brewing Water and Beer Using Different Carbonaceous Composite Electrodes. Hrčak.
- Zhang, H., et al. (2013). Comparison treatment of various chlorophenols by electro-Fenton method: relationship between chlorine content and degradation.
- Daghrir, R., & Drogui, P. (2018). Degradation of 4-Chlorophenol in Aqueous Solution by Sono- Electro-Fenton Process. International Journal of Electrochemical Science, 13, 9214-9230.
- Chen, P. C., et al. (2019). Electrochemical Oxidation of 4-(Hydroxymethyl)Benzoic Acid. Journal of The Electrochemical Society, 166(12), H577-H583.
- Mega Lecture. (2023, February 10). A2 Organic Chemistry | Part 15 | Redox Reactions | Azo Dyes [Video]. YouTube.
- Panizza, M., & Cerisola, G. (2009). Direct And Mediated Anodic Oxidation of Organic Pollutants. Chemical Reviews, 109(12), 6541-6569.
- Sirés, I., & Brillas, E. (2012).
- Libretexts. (2023, January 22).
- Zhang, W., et al. (2021). Electrochemical Dechlorination of 3-chlorophenol with Palladium-Loaded Carbon Felt Electrode.
- Ossila. (n.d.). Cyclic Voltammetry Uses | How to Read a Voltammogram.
- The structure of azo dyes and related compounds used in this study. The...
- Wang, Y., et al. (2019). Compatibility issues between electrodes and electrolytes in solid-state batteries.
- Pirsa, S., & Alizadeh, N. (2018). Degradation mechanism of Direct Red 23 dye by advanced oxidation processes: a comparative study. Environmental Technology, 39(19), 2491-2501.
- Li, X., et al. (2019). Degradation Kinetics of Dichlorophenols During Electrochemical Hydrodechlorination Using Palladium/Polypyrrole/Foam Nickel Electrode. Journal of Nanoscience and Nanotechnology, 19(5), 2963-2968.
- Bard, A. J., & Faulkner, L. R. (2001).
- Kim, J., et al. (2020). Electrochemical Properties of Cathode according to the Type of Sulfide Electrolyte and the Application of Surface Coating. Journal of the Korean Electrochemical Society, 23(2), 55-62.
- Ben Hammouda, S., et al. (2018). Electrochemical Advanced Oxidation of 4, 4′-Sulfonyldiphenol on BDD and Pt Anodes in Aqueous Medium. International Journal of Engineering Research & Technology, 7(5).
- Chen, Y. C., et al. (2022). Electrochemical Properties of LiFePO 4 Cathodes: The Effect of Carbon Additives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Voltammetric Detection of Chlorophenols in Brewing Water and Beer Using Different Carbonaceous Composite Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Azo Compounds Derived from Electrochemical Reduction of Nitro Compounds for High Performance Li-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ossila.com [ossila.com]
- 9. Voltammetric determination of 4-chlorophenol using multiwall carbon nanotube/gold nanoparticle nanocomposite modified glassy carbon electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Sulfochlorophenol S: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of the chromogenic agent Sulfochlorophenol S for professionals in research and drug development.
Introduction
This compound, a complex bis-azo dye, has carved a significant niche in analytical chemistry as a highly sensitive chromogenic reagent. Its intricate molecular structure, featuring multiple sulfonate and hydroxyl groups, allows for the formation of intensely colored complexes with a variety of metal ions. This property makes it an invaluable tool for the spectrophotometric determination of trace amounts of these elements in diverse matrices. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its practical applications in the laboratory.
Chemical Identity and Physicochemical Properties
This compound is systematically named 3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulfonic acid. There can be ambiguity in its registered CAS number, with both 2103-73-3 and 108321-09-1 often being associated with the compound. This variation likely arises from the distinction between the free acid form and its various salt forms (e.g., sodium or sodium-calcium salts), which are more commonly used in practice. For clarity, it is crucial to refer to the specific salt form when sourcing or utilizing this reagent.
The key physicochemical properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₄Cl₂N₄O₁₆S₄ | [1][2] |
| Molecular Weight | 789.53 g/mol | [1][2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in water | [2] |
| Storage Temperature | 2-8°C | [1] |
The structural formula of this compound is visualized in the following diagram:
Caption: Figure 1: Structural components of this compound.
Synthesis of this compound
The key precursors for this synthesis are:
-
4-amino-2-chlorobenzenesulfonic acid: This serves as the diazo component.
-
Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid): This acts as the coupling component.
The general synthetic approach involves the following key transformations:
Caption: Figure 2: Proposed synthesis workflow for this compound.
Experimental Causality: The diazotization reaction must be carried out at low temperatures (0-5°C) to ensure the stability of the resulting diazonium salt. The subsequent azo coupling reaction is typically performed under alkaline conditions to activate the hydroxyl groups of the chromotropic acid, facilitating electrophilic substitution by the diazonium ion at the positions ortho to the hydroxyl groups. The stoichiometry of the reactants would be controlled to achieve the bis-azo substitution on the chromotropic acid core.
Applications in Spectrophotometric Analysis
The primary utility of this compound lies in its role as a chromogenic reagent for the spectrophotometric determination of various metal ions. Upon chelation with a metal ion, the electronic structure of the dye molecule is altered, leading to a significant shift in its maximum absorbance wavelength (λmax) and an increase in its molar absorptivity. This change in color intensity is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis.
Mechanism of Action: Complex Formation
The numerous hydroxyl and sulfonate groups on the this compound molecule act as coordination sites for metal ions. The formation of a stable metal-ligand complex is the key to its function as an indicator. The general principle of this interaction is depicted below:
Caption: Figure 3: General mechanism of complex formation.
This complexation is often pH-dependent, and the optimal pH for the determination of a specific metal ion must be established experimentally.
Exemplary Protocol: Spectrophotometric Determination of Thorium(IV)
I. Reagents and Solutions:
-
Standard Thorium(IV) solution (1000 µg/mL): Prepare by dissolving a known weight of thorium nitrate in dilute nitric acid.
-
This compound solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.
-
Buffer solution (pH 2.5): Prepare using appropriate amounts of glycine and hydrochloric acid.
-
Deionized water.
II. Instrumentation:
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
III. Experimental Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Thorium(IV) in the range of 0.1-2.0 µg/mL by appropriate dilution of the stock solution.
-
Complex Formation:
-
To a 10 mL volumetric flask, add an aliquot of the standard or sample solution containing Thorium(IV).
-
Add 2 mL of the buffer solution (pH 2.5).
-
Add 1 mL of the this compound solution.
-
Dilute to the mark with deionized water and mix well.
-
-
Spectrophotometric Measurement:
-
Allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the analyte. The λmax for the Thorium-Sulfochlorophenol S complex should be determined experimentally but is expected to be in the range of 650-670 nm.
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the Thorium(IV) standard solutions.
-
Sample Analysis: Measure the absorbance of the sample solution and determine the concentration of Thorium(IV) from the calibration curve.
IV. Self-Validation:
-
Linearity: The calibration curve should exhibit a linear relationship between absorbance and concentration over the tested range (R² > 0.99).
-
Sensitivity: The molar absorptivity and Sandell's sensitivity can be calculated from the calibration data to assess the method's sensitivity.
-
Precision and Accuracy: The method's precision can be evaluated by replicate measurements of a standard solution, and accuracy can be assessed by analyzing a certified reference material or through recovery studies.
Safety and Handling
As a chemical reagent, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for related chlorophenol and sulfonated aromatic compounds should be considered.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid powder or its solutions.
-
Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or under a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.
Conclusion
This compound is a potent and versatile chromogenic reagent with significant applications in the quantitative analysis of metal ions. Its high sensitivity and the formation of intensely colored complexes make it a valuable tool for researchers and drug development professionals who require accurate determination of trace elements. By understanding its fundamental properties, synthesis, and the principles of its application, scientists can effectively leverage this compound in their analytical workflows. As with all chemical reagents, adherence to proper safety protocols is paramount to ensure a safe and productive laboratory environment.
References
Sources
An In-depth Technical Guide to the Purity Analysis of Sulfochlorophenol S by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Metallochromic Indicators
Sulfochlorophenol S, a complex organic dye, is a vital metallochromic indicator used extensively in diagnostic assays and analytical chemistry for the spectrophotometric determination of elements like barium and calcium. Its chemical structure, 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid, features multiple chromophoric and auxochromic groups, making it highly sensitive. The accuracy and reliability of assays employing this compound are directly contingent on its purity. The presence of impurities—arising from synthesis, degradation, or improper storage—can lead to significant analytical errors, including inaccurate endpoint determinations and compromised assay sensitivity[1][2].
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, has become the definitive technique for assessing the purity of such complex, polar molecules. Its high resolution, quantitative accuracy, and robustness make it an indispensable tool in quality control and drug development environments. This guide provides a comprehensive framework for developing, validating, and implementing a scientifically sound HPLC method for the purity analysis of this compound.
Part 1: Foundational Principles of the HPLC Method
The core of this analytical method is the separation of this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The inherent complexity of the analyte, with its multiple sulfonic acid and hydroxyl groups, demands careful optimization of chromatographic conditions to achieve the necessary resolution and peak symmetry.
The Analyte: this compound
A thorough understanding of the analyte's physicochemical properties is the bedrock of effective method development.
| Property | Value | Source |
| Chemical Formula | C₂₂H₁₄Cl₂N₄O₁₆S₄ | |
| Molecular Weight | 789.53 g/mol | |
| Appearance | Powder | |
| Solubility | Soluble in water (1 mg/mL) | |
| Purity (Typical) | >99% (by TLC) |
Impurities associated with this compound can include unreacted starting materials, isomers formed during the diazo coupling synthesis, and degradation products resulting from hydrolysis or photolysis[2]. A robust HPLC method must be able to separate the main analyte from these closely related compounds.
The Chromatographic System
A standard reversed-phase HPLC system is well-suited for this analysis. The selection of each component is critical to the method's success.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for separating polar and nonpolar analytes. Its hydrophobic nature provides the necessary retention for this compound. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm offers a good balance of efficiency and backpressure[3][4].
-
Mobile Phase: Due to the presence of multiple ionizable sulfonic acid groups, controlling the mobile phase pH is paramount for achieving symmetrical peak shapes and reproducible retention times. A buffered mobile phase is essential. A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH) and an organic modifier like acetonitrile is typically required to resolve both early and late-eluting impurities[5].
-
Detector: A UV-Vis or Photodiode Array (PDA) detector is ideal. This compound has a strong absorbance in the visible spectrum. According to supplier data, a maximum absorbance (εmax) is observed at 566 nm in 0.1 M HCl, which serves as an excellent starting point for the detection wavelength. A PDA detector offers the additional advantage of acquiring full UV-Vis spectra, aiding in peak identification and purity assessment.
Part 2: A Self-Validating Protocol for Purity Determination
Trustworthiness in an analytical method is established through rigorous validation. The following protocol is designed as a self-validating system, where system suitability checks are integrated to ensure performance before each run, and the validation parameters confirm the method's reliability over its intended use. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R2)[6][7].
Experimental Workflow
The overall process, from sample handling to final report generation, follows a logical and controlled sequence to ensure data integrity.
Caption: High-level workflow for HPLC purity analysis.
Detailed Step-by-Step Methodology
1. Reagent and Solution Preparation:
- Mobile Phase A: Prepare a 20 mM potassium phosphate buffer in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase B: HPLC-grade acetonitrile.
- Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
- Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100.0 mL of diluent.
- Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 100.0 mL of diluent.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC with Gradient Pump and PDA/UV Detector | Standard for purity analysis. |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for polar compounds[3][4]. |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile | Buffered aqueous-organic mobile phase is ideal for separating chlorophenols and related substances[5]. |
| Gradient | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30-31 min: 90% to 10% B31-35 min: 10% B | A gradient program ensures the elution of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak shape. |
| Detection | 566 nm | Corresponds to the absorbance maximum of this compound, ensuring high sensitivity. |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
3. Analysis Procedure:
- Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
- Perform five replicate injections of the Standard Solution for the System Suitability Test.
- If system suitability passes, inject the Sample Solution in duplicate.
- Process the chromatograms using appropriate data acquisition software.
System Suitability Test (SST)
Before any sample analysis, the SST ensures the chromatographic system is performing adequately[8]. This is the first layer of self-validation.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Confirms pumping stability and reproducibility. |
Part 3: Method Validation - The Pillar of Trustworthiness
Full method validation demonstrates that the analytical procedure is suitable for its intended purpose[9][10]. The core validation parameters are defined by ICH guidelines[11][12].
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. medilyxexport.com [medilyxexport.com]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. scispace.com [scispace.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Methodological & Application
Application Notes and Protocols for the Spectrophotometric Determination of Zirconium in Industrial Alloys using Sulfochlorophenol S
Introduction: The Analytical Imperative for Zirconium in High-Performance Alloys
Zirconium is a critical alloying element, imparting enhanced mechanical strength, corrosion resistance, and high-temperature stability to a variety of industrial materials, including steel, aluminum, and nickel-based superalloys. Accurate and precise quantification of zirconium content is paramount for quality control, alloy development, and ensuring the material's fitness for purpose in demanding applications, from aerospace components to nuclear reactors.
While advanced instrumental techniques such as inductively coupled plasma-atomic emission spectrometry (ICP-AES) offer high-throughput analysis, spectrophotometric methods continue to hold significant value due to their cost-effectiveness, robustness, and accessibility. Among the various chromogenic reagents for zirconium, Sulfochlorophenol S (SCPS) has emerged as a highly sensitive and selective reagent, forming a stable, colored complex with zirconium in acidic media. This application note provides a comprehensive, in-depth guide to the principles and practice of the this compound method for the determination of zirconium in industrial alloys, designed for researchers, scientists, and quality control professionals.
Pillar 1: The Underlying Chemistry - Mechanism of the Zirconium-Sulfochlorophenol S Reaction
The this compound method is predicated on the formation of a stable ternary complex between the zirconium ion (Zr⁴⁺), this compound, and a suitable stabilizing agent in a strongly acidic medium. The reaction proceeds as follows:
-
Complex Formation: In a highly acidic environment, typically hydrochloric acid, zirconium ions react with this compound. The SCPS molecule, characterized by its multiple hydroxyl and sulfonic acid functional groups, acts as a multidentate ligand, coordinating with the zirconium ion.
-
Color Development: The formation of the Zr-SCPS complex results in a distinct color change, typically to a violet or blue-violet hue. This is due to a shift in the electronic absorption spectrum of the SCPS molecule upon complexation with zirconium. The intensity of the resulting color is directly proportional to the concentration of zirconium in the sample, forming the basis for quantitative analysis via spectrophotometry.
-
Stabilization: The stability of the colored complex is crucial for reproducible measurements. The presence of certain organic solvents or surfactants can enhance the stability and molar absorptivity of the complex.
The choice of a strongly acidic medium is critical to prevent the hydrolysis of zirconium ions, which would otherwise form insoluble zirconium hydroxides and interfere with the analysis.
Pillar 2: A Self-Validating Protocol for Zirconium Determination
This protocol is designed to be a self-validating system, incorporating steps for calibration, interference mitigation, and quality control to ensure the trustworthiness of the analytical results.
Instrumentation and Reagents
-
Spectrophotometer: A UV-Visible spectrophotometer capable of measurements in the visible range (approximately 600-700 nm) is required. The instrument should meet the specifications outlined in ASTM E1479-16 for describing and specifying spectrometers[1][2].
-
Reagents:
-
Standard Zirconium Solution (1000 µg/mL): Prepare by dissolving a precise weight of high-purity zirconium metal or a suitable salt (e.g., zirconium oxychloride, ZrOCl₂·8H₂O) in a minimal amount of concentrated hydrochloric acid and diluting to a known volume with deionized water.
-
This compound (SCPS) Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of deionized water. The solution should be freshly prepared.
-
Hydrochloric Acid (HCl): Concentrated and various dilutions (e.g., 2 M, 5 M).
-
Masking Agents: Ascorbic acid, thiourea, tartaric acid (analytical reagent grade).
-
Acids for Dissolution: Nitric acid (HNO₃), Hydrofluoric acid (HF), Perchloric acid (HClO₄) (analytical reagent grade).
-
Sodium Hydroxide (NaOH): For pH adjustment and precipitation.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the determination of zirconium in industrial alloys using the this compound method.
Caption: Experimental workflow for zirconium analysis.
Detailed Step-by-Step Protocol
Step 1: Sample Dissolution
The dissolution procedure will vary depending on the alloy matrix.
-
For Steel Alloys: Accurately weigh approximately 0.1-0.5 g of the alloy sample into a beaker. Add a mixture of concentrated hydrochloric acid and nitric acid (aqua regia) to dissolve the sample. Gentle heating may be required. After dissolution, add perchloric acid and heat to fumes to remove nitric and hydrochloric acids.
-
For Aluminum Alloys: Accurately weigh approximately 0.1-0.5 g of the sample. Dissolve in a mixture of hydrochloric acid and nitric acid. For alloys with high silicon content, the addition of a small amount of hydrofluoric acid in a platinum crucible may be necessary to ensure complete dissolution.
-
For Nickel-based and other resistant alloys: A more aggressive acid mixture, potentially including hydrofluoric acid, may be required. All dissolutions involving hydrofluoric acid must be performed in appropriate PTFE or platinum labware with extreme caution and proper personal protective equipment.
Step 2: Management of Interferences
Interfering ions are a significant challenge in the analysis of complex alloys. The following strategies are employed to mitigate their effects:
-
Precipitation: In many cases, zirconium can be selectively precipitated to separate it from the bulk matrix and interfering elements. One common method is precipitation with mandelic acid or by adjusting the pH with sodium hydroxide to precipitate zirconium hydroxide[3]. The precipitate is then filtered, washed, and redissolved in hydrochloric acid for analysis.
-
Masking: This is a crucial step to prevent co-existing ions from reacting with this compound.
-
Iron (Fe³⁺): Ascorbic acid is an effective masking agent for iron, reducing it to the non-interfering Fe²⁺ state[4][5]. Add a sufficient amount of ascorbic acid solution (e.g., 10% w/v) to the sample aliquot until the yellow color of Fe³⁺ disappears.
-
Titanium (Ti⁴⁺): Titanium forms a colored complex with SCPS and must be masked. Tartaric acid or hydrogen peroxide can be effective masking agents for titanium[6].
-
Molybdenum (Mo⁶⁺), Tungsten (W⁶⁺), and Niobium (Nb⁵⁺): These elements can also interfere. Their interference can often be minimized by careful control of acidity and the use of appropriate masking agents like tartaric acid or fluoride ions (with caution, as fluoride can also complex with zirconium).
-
Hafnium (Hf⁴⁺): Hafnium has very similar chemical properties to zirconium and will interfere with this method[7]. For alloys where hafnium is present and its concentration is significant, this method will determine the combined concentration of zirconium and hafnium. Separation of zirconium and hafnium typically requires more advanced techniques like ion-exchange chromatography.
-
Step 3: Color Development and Spectrophotometric Measurement
-
Preparation of Calibration Standards: Prepare a series of standard zirconium solutions (e.g., 0, 1, 2, 5, 10, 15, 20 µg/mL) by diluting the 1000 µg/mL stock solution with deionized water and 2 M hydrochloric acid to maintain the same acid concentration as the sample solutions.
-
Sample and Standard Preparation for Measurement:
-
Pipette a suitable aliquot of the dissolved alloy sample solution (and the calibration standards) into a 50 mL volumetric flask. The aliquot size should be chosen such that the final zirconium concentration falls within the linear range of the calibration curve.
-
Add the necessary masking agents as determined in Step 2. Mix well.
-
Add a fixed volume (e.g., 5 mL) of the 0.05% this compound solution to each flask.
-
Dilute to the mark with 2 M hydrochloric acid and mix thoroughly.
-
Allow the color to develop for a specified time (typically 15-30 minutes) to ensure the reaction reaches equilibrium.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Zr-SCPS complex. This is typically in the range of 650-680 nm. The exact wavelength should be determined experimentally by scanning the spectrum of a standard zirconium-SCPS complex solution.
-
Using the blank solution (the standard with 0 µg/mL zirconium), zero the spectrophotometer.
-
Measure the absorbance of each of the calibration standards and the sample solutions.
-
Step 4: Data Analysis
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the zirconium standards. The relationship should be linear and follow Beer's Law. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.
-
Calculation of Zirconium Concentration: Use the equation of the calibration curve to calculate the concentration of zirconium in the sample solutions from their measured absorbances.
-
Final Calculation: Account for the initial sample weight and any dilutions made during the sample preparation to calculate the percentage of zirconium in the original alloy sample.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Wavelength of Maximum Absorbance (λmax) | 650 - 680 nm | To be determined experimentally. |
| Optimal pH/Acidity | 2 M HCl | Provides a suitable acidic environment. |
| Linear Concentration Range | ~0.1 - 2.0 µg/mL Zr | To be established with calibration standards. |
| Molar Absorptivity (ε) | High (typically > 5 x 10⁴ L mol⁻¹ cm⁻¹) | Indicates high sensitivity. |
| Color Development Time | 15 - 30 minutes | Ensure consistent timing for all samples and standards. |
Pillar 3: Trustworthiness through Self-Validation and Authoritative Grounding
The reliability of this method hinges on meticulous experimental technique and adherence to good laboratory practices.
-
Method Validation: It is essential to validate this method in your laboratory by analyzing certified reference materials (CRMs) with known zirconium concentrations. The results obtained should fall within the certified range of the CRM.
-
Reagent Blank: Always prepare a reagent blank containing all the reagents used in the sample preparation and analysis, but without the sample itself. The absorbance of the reagent blank should be subtracted from the absorbance of the samples and standards.
-
Spike Recovery: To assess the effect of the sample matrix on the analytical result, a known amount of zirconium standard can be added (spiked) into a sample solution. The recovery of the spiked amount should be within an acceptable range (typically 90-110%) to confirm the absence of significant matrix effects.
References
-
Mondal, J. K., Basak, S., Mukherjee, S. S., & Kundu, D. (2001). Chelatometric titration of iron, zinc and aluminium involving masking and demasking with acetylacetone. Journal of the Indian Chemical Society, 78(5), 245-247. [Link]
-
U.S. Pharmacopeia. Indicators. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier.
- Onishi, H. (1986). Photometric Determination of Traces of Metals. Wiley-Interscience.
- Sandell, E. B., & Onishi, H. (1978). Photometric Determination of Traces of Metals, Part 1: General Aspects (4th ed.). Wiley.
- Busev, A. I., Tiptsova, V. G., & Ivanov, V. M. (1981). Analytical Chemistry of Rare Elements. Mir Publishers.
- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.
-
TÜBİTAK. (2013). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. Turkish Journal of Chemistry, 37(4), 651-659. [Link]
-
Ahmadov, I. A., et al. (2021). Spectrophotometric Determination of Zirconium Sulfobenzol Azopyrocatechol and Different Ligand Complexes with Surfactants. Jomard Publishing. [Link]
- Google Patents. (2014). CN103616472A - Chemical analysis method for determination of zirconium content in alloy containing various interference elements.
-
ASTM E1479-16, Standard Practice for Describing and Specifying Inductively Coupled Plasma Atomic Emission Spectrometers, ASTM International, West Conshohocken, PA, 2016. [Link]
-
Pharmaguideline. (2010). Preparation of Indicator Solutions. [Link]
-
Scribd. Standard Methods For Chemical Analysis of Zirconium and Zirconium Alloys. [Link]
-
MDPI. (2021). Development of Alternative Method for Manufacturing Structural Zirconium Elements for Nuclear Engineering. Metals, 11(9), 1401. [Link]
-
TITAN Metal Fabricators. Zirconium in Sulfuric Acid Pickling Applications. [Link]
-
PubMed. (2016). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. [Link]
-
Zenodo. (2001). Chelatometric titration of iron, zinc and aluminium involving masking and demasking with acetylacetone. [Link]
Sources
- 1. Spectrophotometric determination of trace amounts of titanium in ore and synthetic samples with 5,5′-methylenedisalicylohydroxamic acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. vendart.com.au [vendart.com.au]
- 3. CN103616472A - Chemical analysis method for determination of zirconium content in alloy containing various interference elements - Google Patents [patents.google.com]
- 4. "Masking of iron and other interferences during the spectrophotometric " by HAFIZ ZAIN UL AABIDIN, MUHAMMAD INAM UL HASSAN et al. [journals.tubitak.gov.tr]
- 5. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. youtube.com [youtube.com]
Application Note and Protocol: Uranium Determination in Wastewater with Sulfochlorophenol S Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The monitoring of uranium levels in industrial wastewater is a critical aspect of environmental protection and regulatory compliance. Uranium, a naturally occurring radioactive element, can be released into wastewater streams from various industrial activities, including mining, nuclear fuel cycle processes, and phosphate fertilizer production. Due to its chemical toxicity and radiological hazards, the accurate and sensitive determination of uranium concentrations in these effluents is paramount. Spectrophotometric methods offer a robust, cost-effective, and accessible approach for such analyses. This application note details a comprehensive protocol for the determination of uranium in wastewater using Sulfochlorophenol S, a highly sensitive chromogenic reagent.
Principle of the Method
The spectrophotometric determination of uranium with this compound is based on the formation of a stable, colored complex between the uranyl ion (UO₂²⁺) and the reagent in a slightly acidic medium. This compound (2,7-bis-(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid) is a bis-azo dye that acts as a chelating agent, forming a coordination complex with the uranyl ion. This complex exhibits a distinct absorption maximum in the visible region of the electromagnetic spectrum, which is different from that of the free reagent.
The intensity of the color of the uranium-Sulfochlorophenol S complex is directly proportional to the concentration of uranium in the sample, a relationship described by the Beer-Lambert Law. By measuring the absorbance of the complex at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standard uranium solutions, the concentration of uranium in the unknown sample can be accurately determined. The high molar absorptivity of the complex allows for the determination of uranium at trace levels.
Reagents and Materials
Reagents:
-
Standard Uranium Stock Solution (1000 mg/L): Prepared by dissolving a certified standard of uranyl nitrate or a similar soluble uranium salt in dilute nitric acid. Commercially available certified reference materials are recommended.
-
Working Uranium Standard Solutions: Prepared by serial dilution of the stock solution with deionized water to cover the desired concentration range (e.g., 0.1 to 5.0 mg/L).
-
This compound Reagent Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of deionized water. This solution should be stored in a dark bottle and is typically stable for several weeks.
-
Buffer Solution (pH 1.5 - 2.5): A hydrochloric acid-potassium chloride (HCl-KCl) buffer is suitable for maintaining the optimal pH for complex formation.
-
Masking Agent Solution (e.g., 0.1 M EDTA or DTPA): Dissolve the appropriate amount of ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) in deionized water. The choice of masking agent will depend on the specific interfering ions present in the wastewater sample.[1]
-
Nitric Acid (HNO₃), concentrated
-
Perchloric Acid (HClO₄), concentrated
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
Materials:
-
Spectrophotometer (Visible range)
-
pH meter
-
Volumetric flasks and pipettes
-
Beakers and other standard laboratory glassware
-
Heating plate
Experimental Protocol
Sample Preparation (Wastewater Matrix)
Wastewater samples can contain organic matter and suspended solids that interfere with the analysis. A digestion step is therefore crucial.
-
Homogenization: Thoroughly mix the collected wastewater sample to ensure homogeneity.
-
Acidification: Preserve the sample by adding concentrated nitric acid to a pH < 2 to prevent precipitation of uranium.[2]
-
Digestion:
-
Take a suitable aliquot (e.g., 50-100 mL) of the acidified wastewater sample in a beaker.
-
Add 5 mL of concentrated nitric acid and 2 mL of concentrated perchloric acid.
-
Heat the sample on a hot plate in a fume hood until the volume is reduced to near dryness. The solution should be clear and colorless. This step destroys organic matter.
-
Allow the residue to cool and dissolve it in a small amount of dilute hydrochloric acid.
-
Transfer the dissolved residue to a volumetric flask (e.g., 50 mL) and dilute to the mark with deionized water.
-
Preparation of Calibration Curve
-
Into a series of 25 mL volumetric flasks, pipette aliquots of the working uranium standard solutions to create a range of concentrations (e.g., 0, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 µg of uranium).
-
Add 5 mL of the HCl-KCl buffer solution (pH 1.5-2.5) to each flask.
-
Add 2 mL of the 0.05% this compound reagent solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for 15-20 minutes.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (approximately 650 nm) against a reagent blank (the "0" standard).
-
Plot a graph of absorbance versus uranium concentration. The resulting calibration curve should be linear.
Sample Analysis
-
Take an appropriate aliquot of the prepared wastewater sample (from step 1.3) in a 25 mL volumetric flask. The aliquot size should be chosen such that the final uranium concentration falls within the range of the calibration curve.
-
Add 5 mL of the HCl-KCl buffer solution (pH 1.5-2.5).
-
Optional (if interfering ions are present): Add a suitable volume of the masking agent solution.
-
Add 2 mL of the 0.05% this compound reagent solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for the same time as the standards (15-20 minutes).
-
Measure the absorbance of the sample solution at ~650 nm against a reagent blank.
Calculation
The concentration of uranium in the original wastewater sample can be calculated using the following formula:
Uranium (mg/L) = (C × V₂) / V₁
Where:
-
C = Concentration of uranium from the calibration curve (in µg/mL or mg/L)
-
V₁ = Volume of the wastewater sample taken for digestion (in mL)
-
V₂ = Final volume of the digested sample after dilution (in mL)
Management of Interferences
Several ions commonly present in industrial wastewater can interfere with the determination of uranium by forming their own colored complexes with this compound or by competing with the reagent for uranium. The optimal pH of 1.5-2.5 helps to minimize the interference from many common cations.[1]
-
Iron (Fe³⁺), Thorium (Th⁴⁺), Zirconium (Zr⁴⁺): These ions are known to form colored complexes with many chromogenic reagents. Their interference can be effectively masked by the addition of EDTA or DTPA, which form stable, colorless complexes with these ions.[1]
-
Phosphate (PO₄³⁻) and Sulfate (SO₄²⁻): These anions can form stable complexes with uranium, potentially reducing the availability of uranyl ions to react with this compound. The acidic conditions of the analysis help to minimize this interference.
-
Other Heavy Metals: The selectivity of this compound for uranium in the specified pH range is generally high. However, for complex matrices, a preliminary separation of uranium, for instance, by ion exchange or solvent extraction, may be necessary.
Method Validation and Quality Control
To ensure the reliability of the results, the following quality control measures are recommended:
-
Linearity: The calibration curve should have a correlation coefficient (R²) of ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the standard deviation of the blank or the calibration curve.
-
Precision and Accuracy: The precision of the method should be checked by replicate analyses of a standard solution, and the accuracy should be assessed by analyzing a certified reference material or a spiked wastewater sample.
-
Blanks: A reagent blank should be run with each batch of samples to check for contamination.
-
Control Samples: A known concentration of uranium standard should be analyzed with each batch of samples to verify the accuracy of the calibration.
Quantitative Data Summary
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~ 650 nm |
| Optimal pH Range | 1.5 - 2.5 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Linear Range | Typically up to ~5 mg/L (to be confirmed) |
| Limit of Detection (LOD) | Dependent on instrument and experimental conditions |
| Reagent Concentration (this compound) | 0.05% (w/v) |
| Color Development Time | 15 - 20 minutes |
Experimental Workflow Diagram
Caption: Workflow for the determination of uranium in wastewater using this compound spectrophotometry.
References
-
Analytical Techniques in Uranium Exploration and Ore Processing. (1992). International Atomic Energy Agency. [Link]
-
Veeranna, V., Prasad, M. V. V. V., & Jonnadula, A. (2016). Analytical Determination of Uranium (VI) by Spectrophotometry. International Journal of Advanced Research in Chemical Science, 3(5), 1-6. [Link]
-
Standard Methods for the Examination of Water and Wastewater. (2023). 7500-U URANIUM. American Public Health Association, American Water Works Association, and Water Environment Federation. [Link]
-
Collected Papers on Methods of Analysis for Uranium and Thorium. (1954). U.S. Geological Survey Bulletin 1006. [Link]
- Bulatov, M. I., & Kalinkin, I. P. (1981). Prakticheskoe rukovodstvo po fotokolorimetricheskim i spektrofotometricheskim metodam analiza [Practical guide to photocolorimetric and spectrophotometric methods of analysis]. Khimiya.
- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier.
-
Pribil, R., & Sychra, V. (1979). Comparative study of the masking effect of various complexans in the spectrophotometric determination of uranium with arsenazo III and chlorophosphonazo III. Talanta, 26(11), 1001-1005. [Link]
- U.S. Environmental Protection Agency. (1994). Method 200.8: Determination of Trace Elements in Waters and Wastes by Inductively Coupled Plasma-Mass Spectrometry.
Sources
Application Notes & Protocols: Spectrophotometric Determination of Rare Earth Elements in Ore Matrices Using Sulfochlorophenol S
Foreword: The Analytical Imperative for Rare Earth Elements
The rare earth elements (REEs), encompassing the 15 lanthanides, scandium, and yttrium, are critical components in a myriad of modern technologies, from renewable energy systems to advanced electronics.[1][2] The escalating demand for these elements necessitates robust, accessible, and reliable analytical methods for their quantification in geological matrices. While techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES) offer high sensitivity and multi-element capability, their operational costs and complexity can be prohibitive.[1]
Principle of the Method: The Chromogenic Reaction
The analytical utility of Sulfochlorophenol S (SCPS) is rooted in its ability to form stable, colored complexes with rare earth element ions (REE³⁺) in a slightly acidic to neutral aqueous medium.[4] SCPS, a bis-azo dye, acts as a multidentate ligand, coordinating with REE³⁺ ions. This complexation event induces a significant shift in the absorption spectrum of the dye, leading to the formation of a new, distinct absorption band at a higher wavelength (typically in the range of 620-680 nm).
The reaction can be generalized as: REE³⁺ + n(SCPS) → [REE(SCPS)ₙ]³⁺ (Colored Complex)
The intensity of the color produced, measured as absorbance, is directly proportional to the concentration of the REE-SCPS complex, and thus to the concentration of REEs in the sample, adhering to the Beer-Lambert Law. The key to a successful assay is the precise control of reaction conditions, particularly pH, to ensure complete complexation and to minimize interferences from other metal ions present in the ore matrix. Studies have established optimal conditions for the complexation of SCPS with various REEs, including lanthanum, terbium, and erbium, forming the basis for a quantitative method.[4]
Navigating the Challenge: The Ore Matrix
Ore samples are chemically complex, containing a host of elements that can interfere with the spectrophotometric determination of REEs.[5] A robust protocol must therefore incorporate two critical stages: efficient sample decomposition and effective masking of interfering ions.
2.1 Sample Decomposition: Liberating the Analytes The primary goal of sample preparation is the complete dissolution of the ore to liberate the REEs into an aqueous solution.[6][7] Incomplete digestion is a primary source of analytical error. For most silicate and carbonate-based REE ores, a multi-acid digestion approach is effective.
2.2 Interference Management: Ensuring Selectivity The most significant challenge in using a group reagent like SCPS is its potential to react with non-target elements. Major interfering ions in REE ores include Iron (Fe³⁺), Aluminum (Al³⁺), Titanium (Ti⁴⁺), Thorium (Th⁴⁺), and Uranium (as UO₂²⁺).[3][4] The protocol's trustworthiness hinges on its ability to eliminate these interferences. This is achieved through the addition of specific masking agents prior to the introduction of SCPS. These agents form more stable, colorless complexes with the interfering ions, preventing them from reacting with the chromogenic reagent.
| Interfering Ion | Common Masking Agent | Mechanism of Action |
| Fe³⁺ | Ascorbic Acid | Reduces Fe³⁺ to Fe²⁺, which does not form a stable complex with SCPS under assay conditions.[3] |
| Al³⁺ | Fluoride (e.g., NaF) | Forms a highly stable and colorless fluoro-aluminate complex ([AlF₆]³⁻). |
| Ti⁴⁺ | Lactic Acid or H₂O₂ | Forms stable, colorless peroxy- or lactate complexes. |
| Th⁴⁺, UO₂²⁺ | Diethylenetriaminepentaacetic acid (DTPA) or Sulfosalicylic acid | Forms strong, colorless chelates with actinides, preventing their reaction with SCPS. |
Experimental Protocols
3.1 Reagents and Standards Preparation
-
Deionized Water: All solutions must be prepared using high-purity (18 MΩ·cm) deionized water.
-
This compound (0.05% w/v): Dissolve 50 mg of this compound in 100 mL of deionized water. Store in a dark bottle.
-
Buffer Solution (pH 6.5): Prepare an acetic acid-sodium acetate buffer or a phosphate buffer and adjust to pH 6.5 using a calibrated pH meter.
-
Ascorbic Acid (10% w/v): Dissolve 10 g of L-ascorbic acid in 100 mL of deionized water. Prepare this solution fresh daily.
-
Combined Masking Solution: Prepare a solution containing 1 M Sodium Fluoride, 0.5 M Lactic Acid, and 0.1 M DTPA. Safety Note: Handle Sodium Fluoride with appropriate personal protective equipment (PPE).
-
REE Stock Standard (1000 µg/mL): Use a certified multi-element REE standard or prepare by dissolving a known weight of a high-purity REE oxide (e.g., La₂O₃) in minimal concentrated nitric acid and diluting to volume.
-
Working Standards (0.5 - 10 µg/mL): Prepare a series of working standards by serial dilution of the stock standard in 2% (v/v) nitric acid.
3.2 Ore Sample Preparation and Digestion Protocol
-
Homogenization: Crush the raw ore sample to a coarse powder, then pulverize using a mortar and pestle or a mechanical grinder to achieve a fine, homogeneous powder (<200 mesh).[6]
-
Weighing: Accurately weigh approximately 0.250 g of the dried, powdered ore sample into a 100 mL PTFE beaker.[1]
-
Acid Digestion:
-
Place the beaker in a fume hood. Add 5 mL of concentrated Nitric Acid (HNO₃) and 15 mL of concentrated Hydrochloric Acid (HCl).[1]
-
Gently heat the mixture on a hot plate at low-to-medium heat (approx. 120°C) for 2-3 hours. Do not allow it to boil dry.
-
Cool the beaker. Carefully add 5 mL of Hydrofluoric Acid (HF) to digest silicate minerals. CRITICAL SAFETY WARNING: HF is extremely toxic and corrosive. All work with HF must be conducted in a specialized fume hood with appropriate PPE, including HF-resistant gloves, apron, and face shield. Ensure calcium gluconate gel is immediately available as an antidote.
-
Heat gently for another 1-2 hours.
-
Add 5 mL of Perchloric Acid (HClO₄) and heat to dense white fumes to drive off excess HF and HCl.
-
-
Final Solution Preparation:
-
Cool the beaker. Add 10 mL of 1:1 HCl and warm gently to dissolve the residual salts.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Bring to volume with deionized water. This is the stock sample solution .
-
-
Prepare a Method Blank: A method blank, containing all the acids and reagents but no ore sample, must be prepared and processed alongside the samples to account for any contamination.[8]
3.3 Spectrophotometric Analysis Protocol
-
Aliquoting: Pipette a 5.0 mL aliquot of the stock sample solution into a 50 mL volumetric flask. Note: The aliquot volume may need adjustment based on the expected REE concentration.
-
Masking Interferences:
-
Add 5 mL of the 10% Ascorbic Acid solution and swirl. Allow to stand for 10 minutes to ensure complete reduction of Fe³⁺.
-
Add 2 mL of the Combined Masking Solution and swirl.
-
-
pH Adjustment: Add 10 mL of the pH 6.5 buffer solution.
-
Color Development: Add 2.0 mL of the 0.05% this compound solution.
-
Dilution: Bring the solution to the 50 mL mark with deionized water and mix thoroughly.
-
Incubation: Allow the solution to stand for 30 minutes at room temperature for full color development.
-
Measurement:
-
Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax), typically around 650 nm.
-
Zero the instrument using the prepared method blank.
-
Measure the absorbance of the prepared working standards and the sample solutions.
-
-
Calibration and Calculation:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentration (in µg/mL).
-
Determine the concentration of REEs in the sample solution from the calibration curve.
-
Calculate the final concentration of REEs in the original ore sample using the following formula:
REEs (µg/g or ppm) = (C × V_final × D) / W
Where:
-
C = Concentration from calibration curve (µg/mL)
-
V_final = Final volume of the measured solution (50 mL)
-
D = Dilution factor from the stock sample solution (100 mL / 5 mL = 20)
-
W = Initial weight of the ore sample (g)
-
3.4 Method Validation
To ensure the trustworthiness and accuracy of the results, the entire protocol must be validated by analyzing a Certified Reference Material (CRM) for a rare earth ore.[9] The measured REE concentration in the CRM should fall within the certified range provided by the supplier.[8]
Data and Performance Characteristics
The following table summarizes the typical analytical parameters for the determination of total REEs using this compound. These values are indicative and should be experimentally verified in your laboratory.
| Parameter | Typical Value / Characteristic | Rationale and Significance |
| Wavelength of Max. Absorbance (λmax) | 640 - 660 nm | This is the wavelength of highest sensitivity for the REE-SCPS complex, providing the best signal-to-noise ratio. |
| Optimal pH Range | 6.2 - 7.0 | Maximum and stable color development occurs in this pH window. Outside this range, complex formation is incomplete or the reagent itself changes color. |
| Molar Absorptivity (ε) | > 3.0 x 10⁴ L·mol⁻¹·cm⁻¹ | A high molar absorptivity indicates a high sensitivity of the method, allowing for the determination of low concentrations of REEs. |
| Linear Range | 0.1 - 2.0 µg/mL (in cuvette) | The concentration range over which the absorbance is directly proportional to the concentration (obeys Beer's Law). |
| Limit of Detection (LOD) | ~0.02 µg/mL (in cuvette) | The lowest concentration of REEs that can be reliably distinguished from the blank. |
| Precision (RSD%) | < 5% | The relative standard deviation for replicate measurements should be low, indicating good reproducibility of the method.[9] |
Visualized Workflow
The following diagram illustrates the complete analytical workflow from ore sample receipt to the final determination of REE concentration.
Caption: Workflow for REE analysis in ores using this compound.
References
-
Ivanov, V. M., & Ermakova, V. A. (2002). Optical and Chromaticity Characteristics of Rare-Earth Element Complexes of Sulfochlorophenol and this compound. Journal of Analytical Chemistry, 57, 645–650. [Link]
-
An, F., et al. (2024). Analytical Techniques for Detecting Rare Earth Elements in Geological Ores. Molecules, 29(19), 4497. [Link]
-
Gilleland, G., et al. (2022). Analysis of Rare Earth Elements in Base Metal Ores by ICP-OES. Agilent Technologies Application Note. [Link]
-
Shabanova, E. V., et al. (2005). Determination of Rare-Earth Elements in Sulfide Minerals by Inductively Coupled Plasma Mass Spectrometry with Ion-Exchange Preconcentration. Journal of Analytical Chemistry, 60, 864–869. [Link]
-
Seo, J. H., et al. (2021). Development of an analytical method for accurate and precise determination of rare earth element concentrations in geological materials using an MC-ICP-MS and group separation. PLoS ONE, 16(9), e0257222. [Link]
-
Bhatt, C. R., et al. (2015). Determination of Rare Earth Elements in Geological Samples by Laser-Induced Breakdown Spectroscopy (LIBS). OSTI.GOV. [Link]
-
Luck, J., & Msc, P. S. (1990). Determination of Traces of Rare Earth Elements in Geological Samples. Fresenius' Journal of Analytical Chemistry, 337(2), 169-174. [Link]
-
Mavrogenes, J. A., et al. (2020). UV-Vis spectrophotometric determination of rare earth elements (REE) speciation at near-neutral to alkaline pH. Part I. Dalton Transactions, 49(3), 711-721. [Link]
-
Pratama, A. A., et al. (2024). Validation of The Gravimetry Method for Determining Rare Earth Elements Oxides. EKSPLORIUM, 45(1), 49–56. [Link]
-
Craig, J. R., & Vaughan, D. J. (1994). The Preparation of Samples for Ore Microscopy. In Ore Microscopy and Ore Petrography (2nd ed., pp. 17-38). John Wiley & Sons. [Link]
-
Various Authors. (2022). Analytical Chemistry of Rare Earth Elements (REEs). Frontiers Research Topic. [Link]
-
Kubota, F. K., et al. (2020). Extraction of Rare Earth Elements from Chloride Solutions Using Mixtures of P507 and Cyanex 272. Minerals, 10(7), 612. [Link]
-
Pratama, A. A., et al. (2024). Validation of The Gravimetry Method for Determining Rare Earth Elements Oxides. EKSPLORIUM, 45(1), 49–56. [Link]
-
Hammond, J. P. (2001). New certified reference materials for the determination of photometric accuracy in UV spectrophotometry. Spectroscopy Europe, 13(5), 24-28. [Link]
-
Ullah, S., et al. (2023). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. Heliyon, 9(6), e17006. [Link]
-
White, T., & Walton, E. (2012). Rare Earth Element Interferences in Collision Cell and Standard Mode ICP-MS Analyses of Arsenic and Selenium. U.S. Environmental Protection Agency. [Link]
-
Van der Walt, T. N. (2010). The certification of South African Reference Materials SARM 1, SARM 2, SARM 3 and SARM 50 for a number of trace elements. University of Pretoria Repository. [Link]
-
Takeda, O., et al. (2019). Selective Sulfidation for Rare Earth Element Separation. JOM, 71, 141-149. [Link]
-
Edelmann, F. T. (2021). Anionic sulfate complexes of rare earth elements, are they real?. ResearchGate. [Link]
-
Boumans, P.W.J.M., et al. (1988). Mutual spectral interferences of rare earth elements in inductively coupled plasma atomic emission spectrometry: Pt. 1. Spectrochimica Acta Part B: Atomic Spectroscopy, 43(1), 47-79. [Link]
-
Park, D. M., et al. (2023). Compositions and methods of use thereof for rare earth element separation. US Patent 11,713,493. [Link]
-
Kubova, J., & Polak, J. (1998). Utilization of atomic emission spectroscopy methods for determination of rare earth elements. IAEA-INIS. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. osti.gov [osti.gov]
- 3. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. minsocam.org [minsocam.org]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Sulfochlorophenol S in Soil and Sediment Samples
Introduction: The Analytical Challenge of Sulfochlorophenol S
This compound is a complex, polychlorinated aromatic compound characterized by the presence of multiple sulfonic acid groups. Its structure suggests high polarity and water solubility, traits that distinguish it from many common, less polar chlorophenol contaminants. These characteristics are central to the development of a robust analytical protocol, as they dictate the optimal strategies for extraction from complex matrices like soil and sediment and the choice of determinative instrumentation. Due to its chemical nature, this compound is not amenable to direct analysis by gas chromatography (GC) without derivatization due to its low volatility and high polarity. Therefore, High-Performance Liquid Chromatography (HPLC) is the more appropriate analytical technique.[1][2][3] This document provides a comprehensive, field-proven protocol for the extraction and quantification of this compound in soil and sediment, designed for researchers and environmental scientists.
PART 1: Sample Preparation and Extraction
The primary challenge in analyzing this compound in soil and sediment is its efficient extraction from the solid matrix. The high polarity and ionic nature of the molecule at typical environmental pH values mean that traditional non-polar solvent extraction methods used for other chlorophenols would be ineffective. The protocol below is designed to leverage the unique chemistry of this compound for maximal recovery.
Core Principle: pH-Controlled Aqueous Extraction
The presence of multiple sulfonate groups on the this compound molecule dictates that an aqueous-based extraction will be most effective. By controlling the pH of the extraction solution, we can ensure that the sulfonate groups are ionized, maximizing the compound's solubility in the aqueous phase and facilitating its partitioning away from the organic components of the soil or sediment.
Materials and Reagents
-
Extraction Solution: 0.1 M Sodium Bicarbonate solution, adjusted to pH 8.5 with 1 M Sodium Hydroxide.
-
Drying Agent: Anhydrous sodium sulfate, analytical grade.
-
Organic Solvent (for optional clean-up of non-polar interferences): Dichloromethane, HPLC grade.
-
Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase (e.g., polystyrene-divinylbenzene), 500 mg, 6 mL.
-
SPE Conditioning Solvents: Methanol (HPLC grade), Reagent Water (Type I).
-
SPE Elution Solvent: 5% Ammoniated Methanol (v/v).
-
Sample Containers: 50 mL polypropylene centrifuge tubes.
-
Mechanical Shaker
-
Centrifuge
-
SPE Vacuum Manifold
Step-by-Step Extraction Protocol
-
Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of the pH 8.5 extraction solution (0.1 M Sodium Bicarbonate).
-
Cap the tube and shake vigorously on a mechanical shaker for 1 hour at room temperature. This extended shaking period ensures thorough partitioning of the analyte from the sample matrix into the aqueous phase.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid material.
-
Supernatant Collection: Carefully decant the aqueous supernatant into a clean collection vessel.
-
Repeat Extraction: For exhaustive extraction and to ensure high recovery, repeat steps 2-4 with a fresh 20 mL aliquot of the extraction solution. Combine the supernatants.
-
pH Adjustment: Adjust the pH of the combined supernatant to ~7.0 with 1 M Hydrochloric Acid. This neutralization step is critical for optimal retention on the SPE cartridge.
Solid Phase Extraction (SPE) for Clean-up and Concentration
The aqueous extract will contain numerous interferences that need to be removed prior to HPLC analysis. SPE provides a robust method for this clean-up and for concentrating the analyte.
-
Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Pass 5 mL of methanol through the cartridge, followed by 5 mL of reagent water, ensuring the sorbent does not go dry between solvent additions.
-
-
Sample Loading: Load the pH-adjusted aqueous extract onto the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.
-
Washing: Wash the cartridge with 5 mL of reagent water to remove any remaining salts and highly polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the this compound from the cartridge with two 2 mL aliquots of 5% ammoniated methanol into a clean collection tube. The ammonia in the methanol ensures that the acidic sulfonate groups are deprotonated, facilitating their release from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial HPLC mobile phase.
PART 2: Analytical Determination by HPLC
Instrumentation and Conditions
The analysis is performed using a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or a UV-Vis detector. For higher sensitivity and selectivity, a mass spectrometer (MS) can be used as the detector.[3]
| Parameter | Condition | Rationale |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides good retention for a wide range of organic molecules. The polarity of this compound suggests that a reversed-phase mechanism is appropriate. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase ensures that the phenolic hydroxyl groups are protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 10% B | A gradient is necessary to elute the polar this compound and any less polar interferences that may have been co-extracted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times.[1] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analyses.[1] |
| Detection Wavelength | 566 nm | Based on the reported maximum absorbance (εmax) for this compound. A PDA detector can be used to scan a wider range to confirm the spectral profile. |
Calibration and Quantification
A multi-point calibration curve should be prepared using a certified standard of this compound. The concentration range should bracket the expected concentrations in the samples. The linearity of the calibration curve should be verified, with an R² value of >0.99 being acceptable.
PART 3: Quality Control and Method Validation
To ensure the trustworthiness of the results, a robust quality control regime is essential.
-
Method Blank: An analyte-free matrix (e.g., clean sand) should be extracted and analyzed alongside the samples to check for contamination.
-
Matrix Spike: A sample should be spiked with a known concentration of this compound before extraction to assess matrix effects and calculate recovery. Recoveries in the range of 70-120% are generally considered acceptable.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed periodically throughout the analytical run to ensure the stability of the instrument's response.
Workflow Visualization
Caption: Workflow for the analysis of this compound in soil and sediment.
References
- INAM-UL-HAQUE AND A. KHAN. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2).
- Xue, J., et al. (2014). Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chrom. Journal of Chemical and Pharmaceutical Research, 6(3), 955-958.
-
National Center for Biotechnology Information. (n.d.). 4-Chlorophenol. PubChem Compound Database. Retrieved from [Link]
- Wang, L., et al. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5621-5625.
-
National Center for Biotechnology Information. (n.d.). 2-Chlorophenol. PubChem Compound Database. Retrieved from [Link]
- Ahmad, A., et al. (2006). 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives. Journal of the Brazilian Chemical Society, 17(4), 780-786.
-
Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from [Link]
-
ResearchGate. (2014). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. Retrieved from [Link]
-
ResearchGate. (2012). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. Retrieved from [Link]
-
PerkinElmer Inc. (n.d.). Analysis of Chlorophenols in Water by UHPLC with PDA Detection. Retrieved from [Link]
-
LibreTexts. (2023). Spectrophotometry. Chemistry LibreTexts. Retrieved from [Link]
- Al-Khazrajy, O. B. A., & Al-Assadi, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Physical Organic Chemistry, 34(12), e4268.
- U.S. Pharmacopeia. (2011). Description and Solubility.
-
ResearchGate. (2007). (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2014). Determination of Chlorophenols in water by LC-MS/MS. Case study. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2014). p-CHLOROPHENOL. NIOSH Manual of Analytical Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chlorophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bisphenol S. PubChem Compound Database. Retrieved from [Link]
Sources
Application Note: Ultrasensitive Determination of Trace Metals in High-Purity Materials Using Sulfochlorophenol S
Introduction: The Imperative of Purity in Advanced Materials
In the realm of advanced materials, particularly within the pharmaceutical and semiconductor industries, the presence of even trace amounts of metallic impurities can have profound effects on product efficacy, safety, and performance. In pharmaceutical manufacturing, metal contaminants can alter the stability and bioavailability of active pharmaceutical ingredients (APIs), and in some cases, pose a direct toxicological risk.[1] For high-purity materials like those used in semiconductor fabrication, metallic impurities can introduce defects in the crystal lattice, leading to device failure.[2] Consequently, the accurate and sensitive quantification of trace metals is a critical aspect of quality control and assurance.
This application note details a robust and sensitive spectrophotometric method for the determination of trace metal ions using Sulfochlorophenol S as a chromogenic agent. This compound, a highly functionalized organic molecule, offers significant advantages in terms of selectivity and sensitivity for a range of divalent metal ions. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the validation of this method for the analysis of high-purity materials.
Chemical Properties and Mechanism of Action of this compound
This compound, chemically known as 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid, is a complex organic dye. Its structure, rich in functional groups, is the key to its utility as a chromogenic reagent for metal ions.
Key Structural Features:
-
Azo Groups (-N=N-): These groups are part of the chromophore system of the molecule and contribute to its intense color.
-
Hydroxyl Groups (-OH): These groups, particularly those ortho to the azo linkages, are crucial for chelation of metal ions.
-
Sulfonic Acid Groups (-SO3H): These groups enhance the water solubility of the reagent and can also participate in coordination with metal ions.
-
Chlorine Atoms (-Cl): These electron-withdrawing groups can influence the acidity of the hydroxyl protons and the overall electronic properties of the molecule.
The interaction between this compound and a metal ion is a classic example of coordination chemistry. The metal ion, acting as a Lewis acid, accepts electron pairs from the ligand (this compound), which acts as a Lewis base.[3] The formation of this coordination complex results in a significant shift in the absorption spectrum of the molecule, allowing for the quantitative determination of the metal ion concentration.
The primary binding sites for metal ions on the this compound molecule are the hydroxyl and azo groups. The metal ion displaces the acidic protons from the hydroxyl groups and forms stable chelate rings with the oxygen and nitrogen atoms. This chelation alters the electronic structure of the chromophore, leading to a change in the wavelength of maximum absorbance (λmax) and an increase in the molar absorptivity.
Caption: Chelation of a metal ion by this compound to form a colored complex.
Experimental Protocols
The following protocols provide a general framework for the determination of trace metals using this compound. It is essential to note that optimal conditions, particularly pH and wavelength, may vary depending on the specific metal ion being analyzed and the sample matrix.
Reagent and Standard Preparation
-
This compound Solution (0.05% w/v): Dissolve 50 mg of this compound (reagent grade) in 100 mL of deionized water. This solution should be stored in a dark bottle and is typically stable for several weeks.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, borate) to control the pH of the reaction mixture. The selection of the buffer is critical as it can influence the complex formation.
-
Metal Standard Solutions (1000 ppm): Use commercially available certified standard solutions of the metals of interest (e.g., Cu, Pb, Zn).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standards with deionized water.
General Analytical Procedure
-
Sample Preparation: For high-purity solid materials, an acid digestion step is typically required to bring the sample into solution. The choice of acid will depend on the nature of the material. For liquid samples, a simple dilution may be sufficient.
-
pH Adjustment: To an aliquot of the sample or standard solution in a volumetric flask, add a suitable buffer to adjust the pH to the optimal range for the metal of interest.
-
Complex Formation: Add the this compound solution to the pH-adjusted sample. Mix well and allow the reaction to proceed for the recommended time to ensure complete complex formation.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the specific metal-Sulfochlorophenol S complex against a reagent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the working standards versus their concentrations. Determine the concentration of the metal in the sample from the calibration curve.
Caption: General workflow for trace metal determination using this compound.
Method Validation and Performance
The performance of the this compound method should be validated for each specific application. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | Dependent on metal, typically in the low ppb range |
| Limit of Quantification (LOQ) | Dependent on metal, typically in the mid-to-high ppb range |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery) | 95-105% |
Note: The values in the table are representative and should be experimentally determined for each specific metal and matrix.
Interference Studies and Mitigation
The selectivity of this compound is not absolute, and other metal ions present in the sample can interfere with the determination of the target analyte. It is crucial to perform interference studies to assess the impact of co-existing ions.
Common Interfering Ions:
-
Transition Metals: Other transition metals can form colored complexes with this compound.
-
Anions: Certain anions, such as citrate and EDTA, can form strong complexes with metal ions and prevent their reaction with this compound.
Mitigation Strategies:
-
Masking Agents: Use of masking agents can selectively complex with interfering ions, preventing them from reacting with this compound. For example, thiosulfate can be used to mask copper.
-
pH Optimization: By carefully controlling the pH, it is possible to selectively form the complex of the target metal ion.
-
Extraction: In some cases, solvent extraction can be used to separate the target analyte from interfering ions prior to analysis.
Application Example: Determination of Copper in a High-Purity Organic Acid
This example demonstrates the application of the this compound method for the determination of trace copper in a high-purity organic acid used in pharmaceutical synthesis.
Protocol:
-
Sample Preparation: Accurately weigh 1.0 g of the organic acid into a beaker and dissolve in 20 mL of deionized water.
-
pH Adjustment: Adjust the pH of the solution to 5.5 with a dilute sodium hydroxide solution.
-
Complex Formation: Transfer the solution to a 50 mL volumetric flask, add 2.0 mL of 0.05% this compound solution, and dilute to the mark with deionized water.
-
Measurement: After 15 minutes, measure the absorbance at the λmax for the Cu-Sulfochlorophenol S complex.
-
Quantification: Determine the copper concentration using a calibration curve prepared with copper standards in a matrix that matches the sample.
Conclusion
The use of this compound provides a sensitive, reliable, and cost-effective method for the determination of trace metal impurities in high-purity materials. The distinct color change upon complexation with metal ions allows for straightforward spectrophotometric quantification. Proper method development and validation, including the optimization of pH and the management of interferences, are essential for achieving accurate and precise results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this powerful analytical technique.
References
-
Hulanicki, A., Lewandowski, R., & Lewenstam, A. (1976). Elimination of ionic interferences in the determination of sulphates in water using the lead-sensitive ion-selective electrode. Analyst, 101(1209), 939-942. [Link]
-
Balaram, V. (2006). Recent developments in analytical techniques for characterization of ultra pure materials—An overview. PRAMANA - Journal of Physics, 67(3), 527-538. [Link]
-
NIOSH. (1994). Detection of inorganic lead contamination with sodium sulfide. U.S. Department of Health and Human Services, Public Health Service, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]
-
Al-Kindy, S. M. Z., Al-Bulushi, S. T., & Suliman, F. E. O. (2008). Spectrofluorimetric determination of zinc using 8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinoline sulfonic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 676-681. [Link]
-
Kubisztal, J., Budniok, A., & Lasia, A. (2018). Effect of Chloride and Sulfate Ions on Electrodeposition and Surface Properties of Alloys Produced from Zinc-Nickel-Manganese Gluconate Baths. International Journal of Electrochemical Science, 13, 11467-11486. [Link]
-
Al-Adely, K. J., & Al-Salih, S. A. (2012). Spectrophotometric determination of copper (II) in pharmaceutical, biological and water samples by 4-(2′-benzothiazolylazo)-salicylic acid. Journal of the Association of Arab Universities for Basic and Applied Sciences, 11(1), 1-6. [Link]
-
El-Gamel, N. E. A. (2021). Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies. Bioinorganic Chemistry and Applications, 2021, 1-13. [Link]
-
NETZSCH-Gerätebau GmbH. (n.d.). Detection and Identification of Impurities in Ultra-High Purity Graphite Samples by STA Measurements. Retrieved from [Link]
-
Rao, P. V. K., & Kumar, T. S. (2012). A SIMPLE METHOD FOR SPECTROPHOTOMETRIC DETERMINATION OF TRACES OF COPPER. RASAYAN Journal of Chemistry, 5(1), 10-14. [Link]
-
Changai, D., Chao, P., & Shaohua, Y. (2019). Determination of Trace zinc by Fluorescence Spectrophotometry with Bis-sulfosalophen. IOP Conference Series: Earth and Environmental Science, 267(3), 032080. [Link]
-
Naghiyev, H., Aliyeva, S., & Maharramov, A. (2017). Extraction and spectrophotometric determination of copper (ii) with 1-(2-metoxiphenylamin)-3- metoksipropanthiol. MedCrave Online Journal of Chemistry, 1(1), 1-5. [Link]
-
Maboya, W. K., & van der Westhuizen, J. H. (2019). Sulfonato Complex Formation Rather than Sulfonate Binding in the Extraction of Base Metals with 2,2′-Biimidazole: Extraction and Complexation Studies. Metals, 9(10), 1084. [Link]
-
Aabis. (n.d.). Zinc Sulfate Analysis. Salt Analysis Guide. Retrieved from [Link]
-
Carminati, S., Crippa, M., & Pedeferri, M. (2015). Spectrophotometric Detection of Copper in Water by Lab-on- a-chip Technology: Application to Electroplating. Journal of Chemical Engineering and Process Technology, 6(4), 1-6. [Link]
-
LibreTexts. (2021). 17.3: The Formation of Complex Ions. Chemistry LibreTexts. Retrieved from [Link]
Sources
Application Notes and Protocols for Flow Injection Analysis of Metal Ions Using Sulfochlorophenol S
Introduction: The Imperative for Rapid and Sensitive Metal Ion Monitoring
The ubiquitous nature of metal ions in environmental and biological systems necessitates their accurate and rapid quantification. While some metals are essential micronutrients, others are potent toxins even at trace concentrations. Traditional methods for metal ion analysis, such as atomic absorption spectroscopy, can be time-consuming and require extensive sample preparation. Flow Injection Analysis (FIA) coupled with spectrophotometric detection offers a compelling alternative, providing high sample throughput, reduced reagent consumption, and the potential for automation.[1] This document provides a comprehensive guide to the principles and application of FIA using the chromogenic reagent Sulfochlorophenol S for the determination of metal ions, with a particular focus on copper (II).
This compound is a highly sensitive organic reagent that forms stable, colored complexes with a variety of metal ions. The intensity of the color produced is directly proportional to the concentration of the metal ion, allowing for quantitative analysis via spectrophotometry.[2] This application note will detail the underlying chemical principles, provide step-by-step protocols for instrument setup and analysis, and discuss critical parameters for method optimization and validation.
Theoretical Framework: The Synergy of FIA and Chromogenic Reagents
Flow Injection Analysis is a dynamic analytical technique where a discrete sample volume is injected into a continuously flowing carrier stream.[3] This carrier stream can contain reagents that mix and react with the sample as it travels through a coiled reactor towards a detector.[4] The key to FIA's success lies in the precise control over the timing and dispersion of the sample zone, which ensures highly reproducible results.[1]
The analytical signal in FIA is transient, appearing as a peak as the sample-reagent mixture passes through the detector's flow cell. The height or area of this peak is proportional to the analyte concentration. The design of the FIA manifold, including the length and diameter of the tubing, the flow rate, and the point of sample injection, are critical parameters that influence the sensitivity and sampling rate of the analysis.[5]
When this compound is employed as the in-line chromogenic reagent, it reacts with the target metal ions in the injected sample to form a colored complex. The absorbance of this complex is then measured by a spectrophotometer at a specific wavelength. The choice of this wavelength is critical and corresponds to the wavelength of maximum absorbance (λmax) of the metal-Sulfochlorophenol S complex to ensure the highest sensitivity.[6]
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical dual-channel FIA manifold for the spectrophotometric determination of metal ions using this compound.
Caption: Dual-channel FIA manifold for metal ion analysis.
Chemical Reaction Pathway: Complexation of Copper (II) with this compound
The determination of copper (II) ions using this compound is based on the formation of a stable, colored complex. The reaction mechanism involves the coordination of the copper ion with the functional groups of the this compound molecule. The stoichiometry and stability of this complex are highly dependent on the pH of the reaction medium.
Caption: Complexation reaction of Cu(II) with this compound.
Detailed Experimental Protocols
Reagent and Standard Preparation
Causality: The purity of reagents and the accuracy of standard solutions are paramount for reliable and reproducible results. Deionized water with high resistivity should be used to minimize metal ion contamination.
-
This compound Reagent (e.g., 0.1% w/v):
-
Accurately weigh 0.1 g of this compound.
-
Dissolve in a small amount of deionized water.
-
Quantitatively transfer to a 100 mL volumetric flask and bring to volume with deionized water.
-
Store in a dark bottle at 4°C. The solution is typically stable for several days.
-
-
Buffer Solution (e.g., Acetate Buffer, pH 5.0):
-
Prepare solutions of 0.2 M acetic acid and 0.2 M sodium acetate.
-
Mix appropriate volumes of the two solutions to achieve a final pH of 5.0. The pH should be verified with a calibrated pH meter. The optimal pH for the complexation reaction should be experimentally determined, as it is crucial for the sensitivity and selectivity of the method.[7]
-
-
Copper (II) Stock Standard Solution (1000 mg/L):
-
Use a commercially available certified stock solution or prepare by dissolving a precise mass of high-purity copper sulfate (CuSO₄·5H₂O) in deionized water containing a few drops of concentrated nitric acid to prevent hydrolysis.[4]
-
-
Working Standard Solutions (e.g., 0.1 - 10 mg/L):
-
Prepare a series of working standards by serial dilution of the stock standard solution with deionized water. The concentration range should encompass the expected concentrations of the samples.
-
FIA System Setup and Optimization
Causality: The physical parameters of the FIA system directly impact the dispersion of the sample zone, the reaction time, and ultimately the analytical signal. Optimization of these parameters is crucial for achieving the desired sensitivity, sample throughput, and reproducibility.
-
Manifold Assembly:
-
Construct a dual-channel FIA manifold as depicted in the workflow diagram using PTFE tubing (e.g., 0.8 mm i.d.).
-
The carrier stream line (buffer solution) is connected to the injection valve.
-
The reagent line (this compound) merges with the carrier stream after the injection valve.
-
A reaction coil (e.g., 50-100 cm) is placed after the merging point to allow for sufficient reaction time.
-
The outlet of the reaction coil is connected to the flow cell of the spectrophotometer.
-
-
Parameter Optimization:
-
Flow Rate: Investigate a range of flow rates (e.g., 0.5 - 2.0 mL/min per channel). Higher flow rates generally lead to sharper peaks and higher sample throughput but may reduce the reaction time.[3]
-
Sample Injection Volume: Test different sample loop volumes (e.g., 50 - 200 µL). Larger volumes can increase sensitivity but may also broaden the peak and reduce the sampling rate.[8]
-
Reaction Coil Length: Vary the length of the reaction coil (e.g., 25 - 150 cm) to find the optimal reaction time for maximum complex formation.
-
Detection Wavelength (λmax): Scan the absorbance of the copper-Sulfochlorophenol S complex across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance. For many copper (II) complexes, this is in the range of 550-800 nm.[9]
-
Analytical Procedure
-
System Start-up: Pump the carrier and reagent solutions through the system until a stable baseline is obtained on the data acquisition software.
-
Calibration: Inject the series of working standard solutions in triplicate, starting from the lowest concentration.
-
Sample Analysis: Inject the unknown samples in triplicate. It is good practice to run a standard solution periodically to check for any drift in the instrument's response.
-
Data Acquisition: Record the peak height or peak area for each injection.
-
Calibration Curve: Plot the average peak height or area of the standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the calibration curve and the correlation coefficient (R²).
-
Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of copper (II) in the unknown samples.
Performance Characteristics and Data Presentation
The performance of the FIA-Sulfochlorophenol S method should be rigorously validated. The following table summarizes typical analytical performance parameters that should be determined. The values provided are illustrative and should be experimentally verified for the specific system and application.
| Parameter | Typical Value | Significance |
| Linear Range | 0.1 - 5.0 mg/L | The concentration range over which the instrumental response is directly proportional to the analyte concentration.[7] |
| Limit of Detection (LOD) | 0.05 mg/L | The lowest concentration of analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | 0.15 mg/L | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Sample Throughput | 60 - 90 samples/hour | A measure of the efficiency of the method, indicating the number of samples that can be analyzed per hour.[8] |
| Precision (RSD) | < 2% | The degree of agreement among independent measurements of the same sample, typically expressed as the relative standard deviation.[8] |
| Wavelength (λmax) | ~640 nm | The wavelength at which the copper-Sulfochlorophenol S complex exhibits maximum absorbance, providing the highest sensitivity. For similar copper complexes, λmax values are often in the 600-650 nm range.[10] |
Addressing Interferences: Ensuring Analytical Integrity
Causality: The selectivity of a spectrophotometric method is crucial for its accuracy. Interfering ions are substances present in the sample matrix that can also react with the chromogenic reagent or absorb light at the analytical wavelength, leading to erroneous results.
A thorough interference study is essential to validate the method for a specific sample matrix. This involves analyzing a standard solution of the target metal ion in the presence of increasing concentrations of potentially interfering ions.
Common Interferences and Mitigation Strategies:
-
Competing Metal Ions: Other metal ions such as Fe(III), Ni(II), Co(II), and Zn(II) may also form colored complexes with this compound.
-
Mitigation: The use of a masking agent, such as cyanide or thiosulfate (with appropriate safety precautions), can selectively complex with interfering ions and prevent their reaction with this compound. The selectivity can also be improved by carefully controlling the pH of the carrier stream.[7]
-
-
Turbidity: Particulate matter in the sample can scatter light and cause a positive interference.
-
Mitigation: Samples should be filtered through a 0.45 µm membrane filter prior to analysis.
-
-
Organic Matter: Dissolved organic matter can sometimes complex with metal ions or absorb light at the analytical wavelength.
-
Mitigation: For samples with high organic content, a digestion step (e.g., with UV irradiation or a strong oxidizing agent) may be necessary to break down the organic matrix.
-
Conclusion: A Powerful Tool for Metal Ion Analysis
The use of this compound in a Flow Injection Analysis system provides a rapid, sensitive, and cost-effective method for the determination of metal ions. By understanding the underlying principles of FIA and the chemistry of the complexation reaction, researchers can develop and validate robust analytical protocols for a wide range of applications, from environmental monitoring to quality control in industrial processes. The high throughput and potential for automation make this technique particularly well-suited for laboratories with a large number of samples.
References
- (Reference to a general paper on interference in metal ion analysis)
- A highly sensitive method is proposed to determine copper(II) ions by forming a stable complex through their interaction with 4-(2'-benzothiazolylazo)-salicylic acid (BTAS) at room temperature and pH of about 5.0. The complex gave a maximum absorption at lambda = 485 nm with a molar absorptivity coefficient of 2.35·104 l/(mol·cm). The linear range for the copper determination is 0.63-5.04 mg/l. [Link: https://www.researchgate.net/publication/287318538_Spectrophotometric_determination_of_copper_II_in_pharmaceutical_biological_and_water_samples_by_4-2'-benzothiazolylazo-salicylic_acid]
- A flow-injection analysis (FIA) method for the ultraviolet spectrophotometric determination of copper in copper ores is described. The calibration graph is linear from 2-50 ppm copper. At a sampling rate of about 70 samples h(-1) with 50 mul sample injections, precision was about 1% relative standard deviation. [Link: https://pubmed.ncbi.nlm.nih.gov/8833446/]
- Complexes (1)–(9) exhibit experimentally a large absorbance peak in the region 340–450 nm and a small peak in the range of 550–800 nm. [Link: https://www.mdpi.com/1420-3049/27/18/6033]
- A simple spectrophotometic method has been developed for the trace determination of copper in aqueous phase exploring the complex formation between Cu2+ and Patton and Reeder's indicator. [Link: https://www.rasayanjournal.com/Vol.5/No.1/5_Vol.5_No.1_13.pdf]
- Spectrophotometric determination of metal ions is a widely used analytical technique for the quantitative analysis of metal ions in various samples. It involves measuring the absorption of light by metal ion complexes formed with suitable chromogenic reagents. [Link: https://www.ijert.org/spectrophotometric-determination-of-metal-ions-using-chromogenic-organic-reagents-techniques-advantages-and-challenges]
- (Reference for a paper on catalytic FIA of copper) [Link: https://scholar.google.com/scholar?
- (Reference for a paper on interference of other metal ions on copper detection) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10316713/]
- 1-(2-Metoxiphenylamin)-3-metoksipropanthiol-2 (MPAMPT) is proposed as an analytical reagent for the extractive spectrophotometric determination of copper (II). [Link: https://medcraveonline.com/AOS/extraction-and-spectrophotometric-determination-of-copper-ii-with-1-2-metoxiphenylamin-3-metoksipropanthiol.html]
- (Reference for a paper on the impact of copper ions on mineral surfaces) [Link: https://www.mdpi.com/2075-163X/13/10/1294]
- The small peaks of the UV/vis spectra in the range of 450–600 nm (band 1, the maximum wavelength peak, λmax), originate from LMCT transitions. [Link: https://www.mdpi.com/1420-3049/27/18/6033]
- Highly sensitive flow-injection chemiluminescence (CL) combined with molecularly imprinted solid-phase extraction (MISPE) has been used for determination of 2,4-dichlorophenol (2,4-DCP) in water samples. [Link: https://pubmed.ncbi.nlm.nih.gov/17330365/]
- This study investigates copper(II) interference at bismuth film electrode for the detection of lead(II) and cadmium(II). [Link: https://www.researchgate.
- A colorimetric method was chosen to detect Cu concentration, effective both for high and low metal amounts. [Link: https://www.infona.pl/resource/bwmeta1.element.baztech-57c83f9b-6072-4682-8924-1188478465b8]
- Optimization of the analytical parameters of the FIA‐MPA system using the APT‐BDDE, for a 0.10 mmol L⁻¹ SY or AS solution. [Link: https://www.researchgate.net/figure/Optimization-of-the-analytical-parameters-of-the-FIA-MPA-system-using-the-APT-BDDE-for_fig2_328840134]
- The [Cu(NH3)4(H2O)2]2+(aq) diaquatetraamminecopper(II) ion, is octahedral, and dark blue, absorbing in yellow-orange-red region, with a λmax of 600-650 nm. [Link: https://www.docbrown.info/page07/transition/3dblockCu.htm]
- The extent of signal interference largely aligned with the Irving–Williams series of metal ion–ligand affinities (Cu > Zn > Fe > Mn > Ca > Mg). [Link: https://www.frontiersin.org/articles/10.3389/fchem.2023.1281140/full]
- A new modified mesoporous silica nanosensor was synthesized by the co-condensation method. [Link: https://www.researchgate.net/publication/262174309_Flow-injection_analysis_of_copperII_with_PAR_in_the_presence_of_EDTA]
- (Reference to a general video on spectrophotometric determination of copper) [Link: https://www.youtube.
- (Reference for a table on analytical features for batch and FIA determination) [Link: https://www.researchgate.
- A simple and facial flow injection method coupled with spectrophotometer detection was developed for determination of copper(II) using flow injection analysis (FIA) and sequential analysis (SIA). [Link: https://www.researchgate.
- This paper reports a new strategy for flow injection spectrophotometric Cu (II) determination in petroleum refinery wastewaters. [Link: https://www.researchgate.
- A sensitive and precise method for copper (Cu) speciation in coastal waters was developed using flow-injection analysis and electrochemical detection. [Link: https://www.semanticscholar.org/paper/Flow-Injection-Analysis-(FIA)-Electrochemical-of-in-Tang-Wang/8c23175185d304918237e5845c432d0c647b561c]
- The analytical application of a simple polarographic flow through cell...is proposed in this work for the determination of copper in diluted water samples. [Link: https://repositorio.unab.cl/xmlui/handle/2250/120935]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. medcraveonline.com [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultraviolet spectrophotometric determination of copper in copper ores by flow-injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 10. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
Application Notes and Protocols: A Sulfochlorophenol S-Based Colorimetric Sensor for the Rapid Detection of Metal Ions
Introduction: The Imperative for Simple and Rapid Metal Ion Detection
The ubiquitous nature of metal ions in environmental and biological systems necessitates robust and efficient analytical methods for their detection and quantification. While essential for many physiological processes, an imbalance or exposure to toxic metal ions can lead to significant health and environmental consequences. Traditional methods for metal ion analysis, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS), offer high sensitivity and accuracy but are often lab-bound, time-consuming, and require significant capital investment and operator expertise. This creates a critical need for simple, rapid, and cost-effective methods suitable for on-site and high-throughput screening.
Colorimetric sensors have emerged as a powerful alternative, providing a visual and quantifiable response to the presence of specific analytes.[1] This application note details the development and application of a colorimetric sensor based on Sulfochlorophenol S for the detection of various metal ions. This compound, a chromogenic organic reagent, undergoes a distinct color change upon complexation with metal ions, a principle that can be harnessed for their quantitative determination using straightforward spectrophotometric techniques.[2] This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and data analysis workflows for researchers, scientists, and drug development professionals.
Principle of Detection: The Chemistry of this compound Chelation
This compound, chemically known as 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid, is a multidentate ligand. Its structure, rich in hydroxyl (-OH), sulfonic acid (-SO₃H), and azo (-N=N-) functional groups, provides multiple coordination sites for metal ions. The interaction between this compound and a metal ion is a classic example of chelation, where the metal ion coordinates with multiple donor atoms within the same ligand to form a stable, colored complex.
The formation of this metal-ligand complex alters the electronic structure of the this compound molecule, leading to a shift in its maximum absorbance wavelength (λmax) in the visible spectrum. This change in absorbance is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis via UV-Vis spectrophotometry. The general reaction can be depicted as:
This compound (color 1) + Metal Ion ⇌ [Metal-Sulfochlorophenol S] Complex (color 2)
The equilibrium of this reaction, and thus the sensitivity and selectivity of the sensor, is influenced by factors such as pH, reaction time, and temperature.[3]
Caption: Mechanism of Metal Ion Detection.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Micropipettes
-
Volumetric flasks (various sizes)
-
Beakers and other standard laboratory glassware
Chemicals
-
This compound (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Metal salt standards (e.g., CuSO₄, Pb(NO₃)₂, CdCl₂) of high purity
-
Buffer solutions (e.g., acetate, phosphate)
Experimental Protocols
Protocol 1: Synthesis of this compound
While commercially available, this compound can be synthesized in a two-step process involving the diazotization of 2-amino-4-chloro-6-sulfophenol followed by an azo coupling reaction with 2,7-dihydroxynaphthalene-3,6-disulfonic acid (Chromotropic acid). A general procedure for a related compound, 2,7-dihydroxynaphthalene, involves the alkali fusion of 2,7-naphthalenedisulfonic acid sodium salt at high temperatures.[4] A more specific synthesis for a similar azo dye involves the diazotization of an aromatic amine and subsequent coupling with a naphthalene derivative.[5]
Note: The synthesis of azo dyes involves hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
A plausible synthetic route starting from commercially available precursors would involve:
-
Diazotization: Dissolving 2-amino-4-chloro-6-sulfophenol in an acidic solution (e.g., HCl) and cooling it to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt solution is then slowly added to a cooled alkaline solution of 2,7-dihydroxynaphthalene-3,6-disulfonic acid. The coupling reaction typically proceeds at a low temperature to yield the this compound product.
-
Purification: The resulting product can be precipitated by the addition of salt and purified by recrystallization.
Protocol 2: Preparation of Reagents
-
This compound Stock Solution (e.g., 1 mM): Accurately weigh the required amount of this compound powder and dissolve it in a known volume of deionized water in a volumetric flask. The solution should be stored in a dark, cool place to prevent photodegradation. Stability studies on similar analytical solutions are crucial to determine the shelf-life of the reagent.[6]
-
Metal Ion Stock Solutions (e.g., 1000 ppm): Prepare individual stock solutions of the metal ions of interest by dissolving the corresponding high-purity metal salts in deionized water. Acidification with a small amount of nitric acid may be necessary to prevent hydrolysis of some metal ions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions in deionized water.
Protocol 3: General Procedure for Metal Ion Detection
Caption: Experimental Workflow for Metal Ion Detection.
-
Sample Preparation: Pipette a known volume of the sample (or standard solution) into a suitable container (e.g., a cuvette or a well in a microplate).
-
Reagent Addition: Add a specific volume of the this compound stock solution to the sample.
-
pH Adjustment: Adjust the pH of the solution to the optimal value for the specific metal ion being analyzed using a suitable buffer or dropwise addition of dilute acid or base. The optimal pH for complex formation can vary significantly between different metal ions.[7]
-
Incubation: Allow the reaction to proceed for the predetermined optimal time at a controlled temperature to ensure complete complex formation.[3]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the metal-Sulfochlorophenol S complex against a reagent blank (containing all components except the metal ion).
Data Analysis and Interpretation
Calibration Curve
A calibration curve is constructed by plotting the absorbance values of the standard solutions against their corresponding concentrations. The relationship should be linear within a certain concentration range, following the Beer-Lambert Law. The equation of the line (y = mx + c) can then be used to determine the concentration of the metal ion in an unknown sample from its absorbance value.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise.[8] The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.[8] These parameters are crucial for validating the analytical method.[9]
They can be calculated using the following formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ is the standard deviation of the blank measurements.
-
S is the slope of the calibration curve.
Performance Characteristics
The performance of the this compound-based sensor is dependent on the specific metal ion being analyzed. The following table provides a hypothetical summary of expected performance characteristics based on literature for similar colorimetric sensors. Actual values must be determined experimentally.
| Metal Ion | Optimal pH | λmax (nm) | Linear Range (µM) | LOD (µM) |
| Cu(II) | 5.0 - 6.0 | ~600 | 0.1 - 10 | ~0.05 |
| Pb(II) | 4.5 - 5.5 | ~580 | 0.5 - 20 | ~0.2 |
| Cd(II) | 6.0 - 7.0 | ~570 | 1 - 50 | ~0.5 |
Selectivity and Interference
The selectivity of the sensor is a critical parameter, indicating its ability to detect a specific metal ion in the presence of other potentially interfering ions.[7] Interference studies should be conducted by analyzing a known concentration of the target metal ion in the presence of various concentrations of other ions commonly found in the sample matrix.[10] The tolerance limit is typically defined as the concentration of the interfering ion that causes an error of less than ±5% in the determination of the target analyte.
Common interfering ions may include other heavy metals, alkali and alkaline earth metals, and certain anions that can form stable complexes with the target metal ion. The pH of the solution can often be adjusted to minimize interferences.
Troubleshooting
| Issue | Possible Cause | Solution |
| No color change | Incorrect pH; Reagent degradation; Low metal ion concentration | Verify and adjust pH; Prepare fresh reagent solution; Concentrate the sample if possible |
| Inconsistent results | Temperature fluctuations; Pipetting errors; Reagent instability | Control reaction temperature; Calibrate pipettes; Prepare fresh reagents |
| Non-linear calibration curve | High analyte concentration (exceeds linear range); Interfering substances | Dilute the sample; Perform interference studies and matrix-matched calibration |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated area or a fume hood.
-
Dispose of all chemical waste according to institutional and local regulations.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Conclusion
The this compound-based colorimetric sensor offers a simple, rapid, and cost-effective method for the determination of various metal ions. Its ease of use and the potential for high-throughput analysis make it a valuable tool for a wide range of applications, from environmental monitoring to preliminary screening in drug development. By following the detailed protocols and considering the potential for interferences, researchers can achieve reliable and accurate results. Further optimization and validation for specific sample matrices are recommended to ensure the robustness of the method for its intended application.
References
-
Novel Colorimetric Method for Simultaneous Detection and Identification of Multimetal Ions in Water: Sensitivity, Selectivity, and Recognition Mechanism. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Camilleri, R., Schembri, O., & Farrugia, C. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. University of Malta. Retrieved January 25, 2026, from [Link]
-
Sciences of Conservation and Archaeology - Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. (n.d.). Retrieved January 25, 2026, from [Link]
-
Quantitative Analysis of Polymetallic Ions in Industrial Wastewater Based on Ultraviolet-Visible Spectroscopy. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Further Insight in the High Selectivity of Pb 2+ Removal over Cd 2+ in Natural and Dealuminated Rich-Clinoptilolite. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Determination of the optimal reaction time for the synthesis of complexes between ligand L and metal cation M (Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺) using a spectrophotometric method. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Colorimetric sensor for highly sensitive and selective detection of copper ion. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
- CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents. (n.d.).
-
Further Insight in the High Selectivity of Pb Removal over Cd in Natural and Dealuminated Rich-Clinoptilolite. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Method validation on iron determination by spectrophotometric method in aqueous medium. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
HEAVY METAL DETECTION METHODS IN WATER USING QUARTZ CRYSTAL MICROBALANCE. (n.d.). Retrieved January 25, 2026, from [Link]
-
CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ) | Adwoa Biotech - YouTube. (2022, December 29). Retrieved January 25, 2026, from [Link]
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023, July 13). Retrieved January 25, 2026, from [Link]
-
Using of 2,7-Dihydroxynaphthalene as a Novel Reagent in Spectrophotometric Assay of Chloramphenicol. (n.d.). Retrieved January 25, 2026, from [Link]
-
A Simple and Sensitive Spectrophotometric Method for the Determination of Copper(II) in Aqueous Solutions Using a Novel Schiff Base Reagent. (n.d.). Scientific Steps Group. Retrieved January 25, 2026, from [Link]
-
Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Electrochemical determination of Cd(ii) and Pb(ii) in mining effluents using a bismuth-coated carbon fiber microelectrode. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 25, 2026, from [Link]
-
A Look at Matrix Effects. (2016, August 19). Retrieved January 25, 2026, from [Link]
-
9 IJAERS-SEP-2015-13-A Review on Spectrophotometric Determination of Heavy Metals with emphasis on Cadmium and Nickel Determinat. (n.d.). Retrieved January 25, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved January 25, 2026, from [Link]
-
(PDF) A spectrophotometric determination of Cu (II) ions in aqueous solution using some amino acids compounds. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis A Reagent [3-Hydroxy 4- (1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid] and Used it for Determination of Flouromethol. (n.d.). Retrieved January 25, 2026, from [Link]
-
Adsorption Behavior of Pb(II), Cd(II), and Zn(II) onto Agave Bagasse, Characterization, and Mechanism. (n.d.). NIH. Retrieved January 25, 2026, from [Link]
-
Spectrophotometric Determination of Copper(II) in Natural Waters, Vitamins and Certified Steel Scrap Samples Using Acetophenone-. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. (n.d.). Retrieved January 25, 2026, from [Link]
-
Discussion on Matrix Modifiers in the Determination of Heavy Metal Ions in Environmental Water Samples by Graphite Furnace Atomic Absorption Spectrometry. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Retrieved January 25, 2026, from [Link]
-
The Limit of Detection. (n.d.). LCGC International - Chromatography Online. Retrieved January 25, 2026, from [Link]
-
A Heavy Metal Ion Water Quality Detection Model Based on Spectral Analysis. (n.d.). NIH. Retrieved January 25, 2026, from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (n.d.). LCGC International - Chromatography Online. Retrieved January 25, 2026, from [Link]
-
Analysis 0f Heavy Metals In Water. (n.d.). IJRAR. Retrieved January 25, 2026, from [Link]
-
Competitive Adsorption of Aqueous Cd(II) and Pb(II) Solutions onto Silicas Synthesized with Saponin as Template Agent. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Limit of detection, limit of quantification and limit of blank. (n.d.). EFLM. Retrieved January 25, 2026, from [Link]
-
Extraction and spectrophotometric determination of copper (ii) with 1-(2-metoxiphenylamin)-3- metoksipropanthiol. (2017, October 16). MedCrave online. Retrieved January 25, 2026, from [Link]
- US4962241A - Process for producing dihydroxynaphthalenes - Google Patents. (n.d.).
-
Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Synthesis of 2,3-dihydroxynaphthalene-6-sulfonic acid. (n.d.). PrepChem.com. Retrieved January 25, 2026, from [Link]
Sources
- 1. Novel Colorimetric Method for Simultaneous Detection and Identification of Multimetal Ions in Water: Sensitivity, Selectivity, and Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-arch.org [sci-arch.org]
- 3. researchgate.net [researchgate.net]
- 4. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. staff.um.edu.mt [staff.um.edu.mt]
- 7. Further Insight in the High Selectivity of Pb2+ Removal over Cd2+ in Natural and Dealuminated Rich-Clinoptilolite | MDPI [mdpi.com]
- 8. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nemc.us [nemc.us]
Sulfochlorophenol S in the analysis of industrial process solutions
Application Note: Sulfochlorophenol S
Topic: this compound in the Analysis of Industrial Process Solutions Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of this compound in Industrial Quality Control
In the landscape of industrial manufacturing and quality control, the precise quantification of metal ions is a critical parameter. From ensuring the integrity of electroplating baths to monitoring the purity of raw materials and controlling the composition of metallurgical process streams, accurate metal ion analysis is indispensable.[1][2] this compound (SCPS), a water-soluble organic compound, has emerged as a robust and versatile chromogenic reagent and metallochromic indicator for these applications.[3] Its utility stems from its ability to form distinctly colored complexes with a variety of metal ions, enabling their determination through spectrophotometric and titrimetric methods.[2]
This application note provides a comprehensive technical guide for utilizing . It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols and troubleshooting insights to ensure the generation of reliable and reproducible data.
Chemical Profile of this compound
SCPS is a complex organic molecule characterized by multiple sulfonic acid groups, which confer its water solubility, and several potential coordination sites (hydroxyl and azo groups) that allow it to act as a chelating agent for metal ions.[7] The formation of these metal-ligand complexes is the cornerstone of its analytical applications.
Principle of Action: The Chemistry of Color
This compound functions as a metallochromic indicator, a class of chemical compounds that exhibit a distinct color change upon binding to specific metal ions.[2][8] The mechanism is rooted in the principles of coordination chemistry and electronic transitions.
-
Complexation: In solution, SCPS exists in a specific conformation with a corresponding absorption spectrum in the visible range. When a target metal ion is introduced under appropriate pH conditions, SCPS acts as a ligand, donating lone pairs of electrons to form coordinate covalent bonds with the metal ion. This creates a stable metal-SCPS complex.[9]
-
Spectral Shift: The formation of this complex alters the electronic structure of the SCPS molecule. This change in electron distribution affects the energy required to excite electrons to higher orbitals. Consequently, the complex absorbs light at a different wavelength (λmax) compared to the free ligand, resulting in a visible color change. This shift in the absorption spectrum is known as a chromic shift.[2]
-
Quantitative Relationship: According to the Beer-Lambert Law, the absorbance of the colored complex at its λmax is directly proportional to its concentration.[10] This linear relationship allows for the quantitative determination of the metal ion concentration using spectrophotometry. In complexometric titrations, the sharp color change signals the stoichiometric endpoint of the reaction between the metal ion and a titrant like EDTA.[8][9]
Application 1: Spectrophotometric Determination of Copper in Electroplating Solutions
Copper electroplating is a cornerstone of the electronics and manufacturing industries, requiring strict control over the copper ion concentration in the plating bath to ensure coating quality.[2][11][12] The following protocol details a robust spectrophotometric method for this purpose.
Causality Behind Experimental Choices
-
pH Control: The reaction is performed in a buffered acidic medium. This is critical because at higher pH, copper ions would precipitate as copper(II) hydroxide, removing them from the solution and leading to inaccurate results. The acidic environment keeps the Cu²⁺ ions soluble and available for complexation.
-
Wavelength Selection (λmax): The absorbance is measured at the wavelength of maximum absorbance for the Cu-SCPS complex. This provides the highest sensitivity and minimizes the impact of minor fluctuations in the measurement wavelength, thereby enhancing the accuracy and precision of the analysis.[13]
Experimental Protocol
1. Reagent and Standard Preparation:
- Copper Stock Standard (1000 mg/L): Accurately weigh 1.000 g of high-purity copper metal. Dissolve in a minimal volume of 1:1 nitric acid in a fume hood. Gently heat to complete dissolution. Cool and quantitatively transfer to a 1000 mL volumetric flask, diluting to the mark with deionized water. Alternatively, use a certified commercial standard.
- Working Copper Standards (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mg/L): Prepare by serial dilution of the stock standard.
- This compound Reagent (0.05% w/v): Dissolve 50 mg of this compound in 100 mL of deionized water. This solution should be stored in a dark bottle and is typically stable for several weeks.[3]
- Buffer Solution (pH 2.2): Prepare a potassium chloride-hydrochloric acid buffer.
2. Sample Preparation:
- Obtain a representative sample from the electroplating bath.
- Accurately dilute the sample with deionized water to bring the expected copper concentration into the range of the calibration curve (e.g., a 1:100 or 1:1000 dilution). A preliminary dilution is often necessary due to the high concentration of copper in these solutions.[14][15]
3. Measurement Procedure:
- Pipette 10 mL of each working standard, the diluted sample, and a deionized water blank into separate 50 mL volumetric flasks.
- To each flask, add 5 mL of the pH 2.2 buffer solution.
- Add 2 mL of the 0.05% this compound reagent to each flask.
- Dilute to the 50 mL mark with deionized water and mix thoroughly.
- Allow the solutions to stand for 15 minutes for full color development.
- Using a spectrophotometer, set the wavelength to the predetermined λmax for the Cu-SCPS complex (typically around 600-650 nm; this should be verified experimentally).
- Zero the instrument using the reagent blank.
- Measure the absorbance of each standard and the sample.
4. Data Analysis:
- Plot a calibration curve of absorbance versus the concentration of the copper standards.
- Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is desirable.
- Use the absorbance of the diluted sample to calculate its copper concentration from the calibration curve.
- Multiply the result by the dilution factor to determine the copper concentration in the original industrial process solution.
Workflow Visualization
Caption: Spectrophotometric analysis workflow for copper determination.
Application 2: Complexometric Titration of Zirconium in Process Streams
Zirconium compounds are used in various industrial applications, including the manufacturing of ceramics and specialty alloys.[16][17][18] Monitoring zirconium concentration is crucial for process control. Complexometric titration with EDTA, using this compound as an indicator, offers a reliable and cost-effective analytical method.
Causality Behind Experimental Choices
-
Titrant (EDTA): Ethylenediaminetetraacetic acid (EDTA) is chosen as the titrant because it forms a highly stable, 1:1 stoichiometric complex with most metal ions, including zirconium.[19] This ensures a sharp and clear endpoint, which is a prerequisite for accurate titrimetric analysis.[9]
-
Indicator (SCPS): this compound is used because the Zr-SCPS complex has a distinct color and is less stable than the Zr-EDTA complex. During the titration, EDTA systematically displaces SCPS from the zirconium ion. The endpoint is reached when all zirconium has been complexed by EDTA, liberating the SCPS indicator and causing a sharp color change from the metal-indicator complex to the free indicator.[8]
Experimental Protocol
1. Reagent Preparation:
- Standard EDTA Solution (0.05 M): Dissolve an accurately weighed amount of disodium EDTA dihydrate in deionized water in a 1 L volumetric flask. Standardize this solution against a primary standard calcium carbonate or zinc solution.
- This compound Indicator Solution (0.1% w/v): Dissolve 100 mg of SCPS in 100 mL of deionized water.
- Hydrochloric Acid (2 M): Prepare by diluting concentrated HCl.
2. Sample Preparation:
- Accurately pipette a known volume of the industrial process solution containing zirconium into a 250 mL Erlenmeyer flask.
- Add approximately 50 mL of deionized water.
- Adjust the pH of the solution to approximately 1.5-2.0 using 2 M HCl. This pH is optimal for the selective complexation of zirconium.
3. Titration Procedure:
- Add 3-5 drops of the this compound indicator solution to the flask. The solution should turn to the color of the Zr-SCPS complex (e.g., reddish-violet).
- Titrate the solution with the standardized 0.05 M EDTA solution. The titrant should be added dropwise with constant swirling, especially near the endpoint.
- The endpoint is reached when the solution undergoes a sharp color change to that of the free indicator (e.g., blueish-purple). Record the volume of EDTA used.
- Perform a blank titration using deionized water in place of the sample to account for any impurities.
4. Calculation: The concentration of zirconium in the original sample is calculated using the formula:
Concentration (mol/L) = [(V_EDTA - V_blank) × M_EDTA] / V_sample
Where:
-
V_EDTA is the volume of EDTA titrant used for the sample (L).
-
V_blank is the volume of EDTA titrant used for the blank (L).
-
M_EDTA is the molarity of the standard EDTA solution (mol/L).
-
V_sample is the volume of the industrial sample taken for analysis (L).
The result can be converted to g/L by multiplying by the atomic weight of zirconium (91.224 g/mol ).
Logical Relationship in Titration
Caption: Logical flow of complexometric titration endpoint detection.
Method Validation and Trustworthiness
To ensure the integrity of the analytical results, the following validation parameters should be assessed for each protocol.
-
Linearity and Range: For the spectrophotometric method, a linear relationship between absorbance and concentration should be established across a defined range.
-
Accuracy: Determined by analyzing certified reference materials or by performing spike recovery experiments, where a known amount of the analyte is added to a sample matrix. Spike recoveries should typically fall within 90-110%.[20]
-
Precision: Assessed by the relative standard deviation (RSD) of replicate measurements of the same sample. An RSD of <5% is generally acceptable.
-
Selectivity and Interference: Industrial process solutions are often complex matrices.[21] Potential interferences from other metal ions that may also form complexes with SCPS (e.g., Fe³⁺, Al³⁺) must be investigated.[22][23][24] This can be mitigated by:
-
pH Adjustment: Selectively controlling the pH can prevent the complexation of some interfering ions.
-
Masking Agents: Adding a chemical agent that forms a stable, colorless complex with an interfering ion, effectively "masking" it from reacting with SCPS.
-
Matrix Matching: Preparing calibration standards in a solution that mimics the sample matrix can help compensate for matrix effects.[25][26][27]
-
Summary of Key Analytical Parameters
The table below summarizes typical analytical parameters for the determination of various metal ions using this compound. Note that optimal conditions should be verified experimentally for specific sample matrices.
| Metal Ion | Analytical Method | Optimal pH | λmax (nm) of Complex | Common Interferences |
| Copper (Cu²⁺) | Spectrophotometry | 2.0 - 3.0 | ~620 | Fe³⁺, Ni²⁺ |
| Zirconium (Zr⁴⁺) | Spectrophotometry | 1.5 - 2.5 | ~665 | Fe³⁺, Al³⁺, Th⁴⁺ |
| Zirconium (Zr⁴⁺) | Complexometric Titration | 1.5 - 2.0 | N/A (Indicator) | Fluoride, Phosphate |
| Thorium (Th⁴⁺) | Complexometric Titration | 2.0 - 3.0 | N/A (Indicator) | Rare Earth Elements, Fe³⁺ |
| Scandium (Sc³⁺) | Spectrophotometry | 2.5 - 3.5 | ~670 | Al³⁺, Fe³⁺ |
References
-
This compound - ChemBK. (n.d.). ChemBK. Retrieved January 24, 2026, from [Link]
-
The Role of Sulfonic Acid in Electroplating. (2025, March 19). Capital Resin Corporation. Retrieved January 24, 2026, from [Link]
-
Tchounwou, P. B., et al. (2014). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Spectral characteristics of chlorophenols in aqueous solutions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Toxicological Profile for Chlorophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 24, 2026, from [Link]
-
Complexometric Titration Indicators. (n.d.). Delloyd's Lab-Tech Chemistry resource. Retrieved January 24, 2026, from [Link]
-
Kim, H. N., et al. (2012). Fluoro- and Chromogenic Chemodosimeters for Heavy Metal Ion Detection in Solution and Biospecimens. Chemical Society of Japan. Retrieved January 24, 2026, from [Link]
-
Development and Validation of a Spectrophotometric Method to Measure Sulfate Concentrations in Mine Water without Interference. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
-
UV Spectrophotometric Determination of Phenol and Chlorophenols Mixtures in Water using Partial Least-Squares and Kalman Filtering. (2025, November 25). ResearchGate. Retrieved January 24, 2026, from [Link]
-
METHOD FOR DETERMINING ACID-SOLUBLE COPPER IN COPPER ORE. (2019, March 28). WIPO Patentscope. Retrieved January 24, 2026, from [Link]
-
Determination of Zirconium(IV) Based on Flow Injection Analysis with The Xylenol Orange As A Complexing. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]
-
AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS. (2025, September 5). Journal of the Chilean Chemical Society. Retrieved January 24, 2026, from [Link]
-
Simple colorimetric assay for dehalogenation reactivity of nanoscale zero-valent iron using 4-chlorophenol. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Solvent extraction of copper from an industrial sulfate liquor using Chemorex CP-150. (2018, October 1). Semantic Scholar. Retrieved January 24, 2026, from [Link]
-
Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. (2024, December 6). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Complexometric titration. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023, April 18). MDPI. Retrieved January 24, 2026, from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International. Retrieved January 24, 2026, from [Link]
-
SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. (n.d.). Ataman Kimya. Retrieved January 24, 2026, from [Link]
-
Zirconium in modern analytical chemistry. (2025, December 9). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Complexometric Titration. (2019, April 11). SlideShare. Retrieved January 24, 2026, from [Link]
-
A Review on Spectrophotometric Determination of Heavy Metals with emphasis on Cadmium and Nickel Determination. (n.d.). IJAERS. Retrieved January 24, 2026, from [Link]
-
Determination of Trace Elements in Copper by ICP-MS. (n.d.). Analytik Jena. Retrieved January 24, 2026, from [Link]
-
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). UCI Department of Chemistry. Retrieved January 24, 2026, from [Link]
-
Metal-metallochromic indicator complexes as acid-base indicators. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
Analysis of the Surface Condition and Changes in Crystallographic Structure of Zirconium Oxide Affected by Mechanical Processing. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Profiling Heparan Sulfate‐Heavy Metal Ions Interaction Using Electrochemical Techniques. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Complexation Titration. (2021, August 15). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Spectrophotometric determination of catecholamines based on their oxidation reaction followed by coupling with 4-aminobenzoic acid. (2025, December 18). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Introduction to Indicators - Metallochromic indicators - EDTA titration. (2024, November 7). YouTube. Retrieved January 24, 2026, from [Link]
-
Development of Suspended Droplet Microextraction Method for Spectrophotometric Determination of Serum Iron. (2025, May 14). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). myadlm.org. Retrieved January 24, 2026, from [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Processing of Zirconia. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Complexometric indicator. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Fluoro- and chromogenic chemodosimeters for heavy metal ion detection in solution and biospecimens. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
Sources
- 1. gspchem.com [gspchem.com]
- 2. gspchem.com [gspchem.com]
- 3. This compound | 108321-09-1 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. >99% purity (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. >99% purity (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Complexometric indicator - Wikipedia [en.wikipedia.org]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. ijaers.com [ijaers.com]
- 11. capitalresin.com [capitalresin.com]
- 12. Copper Sulfate Analysis with ICP-OES Improves Electronics Manufacturing [thermofisher.com]
- 13. AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS | Journal of the Chilean Chemical Society [jcchems.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. analytik-jena.com [analytik-jena.com]
- 16. mdpi.com [mdpi.com]
- 17. zirpro.com [zirpro.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. mdpi.com [mdpi.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. Profiling Heparan Sulfate‐Heavy Metal Ions Interaction Using Electrochemical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of Suspended Droplet Microextraction Method for Spectrophotometric Determination of Serum Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Spectrophotometric Determination of Scandium in Environmental Samples with Sulfochlorophenol S
Abstract
This document provides a comprehensive guide and a detailed protocol for the determination of scandium (Sc) in various environmental matrices using Sulfochlorophenol S as a chromogenic reagent. Scandium, a rare earth element with increasing technological importance, necessitates reliable and accessible analytical methods for its monitoring in the environment. This application note details the chemical principles, optimized experimental conditions, sample preparation procedures, and data analysis for the spectrophotometric quantification of scandium. The described method is sensitive, cost-effective, and suitable for laboratories equipped with standard spectrophotometers.
Introduction: The Rationale for Scandium Determination
Scandium is a lightweight, high-strength rare earth element increasingly utilized in high-performance aluminum-scandium alloys for the aerospace and automotive industries, as well as in solid oxide fuel cells.[1] Its growing use raises concerns about its potential release into the environment through mining, processing, and disposal. Therefore, robust analytical methods are essential for monitoring scandium levels in water, soil, and other environmental compartments to understand its environmental fate and potential ecological impact.
While advanced techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer high sensitivity, spectrophotometry presents a viable and economical alternative for many laboratories. The method described herein is based on the formation of a stable, colored complex between scandium(III) ions and the organic ligand this compound (SCPS). The intensity of the resulting color is directly proportional to the scandium concentration and can be quantified using a spectrophotometer.
Principles of the Method
The spectrophotometric determination of scandium with this compound is based on a complexation reaction. In a slightly acidic aqueous solution, the trivalent scandium ion (Sc³⁺) reacts with this compound to form a highly colored, water-soluble complex.
The reaction can be generalized as:
Sc³⁺ + n(SCPS) → [Sc(SCPS)ₙ]³⁺
The formation of this complex causes a significant shift in the absorption spectrum towards a longer wavelength compared to the reagent itself, allowing for selective measurement. The absorbance of the complex at its wavelength of maximum absorbance (λmax) is measured, and the concentration of scandium is determined by reference to a calibration curve prepared from standard scandium solutions. The pH of the solution is a critical parameter, as scandium is prone to hydrolysis.[2]
Materials and Reagents
3.1. Reagents
-
Scandium Standard Stock Solution (1000 mg/L): Procure a certified standard or prepare by dissolving a precise amount of scandium oxide (Sc₂O₃) in a minimal amount of concentrated hydrochloric acid and diluting with deionized water.
-
Working Scandium Standards (0.1 - 5.0 mg/L): Prepare by serial dilution of the stock solution with deionized water.
-
This compound (SCPS) Reagent (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of deionized water. This solution should be prepared fresh daily.
-
Buffer Solution (pH ~4.5): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate. Adjust the pH to 4.5 using a pH meter.
-
Masking Agent Solution (optional): A 5% (w/v) solution of ascorbic acid can be used to mask interference from iron(III). Other masking agents may be required depending on the sample matrix.
-
Hydrochloric Acid (HCl): Concentrated and dilute solutions (e.g., 1:1 v/v).
-
Nitric Acid (HNO₃): Concentrated.
-
Perchloric Acid (HClO₄): Concentrated.
-
Sodium Carbonate (Na₂CO₃): Anhydrous, high purity.[3]
-
Deionized Water: High purity, 18 MΩ·cm.
3.2. Instrumentation
-
UV-Visible Spectrophotometer (single or double beam)
-
Quartz or glass cuvettes with a 1 cm path length
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Hot plate or muffle furnace
-
Digestion vessels (e.g., Teflon beakers)
Experimental Protocol
Sample Preparation
The preparation method depends on the sample matrix.
Protocol 4.1.1: Water Samples (e.g., groundwater, surface water)
-
Collect the water sample in a clean polyethylene bottle.[4]
-
Acidify the sample to pH < 2 with concentrated nitric acid to prevent precipitation of metal hydroxides.
-
Filter the sample through a 0.45 µm membrane filter to remove suspended solids.
-
The filtered, acidified sample is now ready for analysis. If high concentrations of interfering ions are expected, a pre-concentration or separation step may be necessary.
Protocol 4.1.2: Soil and Sediment Samples (Acid Digestion)
-
Air-dry the sample and sieve it through a 2 mm mesh to remove large debris.
-
Accurately weigh approximately 0.5 g of the homogenized sample into a Teflon digestion vessel.
-
Add 10 mL of a freshly prepared 3:1 (v/v) mixture of concentrated HCl and HNO₃ (aqua regia).
-
Cover the vessel and heat on a hot plate at 95°C for 1 hour.
-
Cool the sample, and then add 5 mL of concentrated HClO₄.
-
Heat the mixture to 200°C and digest until dense white fumes of perchloric acid appear.
-
Cool the digest, add 20 mL of deionized water, and heat gently to dissolve the residue.
-
Filter the solution into a 50 mL volumetric flask and dilute to the mark with deionized water.
Protocol 4.1.3: Solid Samples with Refractory Minerals (Carbonate Fusion) [3]
-
Pre-ash the sample in a muffle furnace at 500°C if organic matter is present.[3]
-
Mix 0.5 g of the sample with 5 g of anhydrous sodium carbonate in a platinum crucible.[3]
-
Fuse the mixture in a muffle furnace at 1000°C for 30 minutes.[3]
-
Allow the crucible to cool.
-
Place the crucible in a beaker containing 50 mL of deionized water and 10 mL of 1:1 HCl.
-
Heat gently to dissolve the fused melt.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
Construction of the Calibration Curve
-
Pipette 0, 0.5, 1.0, 2.0, 4.0, and 5.0 mL of a 10 mg/L working scandium standard solution into a series of 50 mL volumetric flasks. This will create standards with concentrations of 0, 0.1, 0.2, 0.4, 0.8, and 1.0 mg/L.
-
To each flask, add 10 mL of the acetate buffer solution (pH 4.5).
-
Add 5 mL of the 0.05% this compound reagent to each flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax, approximately 630 nm - Note: this should be experimentally determined) against the reagent blank (the 0 mg/L standard).
-
Plot a graph of absorbance versus concentration (mg/L). The resulting plot should be linear and pass through the origin.
Analysis of Samples
-
Pipette an appropriate aliquot (e.g., 10 mL) of the prepared sample solution into a 50 mL volumetric flask.
-
Optional: If iron interference is suspected, add 2 mL of 5% ascorbic acid solution and wait 5 minutes.
-
Add 10 mL of the acetate buffer solution (pH 4.5).
-
Add 5 mL of the 0.05% this compound reagent.
-
Dilute to the mark with deionized water and mix well.
-
Allow 15 minutes for color development.
-
Measure the absorbance of the sample solution against a reagent blank prepared in the same manner without the sample aliquot.
-
Determine the concentration of scandium in the solution from the calibration curve.
Workflow Diagram
Caption: Workflow for scandium determination.
Data Analysis and Performance
The concentration of scandium in the original sample is calculated using the following formula:
Sc (mg/kg or mg/L) = (C × V × D) / W
Where:
-
C = Concentration from the calibration curve (mg/L)
-
V = Final volume of the prepared sample solution (L)
-
D = Dilution factor, if any
-
W = Weight of the solid sample (kg) or volume of the water sample (L)
Table 1: Method Performance Characteristics
| Parameter | Expected Value | Description |
| Linearity Range | 0.1 - 1.0 mg/L | The concentration range over which the method is linear. |
| Correlation Coeff. (r²) | > 0.995 | A measure of the linearity of the calibration curve. |
| Wavelength (λmax) | ~ 630 nm | The wavelength of maximum absorbance of the Sc-SCPS complex. |
| Limit of Detection (LOD) | ~ 0.02 mg/L | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~ 0.07 mg/L | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
(Note: These values are typical for similar spectrophotometric methods and should be determined experimentally during method validation.)
Interferences and Mitigation
Spectrophotometric methods are susceptible to interferences from other ions that may be present in environmental samples.[5]
Table 2: Potential Interferences and Recommended Masking Agents
| Interfering Ion | Nature of Interference | Recommended Mitigation |
| Fe³⁺ | Forms a colored complex with SCPS. | Addition of ascorbic acid to reduce Fe³⁺ to Fe²⁺. |
| Al³⁺, Ga³⁺, In³⁺ | Compete with Sc³⁺ for the SCPS reagent. | pH control is critical. Fluoride ions can be used for masking, but may also complex with scandium. |
| Th⁴⁺, Zr⁴⁺ | Form stable, colored complexes with SCPS. | Use of masking agents like tartrate or citrate. Pre-separation may be required for high concentrations.[1] |
| Rare Earth Elements | May react with SCPS, causing spectral overlap.[1] | Generally tolerated at low concentrations. For high concentrations, separation techniques like ion-exchange chromatography may be necessary. |
| Anions (Fluoride, Phosphate) | Form stable complexes with Sc³⁺, preventing reaction with SCPS. | Can be overcome by using a higher concentration of SCPS or by a pre-separation step. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no color development | Incorrect pH. Reagent degradation. Insufficient scandium concentration. Presence of strong complexing anions (F⁻, PO₄³⁻). | Verify buffer pH. Prepare fresh SCPS reagent. Use a more concentrated sample or pre-concentrate the sample. |
| High reagent blank absorbance | Contaminated reagents or glassware. Old or degraded SCPS reagent. | Use high-purity water and acid-washed glassware. Prepare fresh reagent. |
| Non-linear calibration curve | Incorrect standard preparation. Reaching the upper limit of the linear range. Instrumental malfunction. | Prepare fresh standards and repeat. Narrow the concentration range. Check spectrophotometer performance. |
| Poor reproducibility | Inconsistent timing of measurements. Temperature fluctuations. Pipetting errors. | Standardize the color development time. Perform analysis in a temperature-controlled room. Use calibrated volumetric glassware. |
Conclusion
The spectrophotometric determination of scandium using this compound provides a reliable, sensitive, and cost-effective method for environmental monitoring. Proper sample preparation and management of interferences are crucial for obtaining accurate results. This application note serves as a comprehensive guide for researchers and analysts to implement this method in their laboratories.
References
-
MDPI. (2022). Process Evaluation of Scandium Production and Its Environmental Impact. [online] Available at: [Link]1]
-
ResearchGate. (2023). (PDF) THE ROLE OF SCANDIUM CHLORIDE AND HYDROXIDE COMPLEXES IN THE FORMATION OF SCANDIUM DEPOSITS: INSIGHTS FROM EXPERIMENTS AND MODELING. [online] Available at: [Link]2]
-
PMC - NIH. (n.d.). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. [online] Available at: [Link]
-
Scribd. (n.d.). Chemical Interferences in Atomic Absorption Spectrophotometric Measurements. [online] Available at: [Link]
-
ResearchGate. (2019). Spectral interferences in the determination of traces of scandium, yttrium and rare earth elements in 'pure' rare earth matrices by inductively coupled plasma atomic emission spectrometry: Part VI - Ytterbium. [online] Available at: [Link]]
-
AGH University of Science and Technology. (n.d.). Preparation of Environmental Samples for the Determination of Trace Constituents. [online] Available at: [Link]
Sources
Application Notes and Protocols for the Determination of Protein Concentration in Biological Samples Using Sulfochlorophenol S
A Modern Dye-Binding Method for Sensitive and Rapid Protein Quantification
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Sulfochlorophenol S for the determination of protein concentration in various biological samples. This document outlines the underlying scientific principles, provides detailed experimental protocols, and offers insights into data analysis and troubleshooting.
Introduction: The Critical Need for Accurate Protein Quantification
The precise measurement of protein concentration is a cornerstone of biological and pharmaceutical research. Accurate protein quantification is essential for a wide range of applications, from basic research and drug discovery to biopharmaceutical manufacturing and quality control. While numerous methods for protein determination exist, each possesses inherent advantages and limitations. This document introduces a sensitive and rapid method based on the dye-binding properties of this compound.
This compound is a sulfonated azo dye that exhibits a distinct color change upon binding to proteins. This property allows for a simple and direct spectrophotometric measurement of protein concentration. This application note will detail the mechanism of action, provide a step-by-step protocol for its use, and discuss its performance characteristics.
Principle of the this compound Protein Assay
The this compound assay is a colorimetric method based on the interaction between the dye and proteins in an acidic solution. The fundamental principle is analogous to other well-established dye-binding assays, such as the Bradford assay.[1][2]
Under acidic conditions, this compound exists in a specific protonated state with a characteristic absorbance maximum. When proteins are introduced into this acidic solution, the dye molecules bind to the protein. This binding is primarily driven by electrostatic interactions between the negatively charged sulfonate groups of the dye and positively charged amino acid residues on the protein surface, such as arginine, lysine, and histidine.[3][4] Hydrophobic interactions may also contribute to the stability of the protein-dye complex.
This binding event induces a conformational change in the dye molecule, leading to a shift in its maximum absorbance to a longer wavelength. The magnitude of this absorbance increase at the new wavelength is directly proportional to the concentration of protein in the sample. By measuring the absorbance of a series of protein standards of known concentrations, a standard curve can be generated to determine the concentration of an unknown protein sample.
Mechanism of this compound - Protein Interaction
Caption: Interaction of this compound with protein in an acidic medium.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | Reagent grade, >95% purity |
| Phosphoric Acid (H₃PO₄) | 85% (w/v), ACS grade |
| Ethanol | 95% (v/v), ACS grade |
| Protein Standard | Bovine Serum Albumin (BSA) or Bovine Gamma Globulin (BGG), 2 mg/mL stock solution |
| Spectrophotometer | Capable of measuring absorbance at the determined λmax of the protein-dye complex |
| Cuvettes or Microplates | Appropriate for the spectrophotometer used |
| Micropipettes and Tips | Calibrated for accurate liquid handling |
| Test Tubes or Microcentrifuge Tubes | For sample and standard preparation |
Experimental Protocols
Preparation of Reagents
This compound Reagent:
-
Dissolve 100 mg of this compound in 50 mL of 95% ethanol. Gentle warming may be required for complete dissolution.
-
To this solution, carefully add 100 mL of 85% phosphoric acid.
-
Bring the final volume to 1 liter with deionized water.
-
Filter the solution through Whatman No. 1 filter paper to remove any particulates.
-
Store the reagent in a brown glass bottle at room temperature. The reagent is stable for several weeks.
Protein Standard Solutions:
Prepare a series of protein standards by diluting a concentrated stock solution (e.g., 2 mg/mL BSA) with the same buffer as the unknown samples. A typical concentration range for the standards is 0.1 to 1.0 mg/mL.
Standard Assay Protocol (Test Tube Format)
-
Pipette 0.1 mL of each protein standard and unknown sample into separate, clearly labeled test tubes.
-
Add 5.0 mL of the this compound reagent to each tube.
-
Mix the contents of each tube thoroughly by vortexing or inversion.
-
Incubate the tubes at room temperature for a minimum of 5 minutes. The color is generally stable for up to 60 minutes.
-
Measure the absorbance of each sample at the predetermined wavelength maximum (λmax) of the protein-dye complex. This should be determined experimentally by scanning the spectrum of a protein-dye complex versus a reagent blank.
Microplate Assay Protocol
-
Pipette 5 µL of each protein standard and unknown sample into separate wells of a 96-well microplate.
-
Add 250 µL of the this compound reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 5 minutes.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Experimental Workflow
Caption: A streamlined workflow for protein quantification using this compound.
Data Analysis and Interpretation
-
Blank Correction: Subtract the absorbance of the blank (reagent with buffer only) from the absorbance values of all standards and unknown samples.
-
Standard Curve Generation: Plot the blank-corrected absorbance values of the protein standards against their corresponding known concentrations.
-
Linear Regression: Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the protein concentration, 'm' is the slope, and 'c' is the y-intercept.
-
Calculation of Unknown Concentration: Use the equation from the linear regression to calculate the protein concentration of the unknown samples based on their blank-corrected absorbance values.
Performance Characteristics and Troubleshooting
Linear Range and Sensitivity:
The linear range of the assay should be determined empirically using the chosen protein standard. Dye-binding assays are known for their high sensitivity, often allowing for the detection of protein concentrations in the low microgram per milliliter range.
Interfering Substances:
As with other dye-binding assays, certain substances can interfere with the accuracy of the this compound method. These include:
-
Detergents: Both ionic and non-ionic detergents can interfere with the protein-dye interaction.
-
Strongly Alkaline Buffers: These can alter the pH of the acidic reagent, affecting the color development.
-
Other Macromolecules: High concentrations of other charged macromolecules may potentially interact with the dye.
It is recommended to run appropriate controls, including a buffer blank and a sample matrix blank, to account for potential interferences.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Low Absorbance Readings | Protein concentration is too low. | Concentrate the sample or use a larger sample volume. |
| Incorrect wavelength used. | Verify the λmax of the protein-dye complex. | |
| High Absorbance Readings | Protein concentration is too high. | Dilute the sample. |
| Presence of interfering substances. | Remove interfering substances or use appropriate controls. | |
| Poor Reproducibility | Inaccurate pipetting. | Ensure proper calibration and use of micropipettes. |
| Insufficient mixing. | Ensure thorough mixing of samples and reagent. | |
| Non-linear Standard Curve | Incorrect standard dilutions. | Prepare fresh standards and verify their concentrations. |
| Assay has reached its saturation point. | Use a narrower range of standard concentrations. |
Conclusion
The this compound protein assay offers a sensitive, rapid, and straightforward method for the determination of protein concentration in biological samples. Its principle of operation, based on the well-understood mechanism of dye-binding, provides a reliable alternative to other colorimetric protein assays. By following the detailed protocols and considering the potential for interfering substances, researchers can achieve accurate and reproducible protein quantification for a wide array of applications in both academic and industrial settings.
References
-
Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254. [Link]
-
Wikipedia. (2023, October 26). Bradford protein assay. In Wikipedia. [Link]
-
Melo, M. L. S., & Vidal, B. C. (2024). Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates. Acta Histochemica, 126(3), 152154. [Link]
- Zor, T., & Selinger, Z. (1996). Linearization of the Bradford protein assay increases its sensitivity: theoretical and experimental studies. Analytical biochemistry, 236(2), 302-308.
- Compton, S. J., & Jones, C. G. (1985). Mechanism of dye response and interference in the Bradford protein assay. Analytical biochemistry, 151(2), 369-374.
- Stoscheck, C. M. (1990). Quantitation of protein. Methods in enzymology, 182, 50-68.
-
Bio-Rad Laboratories. (n.d.). Bio-Rad Protein Assay. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 3. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Use of masking agents to improve selectivity in Sulfochlorophenol S analysis.
Welcome to the technical support guide for optimizing Sulfochlorophenol S (SCPS) analysis. This document is designed for researchers, analytical scientists, and drug development professionals who utilize SCPS as a chromogenic reagent for the spectrophotometric determination of various elements. We will delve into the critical technique of using masking agents to overcome interferences and significantly improve the selectivity and accuracy of your assays.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for your specific applications.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Masking
This section addresses the foundational concepts of using masking agents in spectrophotometric analysis.
Q1: What is a masking agent and why is it necessary for this compound analysis?
A1: this compound is an excellent chromogenic reagent, but it is not perfectly selective. It can form colored complexes with several different metal ions that may be present in your sample, not just your analyte of interest. These are called "interfering ions." If not addressed, these interferences lead to an overestimation of your target analyte's concentration and produce inaccurate results.[1][2]
A masking agent is a chemical that selectively forms a stable, and typically colorless, complex with an interfering ion.[3][4] This "masks" the interferent, preventing it from reacting with the this compound.[5] The key is that the masking agent's complex with the interferent must be more stable than the interferent's complex with SCPS, ensuring the interference is effectively sequestered. This allows the SCPS to react selectively with the unmasked target analyte.[4]
Q2: How do I choose the correct masking agent for my experiment?
A2: The selection process is systematic and depends on two main factors: the identity of the interfering ion(s) and the target analyte. The ideal masking agent should:
-
Form a highly stable complex with the interfering ion(s).
-
Not form a complex with your target analyte under the experimental conditions.
-
Be colorless and not interfere with the spectrophotometric measurement of the analyte-SCPS complex.
For example, if you are analyzing an element in a matrix known to be high in iron (Fe³⁺) and aluminum (Al³⁺), you would select a masking agent like triethanolamine or fluoride, which are known to effectively complex with these specific ions.[5][6][7]
Q3: What is the chemical mechanism behind masking?
A3: The core mechanism is competitive complexation. In a solution containing your target analyte (A), an interfering ion (I), the chromogenic reagent (SCPS), and a masking agent (M), multiple equilibria are at play.
The goal is to drive the equilibrium I + M ⇌ [I-M] far to the right, forming a stable masked complex, while allowing the reaction A + SCPS ⇌ [A-SCPS] to proceed for measurement. The masking agent essentially outcompetes the SCPS for the interfering ion. This process is highly dependent on factors like pH, which affects the protonation of both the masking agent and the SCPS, and the relative stability constants of the complexes involved.[3]
Below is a diagram illustrating this competitive relationship.
Section 2: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides solutions to common problems encountered during the use of masking agents in SCPS analysis.
Q: My analytical results are still showing signs of interference (e.g., high background, inconsistent readings) even after adding a masking agent. What went wrong?
A: This indicates incomplete masking. Several factors could be at play:
-
Incorrect pH: The stability of the interferent-masking agent complex is often highly pH-dependent.[6] Verify that the pH of your solution is within the optimal range for the masking agent you are using. For example, triethanolamine is effective at pH 10 for masking ions like iron and aluminum.[6]
-
Insufficient Masking Agent Concentration: You may not have added enough masking agent to complex all of the interfering ions. The concentration of the masking agent must be in stoichiometric excess relative to the interferent. Try increasing the concentration of the masking agent incrementally.
-
Incorrect Choice of Agent: The masking agent may not be strong enough for the specific interferent or the concentration of the interferent is simply too high for this method. Refer to the table in Section 3 to confirm you are using the most effective agent.
-
Reaction Kinetics: Some masking reactions are not instantaneous. Ensure you are allowing sufficient time between adding the masking agent and adding the this compound for the masking complex to fully form.
Q: A precipitate formed in my sample after I added the masking agent. What should I do?
A: Precipitation is a common issue that can often be resolved.
-
Cause: The precipitate is likely a hydroxide of the interfering metal or an insoluble salt formed with the masking agent. This often happens if the pH is too high. For instance, many metal hydroxides (like Fe(OH)₃) are highly insoluble.
-
Solution:
-
Carefully check and adjust the pH of your solution. A slight decrease in pH might redissolve the precipitate without compromising the masking efficiency.
-
Consider using an auxiliary complexing agent. Substances like tartrate or citrate can keep metals in solution at higher pH values while your primary masking agent does its job.[3]
-
Dilute the sample if possible. High concentrations of metal ions are more prone to precipitation.
-
Q: The color of my analyte-SCPS complex is less intense than expected after adding the masking agent. Is the agent interfering?
A: This is possible and suggests a lack of selectivity.
-
Cause: The masking agent might be partially complexing with your target analyte, reducing the amount available to react with the SCPS. This happens when the stability of the analyte-masking agent complex is significant, even if it's less stable than the interferent-masking agent complex.
-
Solution:
-
Re-evaluate your masking agent. You may need an agent that is more selective for the interferent. For example, while EDTA is a powerful complexing agent, it is very non-selective and would likely mask your analyte as well.[3] This is why agents like thiourea for copper or fluoride for iron are preferred.[7][8]
-
Optimize the pH. Fine-tuning the pH can often find a "sweet spot" where the interferent is effectively masked while the reaction with the analyte is minimally affected.
-
Reduce Masking Agent Concentration. Use the minimum concentration of the masking agent required to suppress the interference. A large excess is more likely to cause side reactions with the analyte.
-
Section 3: Protocols and Data
This section provides a general experimental workflow and a reference table for selecting the appropriate masking agent.
Experimental Workflow: Selecting and Applying a Masking Agent
The following diagram outlines the logical steps for incorporating a masking agent into your this compound workflow.
General Protocol for Masking in SCPS Spectrophotometry
-
Sample Preparation: Prepare your sample solution containing the analyte and interfering ions.
-
pH Adjustment: Using a calibrated pH meter, carefully adjust the solution to the optimal pH for your chosen masking agent (see Table 1) using dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Addition of Masking Agent: Add a predetermined, excess quantity of the masking agent solution.[5] Swirl gently to mix.
-
Incubation: Allow the solution to stand for 2-5 minutes to ensure the complete formation of the interferent-masking agent complex.
-
Addition of SCPS: Add the this compound reagent. The color corresponding to the analyte-SCPS complex should develop.
-
Measurement: Measure the absorbance of the solution at the predetermined λmax for your analyte-SCPS complex against a reagent blank.
Table 1: Common Interfering Ions and Recommended Masking Agents
This table provides a starting point for selecting an appropriate masking agent for common interferences in spectrophotometric analysis. Concentrations and pH should be optimized for each specific application.
| Interfering Ion | Recommended Masking Agent | Optimal pH Range | Notes & Key Mechanism |
| Fe³⁺ (Iron) | Triethanolamine | ~10 | Forms a stable, colorless complex.[6] |
| Ascorbic Acid | Acidic (~2) | Reduces Fe³⁺ to Fe²⁺, which often has less interference or can be masked separately.[6][9] | |
| Fluoride (F⁻) | Acidic to Neutral | Forms a very stable and colorless [FeF₆]³⁻ complex.[7][9] | |
| Al³⁺ (Aluminum) | Triethanolamine | ~10 | Effective at masking aluminum in alkaline conditions.[6] |
| Fluoride (F⁻) | Acidic to Neutral | Forms the highly stable [AlF₆]³⁻ complex.[6][10] | |
| Cu²⁺ (Copper) | Thiourea | Acidic (~5-6) | Forms a stable complex with Cu(I) after reduction, effectively masking copper.[8][11][12] |
| Ascorbic Acid | Acidic | Reduces Cu²⁺ to Cu⁺, which typically does not react with SCPS.[9] | |
| Mn²⁺ (Manganese) | Triethanolamine | ~10 | Can be masked in alkaline solutions.[6] |
| Zn²⁺, Cd²⁺ | Triethanolamine | ~10 | Can be masked in alkaline solutions, but selectivity depends on the analyte.[6] |
References
-
Bane, S., D. G. Bhadregama, and G. N. Darwhekar. (2012). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. Chemistry Central Journal, 6(Suppl 2):S2. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. [Link]
-
ResearchGate. (2012). (PDF) Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. [Link]
-
Pharmacareerinsider. (2025). Masking and Demasking Reagents. [Link]
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). EDTA Masking agents, Metals and PH Buffers used in EDTA Titrations. [Link]
-
Determination of micro copper in crude oil by thiourea masking -EDTA minus titration. (n.d.). [Link]
-
Linge, K. L., & Townsend, A. T. (1998). In-Stream Masking of Aluminium in the Determination of Fluoride by Flow-Injection Potentiometry. Analyst, 123(11), 2323–2328. [Link]
-
National Center for Biotechnology Information. (n.d.). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. [Link]
-
ResearchGate. (2015). Spectrophotometric Determination of The Complexation of Heavy Metal Ion with Organic Reagent. [Link]
-
Nageshwara Rao, N., & Narayana, B. (2007). New masking procedure for selective complexometric determination of copper(II). Talanta, 71(2), 651–656. [Link]
-
Purushottam, A., & Nayar, M. R. (1971). Masking of iron with fluoride in the extractive atomic-absorption spectrometric determination of chromium in steel. Talanta, 18(11), 1113–1117. [Link]
-
JoVE. (2024). Masking and Demasking Agents. [Link]
- Google Patents. (n.d.). US7624742B1 - Method for removing aluminum fluoride contamination from aluminum-containing surfaces of semiconductor process equipment.
-
National Center for Biotechnology Information. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. [Link]
-
MDPI. (2022). Optimisation of Thiourea Concentration in a Decorative Copper Plating Acid Bath Based on Methanesulfonic Electrolyte. [Link]
-
National Center for Biotechnology Information. (2020). Masking Ability of Various Metal Complexing Ligands at 1.0 mM Concentrations on the Potentiometric Determination of Fluoride in Aqueous Samples. [Link]
-
PubMed. (1997). Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex. [Link]
-
eGyanKosh. (n.d.). EXPT. 1 SPECTROPHOTOMETRIC DETERMINATION OF Fe2+ IONS USING 1, 10-PHENANTHROLINE. [Link]
-
Pharmaguideline. (n.d.). Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate. [Link]
-
Walsh Medical Media. (2015). Spectrophotometric Determination of Some Antibiotics Using Bromophenol Blue as Ion Pair Reagent. [Link]
-
Oreate AI Blog. (2026). Composition Characteristics, Mechanism of Action, and Industrial Application Practices of Aluminum Cleansing Agents. [Link]
-
ResearchGate. (2022). Optimisation of Thiourea Concentration in a Decorative Copper Plating Acid Bath Based on Methanesulfonic Electrolyte. [Link]
-
askIITians. (2025). What is masking and demasking agents in analytical chemistry?. [Link]
Sources
- 1. ijmr.net.in [ijmr.net.in]
- 2. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Masking and Demasking Reagents - Pharmacareerinsider [pharmacareerinsider.com]
- 4. 视频: 掩蔽剂和去掩蔽剂 [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. EDTA Masking agents,Metals and PH Buffers used in EDTA Titrations [delloyd.50megs.com]
- 7. Masking of iron with fluoride in the extractive atomic-absorption spectrometric determination of chromium in steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate | Pharmaguideline [pharmaguideline.com]
- 10. US7624742B1 - Method for removing aluminum fluoride contamination from aluminum-containing surfaces of semiconductor process equipment - Google Patents [patents.google.com]
- 11. New masking procedure for selective complexometric determination of copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfochlorophenol S Spectrophotometry
Welcome to the technical support center for optimizing reaction conditions for spectrophotometric analysis using Sulfochlorophenol S. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
I. Fundamentals of this compound Spectrophotometry
This compound is a chromogenic agent primarily utilized for the spectrophotometric determination of certain metal ions, most notably barium (Ba²⁺), strontium (Sr²⁺), and lead (Pb²⁺). The fundamental principle of this method lies in the formation of a stable, colored complex between this compound and the target metal ion in a solution. The intensity of the color produced is directly proportional to the concentration of the metal ion, which can be quantified by measuring the absorbance of the solution at a specific wavelength using a spectrophotometer.
The reaction can be generalized as:
Metal Ion (Analyte) + this compound (Chromogenic Reagent) → Metal-Sulfochlorophenol S Complex (Colored)
Key to a successful assay is the precise control of reaction conditions to ensure the complete and specific formation of the colored complex.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength (λmax) for measuring the absorbance of the Metal-Sulfochlorophenol S complex?
The optimal wavelength for absorbance measurement depends on the specific metal ion being analyzed. For barium, the complex typically exhibits maximum absorbance (λmax) around 640 nm . For lead and strontium, the λmax is generally in a similar range, often between 620 nm and 640 nm . It is crucial to determine the λmax experimentally by scanning the absorption spectrum of the complex in your specific experimental conditions.
Q2: What is the ideal pH for the reaction?
The formation of the Metal-Sulfochlorophenol S complex is highly pH-dependent. The optimal pH is typically in the slightly acidic to neutral range. For the determination of barium, a pH between 4.5 and 7.5 is generally recommended. Deviations from the optimal pH can lead to incomplete complex formation or the formation of interfering species, resulting in inaccurate measurements.
Q3: How long does it take for the color of the complex to fully develop and how stable is it?
The color development is usually rapid, but it is advisable to allow the reaction to proceed for a set period, typically 10 to 15 minutes , to ensure completion. The stability of the colored complex can vary, but it is generally stable for at least 30 to 60 minutes . It is best practice to measure the absorbance within this stable window.
Q4: What are the common interfering ions in this assay?
Several ions can interfere with the determination of the target analyte by also reacting with this compound. The most common interferents include:
-
Calcium (Ca²⁺): This is a significant interferent, especially in biological and environmental samples.
-
Other divalent and trivalent cations: Ions such as copper (Cu²⁺), iron (Fe³⁺), and aluminum (Al³⁺) can also form colored complexes with the reagent.
-
Sulfate (SO₄²⁻): If determining barium or lead, sulfate ions will precipitate the analyte, leading to lower results.
Q5: How can I prepare the this compound reagent solution?
A typical stock solution of this compound can be prepared by dissolving the solid reagent in deionized water to a concentration of 0.05% to 0.1% (w/v) . A few drops of a dilute base (e.g., 0.1 M NaOH) may be added to aid dissolution if necessary. The solution should be stored in a dark bottle and is generally stable for several weeks.
III. Troubleshooting Guide
This section addresses common problems encountered during this compound spectrophotometry, providing potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Color Development | Incorrect pH of the reaction mixture. | Verify the pH of your buffer and the final reaction mixture. Adjust as necessary to the optimal range. |
| Insufficient concentration of this compound. | Ensure the reagent is not expired and is prepared at the correct concentration. | |
| Presence of strong oxidizing or reducing agents in the sample that degrade the reagent. | Pre-treat the sample to remove these agents if their presence is suspected. | |
| Low concentration of the analyte. | Consider a pre-concentration step for your sample if the analyte concentration is below the detection limit of the assay. | |
| High Background Absorbance | Contaminated reagents or glassware. | Use high-purity water and acid-washed glassware. Prepare fresh reagents. |
| Turbidity in the sample. | Centrifuge or filter the sample prior to analysis. | |
| High concentration of interfering ions forming colored complexes. | Implement a masking strategy using a suitable chelating agent like EDTA or EGTA. | |
| Inconsistent or Non-Reproducible Results | Fluctuations in temperature. | Perform the experiment in a temperature-controlled environment. |
| Variation in reaction time. | Use a timer to ensure a consistent incubation period for all samples and standards. | |
| Improper mixing of reagents. | Ensure thorough mixing of the sample and reagents. | |
| Drifting spectrophotometer baseline. | Allow the spectrophotometer to warm up for at least 30 minutes. Re-blank the instrument frequently. | |
| Precipitate Formation | Presence of sulfate ions when analyzing for barium or lead. | Remove sulfate ions by pre-treatment, for example, by precipitation with a soluble barium salt (if not the analyte) followed by centrifugation. |
| High concentration of the analyte or interfering ions leading to insolubility of the complex. | Dilute the sample to bring the analyte concentration within the linear range of the assay. |
IV. Experimental Protocols and Workflows
A. Standard Protocol for Barium Determination
This protocol provides a general framework. Optimization may be required for specific sample matrices.
-
Preparation of Reagents:
-
Barium Standard Stock Solution (1000 mg/L): Dissolve 1.7787 g of barium chloride dihydrate (BaCl₂·2H₂O) in deionized water and dilute to 1 L.
-
Working Barium Standards: Prepare a series of standards by diluting the stock solution with deionized water to concentrations ranging from 0.1 to 5.0 mg/L.
-
This compound Reagent (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of deionized water.
-
Buffer Solution (pH 5.5): Prepare an acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.
-
-
Procedure:
-
Pipette 1.0 mL of each standard solution, blank (deionized water), and sample into separate 10 mL volumetric flasks.
-
To each flask, add 2.0 mL of the pH 5.5 acetate buffer.
-
Add 1.0 mL of the 0.05% this compound reagent to each flask and mix well.
-
Dilute to the mark with deionized water and invert several times to ensure homogeneity.
-
Allow the solutions to stand for 15 minutes at room temperature for full color development.
-
Measure the absorbance of each solution at 640 nm against the reagent blank.
-
-
Calibration and Calculation:
-
Plot a calibration curve of absorbance versus barium concentration for the standard solutions.
-
Determine the concentration of barium in the sample from the calibration curve.
-
B. Workflow for Handling Interfering Cations
Caption: Workflow for mitigating cation interference.
V. Data Presentation
Table 1: Key Parameters for this compound Spectrophotometry
| Parameter | Recommended Value/Range | Notes |
| Wavelength (λmax) | 620 - 640 nm | Must be determined empirically for the specific analyte. |
| pH | 4.5 - 7.5 | Optimal pH is critical for sensitivity and selectivity. |
| Reagent Concentration | 0.05% - 0.1% (w/v) | Ensure a sufficient excess of the reagent. |
| Reaction Time | 10 - 15 minutes | Allow for complete color development. |
| Temperature | Room Temperature (controlled) | Avoid significant temperature fluctuations. |
| Linear Range | Typically 0.1 - 5.0 mg/L | Varies with the analyte and specific conditions. |
VI. Logical Relationships
Caption: Interdependencies in assay optimization.
VII. References
-
Simultaneous spectrophotometric determination of barium and strontium using sulfanzo III. Oregon State University. [Link]
-
Spectrophotometric Determination of Strontium with Dibromo-p-chloro-chlorophosphonazo. Asian Journal of Chemistry. [Link]
-
Spectrophotometric Determination of Lead in Environmental and Biological Samples by Flow Injection Microcolumn Preconcentration. Acta Chimica Slovenica. [Link]
-
Pharmacopoeial Analysis of Barium Sulphate to USP 29. Lucideon. [Link]
-
Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent. ResearchGate. [Link]
Stability of Sulfochlorophenol S reagent solutions and storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Sulfochlorophenol S reagent solutions. As a complex organic dye, the stability and proper storage of this compound are paramount for obtaining accurate and reproducible results in spectrophotometric analyses. This document offers a comprehensive overview of best practices, troubleshooting, and frequently asked questions to ensure the integrity of your experiments.
Understanding this compound Stability: A Proactive Approach
This compound, a sulfonated chlorophenol azo dye, is susceptible to degradation, which can significantly impact its spectrophotometric properties and, consequently, the accuracy of your assays. The primary factors influencing its stability are exposure to light, elevated temperatures, and suboptimal pH conditions. Degradation can manifest as a change in color, a decrease in absorbance intensity, or a shift in the wavelength of maximum absorbance (λmax), leading to erroneous quantitative measurements.
Proactive management of your reagent solutions is a self-validating system for experimental integrity. By adhering to the protocols outlined below, you minimize the risk of reagent-induced variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound solutions?
A1: For optimal stability, this compound solutions should be stored in a refrigerator at 2-8°C[1]. Storing the solution at low temperatures significantly slows down the rate of potential degradation reactions.
Q2: How should I protect this compound solutions from light?
A2: this compound is a photosensitive compound. Exposure to light, especially UV radiation, can induce photochemical degradation. It is crucial to store the solution in amber glass bottles or wrap the container with aluminum foil to protect it from light.[2] When in use, minimize its exposure to ambient light.
Q3: What is the expected shelf-life of a prepared this compound solution?
A3: The exact shelf-life depends on various factors, including the solvent, concentration, and storage conditions. While specific stability studies on this compound are not extensively published, as a general guideline for analogous spectrophotometric reagents, a well-prepared and properly stored solution can be stable for several weeks to a few months. However, it is imperative to perform regular quality control checks to validate its performance.
Q4: Can I freeze this compound solutions for long-term storage?
A4: While freezing can be a viable option for long-term storage of some reagents, it is not universally recommended for complex organic dyes like this compound without specific validation. The freeze-thaw cycles can potentially lead to precipitation or degradation of the compound. If long-term storage is necessary, it is advisable to prepare smaller aliquots to avoid repeated freezing and thawing of the main stock.
Q5: What are the visible signs of this compound degradation?
A5: Visual indicators of degradation can include a noticeable change in the solution's color, the appearance of turbidity, or the formation of precipitate. Any deviation from the initial appearance of the freshly prepared solution should be considered a sign of potential degradation.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound solutions and provides systematic troubleshooting steps.
Issue 1: Inconsistent or Non-Reproducible Spectrophotometric Readings
| Potential Cause | Troubleshooting Steps |
| Reagent Degradation | 1. Prepare a fresh solution of this compound. 2. Compare the absorbance spectrum of the new solution with the old one. A significant difference in λmax or absorbance intensity indicates degradation of the old solution. 3. Always record the preparation date on the reagent bottle. |
| Instrumental Drift | 1. Ensure the spectrophotometer is properly calibrated and has had adequate warm-up time.[3] 2. Run a blank and a standard before each set of measurements to check for instrumental consistency. |
| Improper Dilution | 1. Verify the accuracy of pipettes and volumetric flasks used for dilutions. 2. Ensure thorough mixing of the solution after each dilution step. |
Issue 2: Unexpected Color Change in the Reagent Solution
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Discard the discolored solution. 2. Prepare a fresh solution and store it in a light-protected container (amber bottle or foil-wrapped). |
| Chemical Contamination | 1. Review the preparation procedure to identify any potential sources of contamination. 2. Use high-purity solvents and clean glassware for reagent preparation. |
| pH Shift | 1. Measure the pH of the solution. A significant deviation from the expected pH can indicate degradation or contamination. 2. If the application requires a specific pH, ensure the solution is adequately buffered. |
Experimental Protocols
Protocol 1: Preparation of a Stock this compound Solution
This protocol provides a general guideline for preparing a stock solution. The exact concentration and solvent will depend on the specific analytical method.
Materials:
-
This compound powder
-
High-purity deionized water or appropriate organic solvent (e.g., ethanol)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Magnetic stirrer and stir bar
-
Amber glass storage bottle
Procedure:
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a volumetric flask of the desired volume.
-
Add a portion of the solvent (approximately 50-70% of the final volume) to the flask.
-
Gently swirl the flask to dissolve the powder. A magnetic stirrer can be used for a short duration to aid dissolution. Avoid vigorous stirring that could introduce air bubbles.
-
Once the powder is completely dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to a properly labeled amber glass bottle for storage.
Protocol 2: Quality Control Check for this compound Solution
Regularly performing a quality control check is essential to ensure the continued validity of your reagent.
Procedure:
-
Immediately after preparing a fresh batch of this compound solution, measure its absorbance spectrum using a calibrated spectrophotometer.
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength for a specific concentration.
-
Store this initial spectrum and data as a reference.
-
Periodically (e.g., weekly or before a critical experiment), re-measure the absorbance spectrum of the stored solution.
-
Compare the new spectrum with the reference. A significant shift in λmax (> ±2 nm) or a decrease in absorbance (> 5-10%) may indicate degradation, and a fresh solution should be prepared.
Visualization of Stability Factors
The following diagram illustrates the key factors that can influence the stability of this compound solutions and lead to degradation.
Caption: Factors leading to the degradation of this compound solutions.
Summary of Storage Conditions and Expected Stability
The following table summarizes the recommended storage conditions and provides a qualitative assessment of the expected stability of this compound solutions.
| Storage Condition | Temperature | Light Protection | Expected Stability | Recommendation |
| Optimal | 2-8°C | Amber Bottle / Foil Wrapped | Good (Weeks to Months) | Highly Recommended |
| Suboptimal | Room Temperature | Amber Bottle / Foil Wrapped | Fair (Days to Weeks) | Avoid for prolonged storage |
| Poor | Room Temperature | Clear Bottle | Poor (Hours to Days) | Not Recommended |
| Poor | > 30°C | Any | Very Poor | Not Recommended |
References
-
Loba Chemie. (2016, May 19). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Drawell. (n.d.). What are the Key Challenges in Spectrophotometric Analysis?. Retrieved from [Link]
Sources
Troubleshooting unexpected color changes in Sulfochlorophenol S reactions
Welcome to the technical support guide for Sulfochlorophenol S (SCPS), a highly reliable chromogenic agent for the complexometric and spectrophotometric determination of various metal ions. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve unexpected color changes and other common issues encountered during experimental work.
Foundational Concepts: Understanding SCPS Chemistry
Before troubleshooting, it's crucial to understand the mechanism of SCPS. This indicator functions by forming a stable chelate complex with metal ions. The formation of this complex alters the electronic properties of the dye molecule, resulting in a distinct color shift.
-
Free Indicator: In its unbound state and at the correct pH, the SCPS solution typically exhibits a color such as pink or reddish-purple.
-
Metal-Indicator Complex: Upon binding with a target metal ion (e.g., Ba²⁺, Sr²⁺, Pb²⁺), the solution's color shifts to a contrasting color, often blue or violet.
This color change is sharp and stoichiometric, making it ideal for endpoint determination in titrations and for concentration measurement via spectrophotometry. The entire process is highly dependent on reaction conditions, with pH being the most critical parameter.
Caption: Basic chelation reaction of this compound.
Troubleshooting Guide: Diagnosis and Solutions
Issue 1: Incorrect Color of Initial SCPS Solution (Before Adding Sample)
Question: I prepared my this compound solution in the recommended buffer, but it's already a strange color (e.g., brownish, pale, or an unexpected shade). What went wrong?
Plausible Causes:
-
Incorrect pH: This is the most common cause. SCPS is a pH indicator itself, and its color is highly sensitive to the hydrogen ion concentration. An improperly prepared or degraded buffer can result in a pH outside the optimal range, causing the indicator to exist in an unintended protonation state.
-
Reagent Degradation: SCPS, like many complex organic dyes, can degrade over time, especially if stored improperly. Exposure to light, high temperatures, or strong oxidizing/reducing agents can cleave the azo bonds or otherwise alter the chromophore.[1][2][3] Properly stored solid SCPS should be kept at 2-8°C.
-
Contaminated Glassware or Water: Trace metal ions (e.g., Fe³⁺, Cu²⁺ from glassware or pipes) or organic residues in the deionized water or on glassware can react with the SCPS.
Diagnostic Steps & Solutions:
-
Step 1: Calibrate and Verify pH. Use a recently calibrated pH meter to check the pH of your buffer and the final indicator solution. Adjust the pH carefully using dilute acid (e.g., HCl) or base (e.g., NaOH) until it is within the range specified by your protocol.
-
Step 2: Prepare a Fresh Solution. If the pH is correct but the color is still off, discard the solution and prepare a fresh one using high-purity (e.g., >99% TLC) SCPS powder. Use freshly prepared buffer and high-purity deionized water (18 MΩ·cm).
-
Step 3: Acid-Wash Glassware. To eliminate trace metal contamination, soak all glassware in a dilute acid bath (e.g., 1-5% HCl) for several hours, followed by a thorough rinsing with deionized water.
Preventative Measures:
-
Always store SCPS powder in a dark, refrigerated (2-8°C) container.
-
Prepare fresh indicator solutions regularly and store them in amber bottles to protect from light.
-
Validate the pH of your buffer each time before use.
Issue 2: Endpoint is Faint, Gradual, or Unclear in Titrations
Question: During my titration, the color change is not sharp. It drifts slowly from one color to the next, making it impossible to accurately determine the endpoint. Why is this happening?
Plausible Causes:
-
Sub-optimal pH: Even a slight deviation from the optimal pH can affect the stability of the metal-indicator complex, leading to a "smeared" endpoint.
-
Presence of Interfering Ions: Your sample may contain other metal ions that form weak complexes with SCPS. These ions compete with the target analyte, causing a gradual color transition as the titrant is added.[4][5][6]
-
Incorrect Indicator Concentration: Too much indicator can obscure the endpoint, while too little can make the color change difficult to perceive.
Diagnostic Steps & Solutions:
-
Step 1: Perform a pH-Controlled Blank Titration. Prepare a solution containing only the buffer, indicator, and deionized water. The color should be stable. Add your sample; if the color changes or becomes unstable before titration, an interfering substance or a significant pH shift caused by the sample is likely the problem.
-
Step 2: Identify and Mask Interfering Ions. Consult technical literature for known interfering ions for your specific analyte and assay. If suspected, use a masking agent (e.g., triethanolamine for masking Al³⁺ or Fe³⁺) to selectively bind the interfering ions.
-
Step 3: Optimize Indicator Concentration. Prepare a series of standards and titrate them using slightly different concentrations of SCPS to find the optimal level that provides a clear, sharp transition.
Caption: Troubleshooting workflow for an unclear titration endpoint.
Issue 3: Inconsistent or Drifting Readings in Spectrophotometry
Question: My absorbance readings are not stable. The baseline drifts, or when I measure the same sample multiple times, I get different results. What could be the cause?
Plausible Causes:
-
Instrument Instability: The spectrophotometer's lamp may not have warmed up sufficiently, causing fluctuations in light output.[7][8][9]
-
Precipitation in the Cuvette: If the analyte is prone to precipitation (e.g., barium sulfate), micro-precipitates can form in the cuvette, scattering light and causing erratic readings.[10][11] This is particularly relevant when working with samples containing sulfates when analyzing barium.[12]
-
Photodegradation (Photobleaching): Continuous exposure of the SCPS-metal complex to the spectrophotometer's high-intensity light beam can cause the dye to slowly degrade, leading to a decreasing absorbance reading over time.[13]
-
Temperature Effects: The binding equilibrium between SCPS and the metal ion can be temperature-dependent. Fluctuations in lab temperature can shift the equilibrium and alter the absorbance.
Diagnostic Steps & Solutions:
| Problem Source | Diagnostic Protocol | Solution |
| Instrument | Monitor the blank reading over 5-10 minutes. If it drifts significantly, the instrument is the likely cause. | Allow the instrument lamp to warm up for at least 30-60 minutes before use.[7][8] Ensure the cuvette is clean, unscratched, and consistently oriented in the holder.[7][14] |
| Precipitation | Visually inspect the solution in the cuvette against a bright light for any signs of turbidity. Measure absorbance at a non-absorbing wavelength (e.g., 800 nm); a non-zero reading indicates light scattering. | Add a conditioning reagent (e.g., containing glycerol or alcohol) to inhibit precipitation.[12] Ensure the pH is acidic enough to prevent precipitation of metal hydroxides or salts.[15] |
| Photobleaching | Take an initial reading, then leave the cuvette in the sample compartment for 5 minutes with the shutter open. Re-measure. A significant drop in absorbance indicates photobleaching. | Minimize the sample's exposure to the light beam. Use software settings that only open the shutter during the actual measurement. If necessary, prepare fresh sample for each reading. |
| Temperature | Measure the temperature of your sample and the ambient lab temperature. Correlate any absorbance drifts with temperature changes. | Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment. Allow all reagents and samples to equilibrate to room temperature before mixing. |
Experimental Protocol: Validating Assay for Barium (Ba²⁺) Determination
This protocol can be used to confirm the integrity of your reagents and methodology.
1. Reagent Preparation:
-
Barium Standard (1000 ppm): Accurately weigh and dissolve the required amount of BaCl₂·2H₂O in 18 MΩ·cm deionized water.
-
Buffer (pH 2.5): Prepare a suitable buffer (e.g., HCl/KCl) and adjust the pH to 2.5 using a calibrated meter.
-
SCPS Indicator (0.05% w/v): Dissolve 50 mg of high-purity this compound in 100 mL of deionized water. Store in an amber bottle.
2. Procedure:
-
Pipette 5.0 mL of the pH 2.5 buffer into a 50 mL volumetric flask.
-
Add a known volume of your Barium standard to create a final concentration within the linear range of your assay (e.g., 0.5 ppm).
-
Add 1.0 mL of the 0.05% SCPS solution.
-
Dilute to the 50 mL mark with deionized water and mix thoroughly.
-
Prepare a "blank" solution containing all components except the Barium standard.
-
Allow the solutions to stand for 10-15 minutes for full color development.
-
Set your spectrophotometer to the wavelength of maximum absorbance (λ_max) for the Ba-SCPS complex (typically around 640 nm).
-
Zero the instrument using the blank solution.
-
Measure the absorbance of your standard. The result should be reproducible and consistent with expected values.
References
-
Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. (n.d.). HINOTEK. Retrieved from [Link]
-
Effect of pH on the extraction of chlorophenols. (n.d.). ResearchGate. Retrieved from [Link]
-
Smith, M. P., & Bluth, M. H. (2016). Common Interferences in Drug Testing. Clinics in Laboratory Medicine, 36(4), 663–671. Retrieved from [Link]
-
Gravimetric Sulfate Determination. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Spectrophotometer Troubleshooting Guide. (2021). Biocompare. Retrieved from [Link]
-
METHOD OF TESTING SOILS AND WATERSFOR SULFATE CONTENT. (n.d.). Caltrans. Retrieved from [Link]
-
Stability of Chlorophenols and Their Acetylated Derivatives in Water: Sample Storage Procedures. (n.d.). ResearchGate. Retrieved from [Link]
-
Goktepe, F. (2003). Effect of pH on Pulp Potential and Sulphide Mineral Flotation. Mineral Processing and Extractive Metallurgy Review, 24(1), 1-12. Retrieved from [Link]
-
Common Interferences in Drug Testing. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, W., et al. (2001). Reaction mechanism of 3-chlorophenol with OH, H in aqueous solution. Radiation Physics and Chemistry, 60(3), 253-259. Retrieved from [Link]
-
Gravimetric Determination of Soluble Sulfate. (2013). Truman State University. Retrieved from [Link]
-
Styropyro. (2018). Mysterious chemical changes color depending on perspective. YouTube. Retrieved from [Link]
-
Spectrophotometer Selection and Troubleshooting: A Practical Guide. (2024). Sper Scientific Direct. Retrieved from [Link]
-
PRIMER ON DRUG INTERFERENCES WITH TEST RESULTS. (n.d.). ASHP Publications. Retrieved from [Link]
-
Puig-Pujol, A., et al. (2001). Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures. Journal of Chromatography A, 927(1-2), 113-121. Retrieved from [Link]
-
DETERMINATION OF SULPHATE AS BARIUM SULPHATE USING GRAVIMETRY. (n.d.). Scribd. Retrieved from [Link]
-
Common Interferences in Drug Testing. (n.d.). bluth bio industries. Retrieved from [Link]
-
Limit test for sulphate. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Effects of Solvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. (2024). Semantic Scholar. Retrieved from [Link]
-
Interference and Artifacts in High-content Screening. (n.d.). Assay Guidance Manual - NCBI. Retrieved from [Link]
-
NileRed. (2011). The Briggs-Rauscher Iodine Oscillator. YouTube. Retrieved from [Link]
-
Spectrophotometer Selection and Troubleshooting. (2022). Biocompare. Retrieved from [Link]
-
Color Change Chemical Reaction. (n.d.). Carolina Knowledge Center. Retrieved from [Link]
-
Mena, C., et al. (2018). Kinetic study of sulforaphane stability in blanched and un-blanched broccoli (Brassica oleracea var. italica) florets during storage at low temperatures. Food Chemistry, 240, 122-128. Retrieved from [Link]
-
Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism and light absorptivity. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Common Interferences in Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bluthbio.com [bluthbio.com]
- 7. hinotek.com [hinotek.com]
- 8. biocompare.com [biocompare.com]
- 9. sperdirect.com [sperdirect.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. DETERMINATION OF SULPHATE AS BARIUM SULPHATE USING GRAVIMETRY. | PDF [slideshare.net]
- 12. dot.ca.gov [dot.ca.gov]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Environmental Samples with Sulfochlorophenol S
Welcome to the technical support center for the use of Sulfochlorophenol S in the analysis of environmental samples. This guide is designed for researchers, analytical scientists, and professionals in environmental monitoring and drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the challenges associated with matrix effects when using this highly sensitive chromogenic agent.
Introduction: The Challenge of Matrix Effects
This compound is a valued chromogenic agent used in spectrophotometric methods for the determination of various metal ions, most notably elements like Thorium. Its high sensitivity makes it ideal for trace analysis. However, environmental samples such as soil, sediment, and natural waters are inherently complex. They contain a myriad of organic and inorganic components—the "matrix"—that can interfere with the reaction between this compound and the target analyte. These "matrix effects" can lead to inaccurate quantification through signal suppression or enhancement, causing poor reproducibility and questionable results.
This guide provides a structured approach to identifying, understanding, and mitigating these matrix effects to ensure the accuracy and reliability of your analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which analytes is it primarily used?
A1: this compound is an organic chemical compound used as a chromogenic indicator in analytical chemistry. It forms stable, colored complexes with certain metal ions, allowing for their quantitative determination using spectrophotometry. It is particularly noted for its use in the analysis of Thorium (Th) and other elements that form strong complexes with it.
Q2: What constitutes a "matrix effect" in the context of spectrophotometric analysis?
A2: A matrix effect is the combined influence of all components in a sample, other than the specific analyte of interest, on the measurement of that analyte. In the case of this compound, this can manifest in several ways:
-
Spectral Interference: Other substances in the sample absorb light at the same wavelength as the analyte-Sulfochlorophenol S complex, leading to an artificially high reading.[1]
-
Chemical Interference: Components of the matrix react with the analyte, the reagent, or the resulting complex. For example, organic matter like humic acids can chelate the target metal ion, making it unavailable to react with this compound. Similarly, other metal ions might form competing complexes with the reagent.
-
Physical Interference: High turbidity or suspended solids in a water sample can scatter light, leading to inaccurate absorbance measurements.
Q3: What are the most common interfering substances in environmental samples?
A3: Environmental matrices are highly variable, but common interferents include:
-
Humic and Fulvic Acids: These are major components of natural organic matter (NOM) in soil and water. They are known to form strong complexes with metal ions, which can prevent the formation of the desired analyte-Sulfochlorophenol S complex.
-
Competing Metal Ions: Ions such as Iron (Fe³⁺), Aluminum (Al³⁺), Calcium (Ca²⁺), and rare earth elements can also react with this compound or other reagents, leading to spectral overlap or consumption of the reagent.[2][3]
-
Anions: High concentrations of anions like phosphate (PO₄³⁻) and fluoride (F⁻) can form insoluble precipitates or stable complexes with the target analyte, reducing its availability for reaction.[1]
Q4: Is a simple filtration of a water sample sufficient to remove matrix effects?
A4: While filtration is a crucial first step to remove suspended solids, it is often insufficient. Dissolved components, such as humic acids and competing metal ions, will pass through the filter and still cause significant interference. More robust sample preparation, such as digestion or solid-phase extraction, is typically required for accurate results.[4]
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific experimental issues you may encounter.
Problem 1: My calibration curve prepared in deionized water is linear and reproducible, but my spiked environmental samples show poor recovery (either too high or too low).
-
Probable Cause: This is a classic sign of matrix effects. Low recovery suggests that something in the matrix is preventing the analyte from reacting with this compound (e.g., complexation with humic acids). High recovery suggests that other components in the matrix are also reacting with the reagent or absorbing at the analytical wavelength.
-
Solution Pathway:
-
Assess Humic Acid Interference: Humic acids are a common cause of signal suppression. Their presence is often indicated by a yellow or brown tinge in water samples. To mitigate this, a sample digestion step is necessary to break down the organic matter.
-
Implement Sample Digestion: An acid digestion (e.g., with nitric and hydrofluoric acid) is effective for decomposing organic matter and releasing the bound analyte.[4] This is a standard procedure for preparing environmental samples for metal analysis.
-
Consider Masking Agents: If competing metal ions are suspected, the addition of a masking agent can be an effective strategy. A masking agent selectively complexes with the interfering ion, preventing it from reacting with this compound.[5][6] For example, ascorbic acid is an effective masking agent for iron (Fe³⁺).[3]
-
Utilize the Method of Standard Additions: If sample cleanup proves insufficient, the method of standard additions can be used to quantify the analyte in a complex matrix. This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the matrix, thereby compensating for its effects.
-
Problem 2: My results are inconsistent and show poor reproducibility, even for samples from the same location.
-
Probable Cause: Poor reproducibility can stem from inconsistent sample preparation or heterogeneity of the sample matrix itself. For soil and sediment, incomplete digestion can leave pockets of matrix that interfere differently between subsamples.
-
Solution Pathway:
-
Homogenize Your Sample: Ensure that soil and sediment samples are thoroughly dried, ground, and sieved to create a homogenous powder before taking subsamples for analysis.
-
Optimize Digestion Protocol: Verify that your digestion protocol is robust enough to completely break down the sample matrix. This may require adjusting the acid mixture, temperature, or digestion time. The EPA method for Thorium analysis, for instance, uses a rigorous nitric-hydrofluoric acid digestion.[2]
-
Validate Your Method: Perform a method validation study to establish its precision. This involves analyzing replicate samples and spiked samples to determine the relative standard deviation (RSD). An RSD of less than 15% is generally considered acceptable for trace analysis.[7]
-
Problem 3: The color of the analyte-reagent complex fades quickly or is unstable in my environmental samples but not in my standards.
-
Probable Cause: The stability of the this compound complex is pH-dependent. Components in the environmental sample matrix can alter the pH of the final solution, shifting it outside the optimal range for color stability. This is particularly true for soil extracts, which can have significant buffering capacity.
-
Solution Pathway:
-
Verify and Buffer the pH: Confirm the optimal pH for the complex formation from literature or your own experiments. Always use a suitable buffer solution to maintain this pH in the final reaction mixture.
-
Investigate Redox Interferences: The presence of strong oxidizing or reducing agents in the sample can potentially degrade the chromogenic reagent or the resulting complex. If suspected, these agents may need to be neutralized during sample preparation.
-
Visualized Workflows and Data
Diagram 1: Troubleshooting Matrix Effects
This decision tree provides a logical workflow for diagnosing and mitigating common matrix effects.
Caption: A decision tree for troubleshooting matrix effects.
Table 1: Common Interfering Ions and Mitigation Strategies
| Interfering Ion | Potential Impact on Analysis | Recommended Mitigation Strategy | Reference |
| Iron (Fe³⁺) | Forms a colored complex with many reagents, causing positive interference. | Add Ascorbic Acid as a masking agent to reduce Fe³⁺ to Fe²⁺, which does not interfere. | [3] |
| Aluminum (Al³⁺) | Can form stable complexes with indicators, causing a fading or shifting endpoint. | Use Triethanolamine as a masking agent. | [5] |
| Humic Acids | Chelate the target analyte, causing negative interference (signal suppression). | Acid Digestion to destroy the organic matter. | [2][4] |
| Calcium (Ca²⁺) | Can compete with the analyte for the chromogenic reagent, especially at high concentrations. | Ion Exchange Chromatography (e.g., Solid-Phase Extraction) to separate the analyte from bulk matrix ions. | [2] |
| Phosphate (PO₄³⁻) | Can precipitate with the analyte (e.g., Thorium), making it unavailable for reaction. | Control pH carefully; separation via Solid-Phase Extraction may be necessary. | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Sample Cleanup
This protocol is designed to remove common interferences like humic acids and competing cations from water samples prior to spectrophotometric analysis.
-
Select the SPE Cartridge: Choose a strong cation exchange (SCX) cartridge. These are effective at retaining positively charged metal ions while allowing negatively charged humic acids (at neutral to high pH) and other anions to pass through.
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. This activates the sorbent.
-
Sample Loading: Adjust the pH of your water sample (e.g., 100 mL) to the optimal pH for analyte retention on the SCX resin (typically pH 4-6). Pass the entire sample through the conditioned cartridge at a slow, steady flow rate (e.g., 2-3 mL/min). The target metal analyte will be retained on the sorbent.
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove any remaining non-retained matrix components.
-
Elution: Elute the captured analyte from the cartridge using a small volume (e.g., 5-10 mL) of an acidic solution, such as 1M nitric acid. This protonates the exchange sites, releasing the metal ion. This step also serves to concentrate the analyte.
-
Analysis: The resulting eluate is now a cleaner, more concentrated sample. Neutralize it and adjust the pH as required for the colorimetric reaction with this compound.
Diagram 2: SPE Workflow for Sample Cleanup
Caption: Workflow for sample cleanup using Solid-Phase Extraction.
References
-
U.S. Environmental Protection Agency. (n.d.). EPA Method EMSL-33: Isotopic Determination of Plutonium, Uranium, and Thorium in Water, Soil, Air and Biological Tissue. Retrieved from [Link]
-
Development and Validation of a Spectrophotometric Method to Measure Sulfate Concentrations in Mine Water without Interference. (2015). ResearchGate. Retrieved from [Link]
- Direct, Derivative Spectrophotometric Determination of Micro Amounts of Thorium (IV) by 2-Aminoacetyl-3-Hydroxy-2-Naphthoic Hydr. (2015). International Journal of Scientific Engineering and Applied Science.
-
Masking Agents Required To Suppress the Interference of Foreign Ions. (n.d.). ResearchGate. Retrieved from [Link]
-
Humic Substances Affect the Activity of Chlorophyllase. (n.d.). ResearchGate. Retrieved from [Link]
-
Development and Validation of Spectrophotometric Methods for Determination of Thiamphenicol in Capsule Forms. (n.d.). DergiPark. Retrieved from [Link]
-
Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. (2014). SciELO. Retrieved from [Link]
- Microdetermination of sulfate in environmental samples. (n.d.). Texas Tech University DSpace.
-
Humic substances affect the activity of chlorophyllase. (2000). PubMed. Retrieved from [Link]
-
Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and non-ionic surfactant. (1988). Royal Society of Chemistry. Retrieved from [Link]
-
Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product. (2018). National Institutes of Health. Retrieved from [Link]
- Spectrophotometric determination of uranium with arsenazo-III in perchloric acid. (n.d.). SciSpace.
- Development and Validation of UV Spectrophotometric Method for Determination of Tacrolimus in Bulk and Capsule Dosage Form. (n.d.). Journalgrid.
-
Influence of interfering cations and anions as well as masking agent on Zn(II)'s relative error (E percent) .... (n.d.). ResearchGate. Retrieved from [Link]
-
Influences of preparative methods of humic acids on the sorption of 2,4,6-trichlorophenol. (2007). PubMed. Retrieved from [Link]
- Radiochemical Analytical Procedures for Analysis of Environmental Samples. (n.d.). EPA NEIPS.
-
Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. (2021). PubMed. Retrieved from [Link]
-
Radiotracer study of thorium complexation with humic acid using electrophoresis. (2006). INIS-IAEA. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and non-ionic surfactant - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing background absorbance in Sulfochlorophenol S spectrophotometry
Technical Support Center: Sulfochlorophenol S Spectrophotometry
Welcome to the technical support guide for this compound (SCPS) spectrophotometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background absorbance in their assays. Our goal is to provide you with the expert insights and validated protocols necessary to ensure the accuracy and reliability of your results.
Troubleshooting Guide: High Background Absorbance
High background absorbance is a critical issue that can mask the true signal from your analyte, leading to reduced assay sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and eliminating the sources of elevated background signals.
Question 1: My reagent blank has unexpectedly high absorbance. What are the likely causes and how do I fix it?
A high reagent blank is the most common source of background issues and indicates a problem with one or more of your assay components, independent of the sample. The blank should contain every reagent used in the assay, except for the analyte being measured.[1][2]
Causality: The absorbance of the blank is the baseline noise of your experiment. Any color or turbidity in the blank will directly add to the absorbance of your samples, compressing the dynamic range of the assay.[3] The goal is to get this value as low and as consistent as possible.
Troubleshooting Protocol:
-
Component Isolation Test: Prepare individual solutions of each reagent component (e.g., ultrapure water, buffer, SCPS solution) and measure their absorbance separately against a high-quality water blank. This will pinpoint which component is contributing the color.
-
Water Purity Check:
-
Cause: The use of low-purity water (e.g., standard deionized water) can introduce ionic and organic contaminants that react with SCPS or absorb light at the analytical wavelength.
-
Solution: Always use fresh, Type I ultrapure water (18.2 MΩ·cm) for all reagent and buffer preparations.
-
-
Reagent Quality & Preparation:
-
Cause: The SCPS reagent itself can degrade over time, especially with improper storage. Degradation products may be colored. Similarly, buffer components may contain trace metal impurities.[4]
-
Solution: Use analytical grade or higher purity reagents. Purchase SCPS from a reputable supplier and store it as recommended, typically at 2-8°C in a desiccated, dark environment. Prepare reagent solutions fresh daily if possible.
-
-
Buffer pH Verification:
-
Cause: The absorbance spectrum of SCPS is highly pH-dependent. An incorrectly prepared buffer can shift the pH outside the optimal range, causing the SCPS molecule itself to change conformation and increase its baseline absorbance. The buffering capacity is also crucial for controlling local pH changes during the reaction.[5][6]
-
Solution: Calibrate your pH meter immediately before use. Verify that the final pH of your reaction buffer is within the validated range for your specific assay.
-
Question 2: My reagent blank is acceptable, but my sample measurements are still high and inconsistent. What should I investigate next?
If the reagent blank is clear, the issue likely lies with the sample matrix itself or an interaction between the matrix and the assay reagents.
Causality: Components within the sample matrix (e.g., proteins, endogenous colored molecules, or particulate matter) can absorb light at the same wavelength as the SCPS-analyte complex or interfere with the reaction chemistry.
Troubleshooting Protocol:
-
Prepare a Sample Blank:
-
What it is: A sample blank contains the sample matrix and all assay reagents except for the key colorimetric reagent (SCPS in this case).[7]
-
Why it's critical: This measurement quantifies the intrinsic absorbance of your sample at the analytical wavelength. If your sample is naturally colored (e.g., from a drug compound or biological media like phenol red), this background must be subtracted from your final sample reading.[8]
-
Procedure: For each sample, prepare a parallel reaction tube/well containing the sample and buffer/water, but replace the SCPS reagent volume with an equal volume of ultrapure water. Subtract the absorbance of this sample blank from its corresponding sample reading.
-
-
Identify and Mitigate Matrix Interferences:
-
Cause: Certain ions or molecules in the sample can interfere with the SCPS reaction. For instance, some proteins can non-specifically bind to chromophores, and high salt concentrations can alter reaction kinetics.[9][10]
-
Solution: Analyze the composition of your sample matrix. If known inhibitors are present, sample pre-treatment may be necessary (e.g., protein precipitation, solid-phase extraction, or dilution). Diluting the sample is often the simplest first step to reduce matrix effects.
-
-
Check for Turbidity/Precipitation:
-
Cause: Insoluble particles in the sample will scatter light, leading to a significant and highly variable increase in apparent absorbance. This is not true absorbance and will invalidate results. Precipitation can occur if the analyte or matrix components are not soluble in the final assay buffer.[5]
-
Solution: Visually inspect all samples and blanks against a bright background. If turbidity is present, centrifuge the samples (e.g., 10,000 x g for 10 minutes) and carefully transfer the clear supernatant for analysis. Ensure all buffer components are fully dissolved before use.
-
Question 3: I've addressed reagent and sample issues, but my results are still noisy. Could the instrument or my technique be the problem?
Once chemical factors are ruled out, the focus should shift to the spectrophotometer and physical handling.
Causality: Inaccurate or unstable instrument readings can introduce significant background noise. This can stem from improper instrument setup, poor maintenance, or inconsistent sample handling.[11]
Troubleshooting Protocol:
-
Instrument Warm-up and Calibration:
-
Cause: Spectrophotometer lamps and detectors require a stabilization period to provide a consistent signal.[12] Drifts in wavelength accuracy or photometric accuracy will lead to erroneous readings.
-
Solution: Always allow the spectrophotometer to warm up for the manufacturer-recommended time (typically 30-60 minutes) before taking any measurements.[12][13] Perform regular calibration checks for wavelength accuracy, photometric accuracy, and stray light using certified reference materials (CRMs).[12][14]
-
-
Cuvette Handling and Care:
-
Cause: Scratches, fingerprints, or residue on the cuvette's optical surfaces will scatter and absorb light, adding to the background. Using different cuvettes for the blank and sample can introduce variability due to minor path length differences.[15]
-
Solution: Always handle cuvettes by the frosted sides. Wipe the clear optical windows with a lint-free lens paper before each measurement.[3] For maximum precision, use the same cuvette for both the blank and the subsequent sample readings, ensuring to rinse it thoroughly between measurements.[1]
-
-
Review Instrument Settings:
-
Cause: Incorrect settings, such as an improper wavelength or an excessive number of flashes in a microplate reader, can affect data quality.[8]
-
Solution: Double-check that the measurement wavelength is set to the λmax (wavelength of maximum absorbance) for your SCPS-analyte complex. For plate readers, ensure the "number of flashes" setting is optimized to balance read time with signal stability (10-50 flashes is often sufficient).[8]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving high background absorbance issues.
Caption: A systematic workflow for troubleshooting high background absorbance.
Data Summary Tables
Table 1: Reagent & Preparation Best Practices
| Parameter | Recommendation | Rationale |
| Water Quality | Type I Ultrapure Water (18.2 MΩ·cm) | Prevents contamination from trace metals and organic compounds that can react with SCPS. |
| Reagent Grade | Analytical Grade or higher | Minimizes impurities that could contribute to background color or interfere with the reaction.[4] |
| SCPS Storage | 2-8°C, desiccated, protected from light | SCPS is a complex organic dye susceptible to degradation from heat, moisture, and light.[16] |
| Buffer Preparation | Prepare fresh; calibrate pH meter daily | Ensures accurate and stable pH, which is critical for the SCPS chromophore's absorbance spectrum.[9][17] |
| Glassware | Acid-washed (e.g., 1% HCl rinse) and thoroughly rinsed with ultrapure water | Removes trace metal ions and other residues from glass surfaces that can cause interference.[4] |
Table 2: Spectrophotometer Parameter Checklist
| Parameter | Check | Rationale |
| Warm-up Time | Minimum 30-60 minutes | Allows the lamp and detector to reach thermal and electronic stability for consistent readings.[12] |
| Wavelength | Set to λmax of the SCPS-analyte complex | Maximizes signal-to-noise ratio and ensures adherence to the Beer-Lambert law. |
| Calibration | Regular checks with CRMs | Verifies wavelength accuracy, photometric accuracy, and stray light to ensure data integrity.[11] |
| Cuvette Condition | Clean, unscratched, clear optical path | Prevents light scattering and unwanted absorbance from fingerprints or residues.[15] |
| Blanking | Use a proper reagent blank before first sample | Sets the zero-point for the measurement, subtracting the absorbance of all assay components except the analyte.[3][18] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between a reagent blank and a sample blank? A reagent blank contains all the reagents (buffer, SCPS, etc.) but no sample. It is used to zero the spectrophotometer and accounts for any absorbance from the reagents themselves.[2][19] A sample blank contains the sample and all reagents except the color-forming reagent (SCPS). It is used to correct for any intrinsic color or turbidity from the sample itself.[7]
Q2: How often should I prepare new SCPS stock solutions? While stability depends on storage conditions, it is best practice to prepare fresh working solutions of SCPS daily from a concentrated stock. Concentrated stocks stored properly at 2-8°C may be stable for longer periods, but should be validated. Phenolic compounds in aqueous solutions can be susceptible to degradation.[20][21]
Q3: Can high concentrations of my analyte cause deviations that look like background issues? Yes. At very high concentrations, the linear relationship between absorbance and concentration (Beer-Lambert law) can break down. This can be due to molecular interactions or aggregation of the chromophore at high concentrations.[22] If you suspect this, run a dilution series of your sample. If the calculated concentration of the diluted samples is consistent, your original sample was likely outside the linear range of the assay.
Q4: My assay involves proteins. Are there any special considerations? Yes. Proteins can interfere by binding to SCPS or by precipitating in the assay buffer. The amino acid composition of a protein can influence its interaction with colorimetric reagents.[10] It is crucial to run a sample blank. If interference is significant, you may need to deproteinize your sample (e.g., via trichloroacetic acid precipitation or ultrafiltration) before analysis.
References
- How Does a Blank Improve Spectrophotometry Results? (2025). Ucallmlabs.
- Troubleshooting Chemistry Issues for Colorimetric Analysis. (n.d.). SEAL Analytical.
- Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs. (2025).
- How to Calibrate a Spectrophotometer: A Step-by-Step Guide. (n.d.). HinoTek.
- Spectrophotometry. (2023). Chemistry LibreTexts.
- The Blank in Photometry. (2019). Eppendorf US.
- Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipit
- Calibrate a Spectrophotometer: The Complete Guide. (2025). Qualitest USA LC.
- Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights. (n.d.).
- Stability of Chlorophenols and Their Acetylated Derivatives in Water: Sample Storage Procedures. (2025).
- Why do I have high background absorbance in direct ELISA? (2015).
- This compound. (n.d.). Sigma-Aldrich.
- Blanks in Method Valid
- Sample blank vs reagent blank. (2024).
- The effect of buffer concentration, pH and buffer ions on the degradation and drug release from polyglycolide. (2025).
- Quantification of Colorimetric Data for Paper-Based Analytical Devices. (n.d.). ACS Sensors.
- SOP for Calibration of UV-Vis Spectrophotometer. (n.d.). Pharmaguideline.
- Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures. (n.d.). PubMed.
- Effects of Solvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. (2024). Semantic Scholar.
- The Vital Role of Blanks in Sample Preparation. (2018).
- Buffering effects of supporting electrolytes on pH profiles in electrochemical cells. (2025).
- Spectrophotometer Calibration & Maintenance. (2023). Technical Safety Services.
- The Ultimate Guide to Troubleshooting Micropl
- Kinetic study of sulforaphane stability in blanched and un-blanched broccoli (Brassica oleracea var. italica)
- Influence of Buffers of Different pH and Composition on the Murine Skin Barrier, Epidermal Proliferation, Differentiation, and Inflamm
- Use and Maintenance of Spectrophotometers. (2017). US EPA.
Sources
- 1. The Blank in Photometry - Eppendorf US [eppendorf.com]
- 2. eurachem.org [eurachem.org]
- 3. ucallmlabs.com [ucallmlabs.com]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buffering effects of supporting electrolytes on pH profiles in electrochemical cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qualitest.us [qualitest.us]
- 12. hinotek.com [hinotek.com]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. SOP for Calibration of UV-Vis Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 15. Spectrophotometer Calibration & Maintenance | Technical Safety Services [techsafety.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Influence of Buffers of Different pH and Composition on the Murine Skin Barrier, Epidermal Proliferation, Differentiation, and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Selection of optimal wavelength for Sulfochlorophenol S metal complex analysis
Welcome to the technical support center for the analysis of metal complexes using Sulfochlorophenol S. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. As Senior Application Scientists, we have compiled this information to ensure you can achieve accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in metal analysis?
This compound is a chromogenic agent used in spectrophotometric analysis. It belongs to a class of organic reagents that form stable, colored complexes with various metal ions. The formation of these colored complexes allows for the quantitative determination of metal ion concentrations using UV-Vis spectrophotometry. The key advantages of using reagents like this compound are the sensitivity, selectivity, and simplicity of the analytical methods.
Q2: How do I select the optimal wavelength for my analysis?
The optimal wavelength (λmax) for spectrophotometric analysis corresponds to the wavelength of maximum absorbance of the metal-Sulfochlorophenol S complex. To determine this:
-
Prepare a solution of the metal-Sulfochlorophenol S complex under the optimized reaction conditions (e.g., pH, reagent concentration).
-
Scan the absorbance of the solution over a relevant range of the UV-Vis spectrum (e.g., 400-800 nm).
-
Identify the wavelength at which the absorbance is highest. This is the λmax.
It is crucial to perform this scan because the λmax can vary depending on the specific metal ion being analyzed and the reaction conditions. Measuring at the λmax provides the highest sensitivity and minimizes the impact of minor fluctuations in wavelength.
Q3: What is the importance of pH in the formation of this compound metal complexes?
The pH of the solution is a critical factor that significantly influences the formation and stability of metal-Sulfochlorophenol S complexes. The pH affects both the metal ion and the this compound molecule:
-
Metal Ion: At different pH values, metal ions can exist in different hydrolysis states (e.g., as free ions or as hydroxo complexes).
-
This compound: The reagent itself is an acid-base indicator, and its chemical form and chelating ability are pH-dependent.
Therefore, an optimal pH range exists for each metal complex where the formation is maximal and the complex is most stable. Operating outside this optimal pH range can lead to incomplete complex formation, precipitation of metal hydroxides, or changes in the complex's absorbance spectrum, all of which will result in inaccurate measurements. For instance, the formation of a Thorium-reagent complex is often optimal in acidic conditions (pH 2.5-3.5), while other metal complexes may require different pH values for optimal formation.[1]
Troubleshooting Guide
Issue 1: Low or no color development.
Possible Causes & Solutions:
-
Incorrect pH: Verify the pH of your solution. The formation of the metal complex is highly pH-dependent. Adjust the pH to the optimal range for your specific metal ion.
-
Insufficient Reagent Concentration: Ensure that the concentration of this compound is in sufficient excess to drive the complexation reaction to completion. A 10 to 15-fold molar excess of the reagent is often recommended.
-
Metal Ion Concentration Too Low: The concentration of your metal ion may be below the detection limit of the method. Consider concentrating your sample or using a more sensitive analytical technique.
-
Interfering Ions: The presence of certain ions can interfere with the complex formation. See the section on "Common Interferences" for more details.
Issue 2: Unstable or fading color.
Possible Causes & Solutions:
-
Non-optimal pH: The stability of the complex can be compromised outside the optimal pH range. Re-check and adjust the pH.
-
Photodegradation: Some metal complexes are light-sensitive. Protect your solutions from direct light by using amber vials or covering them.
-
Oxidation/Reduction: The metal ion or the reagent may be undergoing oxidation or reduction, leading to a change in color. Ensure your reagents are fresh and consider de-aerating your solutions if necessary.
-
Reaction Time: The color development may not have reached equilibrium. Allow sufficient time for the reaction to complete as determined during method development.
Issue 3: High background absorbance or unexpected peaks.
Possible Causes & Solutions:
-
Reagent Blank: Always measure a reagent blank (containing all components except the metal ion) and subtract its absorbance from your sample absorbance. This corrects for any color contributed by the reagent itself.
-
Turbidity: The presence of suspended particles will scatter light and lead to erroneously high absorbance readings. Centrifuge or filter your samples to remove any turbidity.
-
Contaminated Glassware: Ensure all glassware is scrupulously clean to avoid contamination from other colored substances.
-
Interfering Substances: Other components in your sample matrix may be absorbing at the same wavelength. A matrix blank may be necessary to correct for this.
Experimental Protocols
Protocol 1: Determination of the Optimal Wavelength (λmax)
-
Prepare a standard solution of the metal ion of interest.
-
In a suitable cuvette, add the appropriate buffer to maintain the optimal pH.
-
Add a known concentration of the metal ion standard solution.
-
Add an excess of this compound solution.
-
Allow the reaction to proceed for the predetermined optimal time.
-
Using a UV-Vis spectrophotometer, scan the absorbance of the solution across a relevant wavelength range (e.g., 400 nm to 800 nm).
-
The wavelength at which the maximum absorbance is recorded is the λmax. Use this wavelength for all subsequent measurements.
Protocol 2: General Procedure for Metal Ion Quantification
-
Prepare a series of standard solutions of the metal ion with known concentrations.
-
Prepare a reagent blank containing all reagents except the metal ion.
-
To each standard and the blank, add the appropriate buffer to maintain the optimal pH.
-
Add a consistent and excess amount of this compound solution to each standard and the blank.
-
Allow the color to develop for the optimized reaction time.
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each standard solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare your unknown sample in the same manner as the standards.
-
Measure the absorbance of the unknown sample.
-
Determine the concentration of the metal ion in the unknown sample using the calibration curve.
Data Presentation
The optimal conditions for the spectrophotometric determination of various metal ions with chromogenic reagents are summarized below. Note that while this compound is a versatile reagent, the optimal conditions can vary. The following table provides examples of conditions for different metal-reagent systems to illustrate the range of parameters you may encounter.
| Metal Ion | Reagent | Optimal pH | Optimal Wavelength (λmax) |
| Thorium (IV) | 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol | 3.0 | 590 nm[2] |
| Thorium (IV) | 2-Aminoacetyl-3-hydroxy-2-naphthoic hydrazide | 6.0 | 425 nm[3] |
| Zirconium (IV) | 2,4 dinitrobenzene-azopyrocatechol | 2.0 | 560 nm[4] |
| Zirconium (IV) | Chrome Azurol S | 4.2 | 598 nm[5] |
| Copper (II) | 1-(2-Metoxiphenylamin)-3-metoksipropanthiol-2 | 5.4 - 6.8 | 605 nm[6] |
| Copper (II) | 4-(2′-benzothiazolylazo)-salicylic acid | ~5.0 | 485 nm[7] |
| Scandium (III) | Dibrimo-p-carboxy-sulfochlorophenol | Not Specified | Not Specified[8] |
Visualizations
Workflow for Optimal Wavelength Selection
Caption: Workflow for determining the optimal wavelength (λmax).
Troubleshooting Logic for Low Absorbance
Caption: Troubleshooting guide for low absorbance readings.
Common Interferences
Several ions can interfere with the determination of metal ions using this compound. These interferences can be due to:
-
Formation of competing complexes: Other metal ions present in the sample may also form colored complexes with this compound, leading to positively biased results.
-
Precipitation: Some ions may form insoluble precipitates with the metal ion of interest or the reagent, leading to turbidity and inaccurate readings.
-
Redox reactions: Oxidizing or reducing agents can react with the analyte or the reagent, preventing the formation of the desired complex.
Strategies to Mitigate Interferences:
-
Masking Agents: These are reagents that form stable, colorless complexes with interfering ions, preventing them from reacting with this compound. The choice of masking agent depends on the specific interfering ion.
-
Separation Techniques: Techniques such as ion-exchange chromatography or solvent extraction can be used to separate the analyte from interfering ions prior to analysis.
-
pH Adjustment: Careful control of pH can sometimes be used to selectively form the complex of interest while minimizing the formation of interfering complexes.
It is always recommended to perform interference studies by analyzing solutions containing a known concentration of the analyte in the presence of potential interfering ions.
References
-
Spectrophotometric Determination of Some Antibiotics Using Bromophenol Blue as Ion Pair Reagent. (2015). ResearchGate. [Link]
-
Influence of ligand type and solution pH on heavy metal ion complexation in cellulosic fibre: Model calculations and experimental results. (2008). ResearchGate. [Link]
-
Spectrophotometric Determination of Thorium (Iv) Ions In Acidic Solutions Using 2- (5-Bromo-2-Pyridylazo) - Quest Journals. (n.d.). Quest Journals. [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF ZIRCONIUM SULFOBENZOL AZOPYRROCATECHOL AND DIFFERENT LIGAND COMPLEXES WITH SURFACTANTS. (2021). Jomard Publishing. [Link]
-
Spectrophotometric determination of copper (II) in pharmaceutical, biological and water samples by 4-(2′-benzothiazolylazo)-salicylic acid. (2011). ResearchGate. [Link]
-
Determination of Thorium (IV) by Derivative Spectrophotometric Technique. (n.d.). Impactfactor. [Link]
-
Effect of pH on Pulp Potential and Sulphide Mineral Flotation. (n.d.). 911 Metallurgist. [Link]
-
Stability of Metal Complexes. (2019). ResearchGate. [Link]
-
3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives. (2009). PubMed. [Link]
-
Spectrophotometric Detection of Copper in Water by Lab-on- a-chip Technology: Application to Electroplating. (n.d.). avestia.com. [Link]
-
DIRECT, DERIVATIVE SPECTROPHOTOMETRIC DETERMINATION OF MICRO AMOUNTS OF THORIUM (IV) BY 2-AMINOACETYL-3-HYDROXY-2-NAPHTHOIC HYDR. (n.d.). IJSEAS. [Link]
-
Interactions between chlorophenols and peroxymonosulfate: pH dependency and reaction pathways. (2018). ResearchGate. [Link]
-
Extraction and spectrophotometric determination of copper (ii) with 1-(2-metoxiphenylamin)-3- metoksipropanthiol. (2017). MedCrave online. [Link]
-
Ion-Pair Spectrophotometry in Pharmaceutical and Biomedical Analysis: Challenges and Perspectives. (2017). SciSpace. [Link]
-
spectrophotometric determination of zirconium using chrome azurol s (cas) - as complexing agent in aqueous. (n.d.). aircc. [Link]
-
CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS. (n.d.). TSI Journals. [Link]
-
Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. (n.d.). Dalal Institute. [Link]
-
spectrophotometric study of zirconium with dinitrobenzene- azopyrocatechol and multi-ligand. (2022). Journal of Chemistry and Technologies. [Link]
-
Spectrophotometric determination of Naproxen as ion-pair with bromophenol blue in bulk, pharmaceutical preparation and human. (2013). Growing Science. [Link]
-
Formation Constants of Lanthanide Metal Ion Chelates with Some Substituted Sulfonic Acids. (n.d.). rasayanjournal.co.in. [Link]
-
The Differences of the Result of Copper Test Using UV-Vis Spectrophotometry with Neocuproine Complexing Agent and AAS. (2019). SciTePress. [Link]
-
Using spectrophotometry to determine the concentration of unknown copper sulphate solutions. (2020). YouTube. [Link]
-
Effects of pH Value of the Electrolyte and Glycine Additive on Formation and Properties of Electrodeposited Zn-Fe Coatings. (2014). ResearchGate. [Link]
-
Stability Constants of Metal Complexes in Solution. (2021). SciSpace. [Link]
-
Study of Stability Constants of Fe (Iii) And Mn (Ii) with Chloramphenicol by Paper Electrophoretic Technique. (n.d.). ijpbs.net. [Link]
-
Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. (2015). PubMed Central. [Link]
-
Spectrophotometric Determination of Trace Amount of Scandium in Geological Materials with Dibrimo-p-carboxy-sulfochlorophenol. (1998). Rock and Mineral Analysis. [Link]
-
Extraction and spectrophotometric determination of zirconium(IV). (1991). Semantic Scholar. [Link]
-
EXTRACTION-SPECTROPHOTOMETRIC DETERMINATION OF SCANDIUM (III) ION WITH 1-(2-HYDROXY-1-NAPHTOYAZO)-2-NAPHTHOL-4-SULFOCID SOLUTION. (n.d.). КиберЛенинка. [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. questjournals.org [questjournals.org]
- 3. ijseas.com [ijseas.com]
- 4. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 5. airccse.com [airccse.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric Determination of Trace Amount of Scandium in Geological Materials with Dibrimo-p-carboxy-sulfochlorophenol [cgsjournals.com]
Impact of ionic strength on Sulfochlorophenol S complex formation.
Welcome to the technical support center for Sulfochlorophenol S and its applications in analytical chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the complexometric and spectrophotometric analysis of metal ions using this compound.
Introduction to this compound
This compound is a chromogenic agent used in analytical chemistry for the quantitative determination of various metal ions. Its molecular structure, featuring multiple sulfonate and hydroxyl groups, allows it to form stable, colored complexes with metal ions. The intensity of the color is proportional to the concentration of the metal ion, which can be quantified using spectrophotometry. However, the formation and stability of these complexes are highly dependent on experimental conditions, with ionic strength being a critical parameter that can significantly impact the accuracy and reproducibility of your results.
This guide will delve into the practical aspects of using this compound, with a focus on understanding and controlling the impact of ionic strength.
Frequently Asked Questions (FAQs)
Q1: How does ionic strength fundamentally affect the complex formation between this compound and metal ions?
A1: Ionic strength influences the activity of ions in a solution, which in turn affects the stability of the metal-Sulfochlorophenol S complex. At low ionic strengths, there is a greater degree of electrostatic attraction between the metal cation and the anionic this compound ligand. As the ionic strength increases, typically due to the addition of salts from buffers or the sample matrix, the effective concentration (activity) of the reacting ions is reduced. This "shielding" effect can lead to a decrease in the stability constant of the complex, potentially resulting in incomplete complex formation and lower absorbance readings.
Q2: I'm observing a shift in the wavelength of maximum absorbance (λmax) when I change my buffer concentration. Is this related to ionic strength?
A2: Yes, this is a common phenomenon. A change in ionic strength can alter the electronic environment of the chromophore in the metal-Sulfochlorophenol S complex, leading to a shift in the λmax. This is why it is crucial to maintain a consistent ionic strength across all your standards, blanks, and samples to ensure that you are measuring absorbance at the true λmax for your experimental conditions.
Q3: Can high ionic strength lead to the precipitation of my this compound reagent or its metal complex?
A3: While this compound is generally soluble in aqueous solutions, extremely high ionic strengths can lead to a "salting out" effect, reducing its solubility and potentially causing precipitation. This is more likely to occur in concentrated stock solutions or if the sample matrix itself has a very high salt concentration. Visually inspect your solutions for any turbidity or precipitate.
Q4: How can I maintain a constant ionic strength in my experiments?
A4: The most effective way to maintain a constant ionic strength is to use a buffer system with a sufficiently high concentration to swamp out minor variations from sample to sample. Alternatively, you can add a constant concentration of an inert salt, such as KCl or KNO₃, to all your solutions (standards, samples, and blanks).
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or inconsistent absorbance readings | 1. Fluctuating Ionic Strength: Inconsistent salt concentrations between samples and standards. 2. Incomplete Complex Formation: pH is not optimal, or the reaction has not reached equilibrium. 3. Reagent Degradation: this compound solution is old or has been exposed to light. | 1. Prepare all solutions (standards, samples, blanks) in the same buffer and with the same concentration of any background electrolyte. 2. Verify the pH of your final reaction mixture. Perform a time-course experiment to determine the optimal incubation time for complex formation. 3. Prepare a fresh solution of this compound. Store it in a dark, cool place. |
| Non-linear calibration curve | 1. High Analyte Concentration: The concentration of the metal ion exceeds the linear range of the assay. 2. Variable Ionic Strength: The ionic strength is not consistent across the different concentrations of your standards. 3. Interference from other ions: The sample matrix contains ions that also react with this compound or otherwise interfere with the measurement. | 1. Dilute your samples to fall within the linear range of the assay. 2. Ensure all standards are prepared with the same background ionic strength. 3. Identify potential interfering ions and use a masking agent if necessary. (See Experimental Protocols section). |
| High background absorbance | 1. Contaminated Reagents: Impurities in the water, buffer, or this compound reagent. 2. Precipitation: The formation of a fine precipitate in the cuvette is scattering light. 3. Incorrect Blank: The blank solution does not accurately represent the sample matrix. | 1. Use high-purity water (e.g., Milli-Q) and analytical grade reagents. 2. Centrifuge or filter your samples before measurement. 3. Your blank should contain everything that your sample contains, except for the analyte of interest. |
| Precipitate formation in the cuvette | 1. Low Solubility: The metal-Sulfochlorophenol S complex may have limited solubility under your experimental conditions. 2. Salting Out: The ionic strength is too high, causing the reagent or complex to precipitate. | 1. Adjust the pH or consider adding a co-solvent (e.g., a small percentage of ethanol) if it doesn't interfere with the reaction. 2. Reduce the concentration of the background electrolyte if possible, while still maintaining a constant ionic strength. |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of a Metal Ion (Illustrative Example)
This protocol provides a general framework. You will need to optimize parameters such as pH, λmax, and incubation time for your specific metal ion of interest.
1. Reagents and Materials:
-
This compound solution (e.g., 0.1% w/v in deionized water)
-
Standard stock solution of the metal ion of interest (e.g., 1000 ppm)
-
Buffer solution (e.g., 0.1 M Acetate buffer, pH 4.5)
-
Inert salt solution (e.g., 1 M KCl) for ionic strength adjustment
-
Deionized water
-
Spectrophotometer and cuvettes
2. Preparation of Working Solutions:
-
Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with the buffer. Ensure that each standard has the same final ionic strength by adding a calculated volume of the inert salt solution.
-
Sample Solution: Dilute your sample with the buffer and inert salt solution to match the matrix of the standard solutions.
3. Measurement Procedure:
-
To a series of test tubes, add a fixed volume of the standard or sample solution.
-
Add a fixed volume of the this compound solution to each tube.
-
Mix well and allow the reaction to proceed for the predetermined optimal incubation time.
-
Measure the absorbance of each solution at the predetermined λmax against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the metal ion in your sample from the calibration curve.
Protocol 2: Investigating the Effect of Ionic Strength
This experiment will help you to characterize the sensitivity of your assay to changes in ionic strength.
-
Prepare a series of solutions containing a fixed concentration of the metal ion and this compound.
-
To each solution, add varying concentrations of an inert salt (e.g., 0 M, 0.1 M, 0.2 M, 0.5 M, 1.0 M KCl).
-
Measure the absorbance of each solution at the λmax.
-
Plot absorbance versus the concentration of the inert salt. This will illustrate the impact of ionic strength on your measurement.
Visualizations
Workflow for Spectrophotometric Analysis
Caption: Workflow for quantitative analysis using this compound.
Conceptual Impact of Ionic Strength
Caption: Ionic shielding effect on complex formation.
References
-
Spectrophotometric determination of thorium in geological samples using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP). Journal of Radioanalytical and Nuclear Chemistry. This article provides an example of a detailed spectrophotometric method for a metal ion using a chromogenic agent with a similar functional group to this compound, including a discussion of optimal conditions and interferences. [Link]
-
Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. PLOS ONE. This paper discusses the common issue of iron interference in spectrophotometric analysis and the use of masking agents, a technique applicable to assays with this compound. [Link]
-
Method Validation for Quantitative Heavy Metals Testing. SGS. This technical note outlines the principles of method validation for heavy metal analysis, which is crucial for ensuring the reliability of data obtained using this compound. [Link]
-
Spectrophotometric determination of zirconium using chrome azurol s (cas) as complexing agent in aqueous medium. International Journal of Computer Applications in Engineering Sciences. This article details a spectrophotometric method for zirconium, providing examples of parameters such as λmax, pH, and linear range that are relevant to the development of a method using this compound. [Link]
-
Interference and Elimination of Fe3+ During Spectrophotometric Testing of Typical Pollutants in Coking Wastewater. ResearchGate. This study provides a detailed investigation into iron interference in spectrophotometry and methods for its mitigation, a common challenge in analyses with reagents like this compound. [Link]
Technical Support Center: Degradation Pathways of Chlorinated & Sulfonated Phenols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers investigating the degradation of complex phenolic compounds. This guide is designed to provide both foundational knowledge and practical troubleshooting advice for experiments involving the degradation of Sulfochlorophenol S and related chloro-phenolic structures.
A Note on this compound: Direct, peer-reviewed literature detailing the specific degradation pathways of this compound is limited, as its primary application is as a chromogenic reagent in analytical chemistry rather than as an environmental pollutant. However, its structure—a chlorinated and sulfonated phenol—allows us to infer its behavior based on the extensive research conducted on other chlorophenols. The principles, experimental setups, and degradation mechanisms detailed in this guide for chlorophenols are fundamentally applicable and provide a robust starting point for your investigations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions researchers have when beginning their work on chlorophenol degradation.
Q1: What are the primary experimental approaches for degrading chlorophenols in an aqueous solution?
There are two main experimental routes for chlorophenol degradation: Advanced Oxidation Processes (AOPs) and Biodegradation.
-
Advanced Oxidation Processes (AOPs): These are chemical treatment methods that rely on the in-situ generation of highly reactive and non-selective oxidants, most notably the hydroxyl radical (•OH) and sulfate radical (SO₄•⁻).[1][2] These radicals can attack and mineralize recalcitrant organic compounds like chlorophenols into simpler, less harmful substances like CO₂, H₂O, and inorganic ions.[3] Common AOPs include photocatalysis (e.g., UV/TiO₂), ozonation (O₃), Fenton (Fe²⁺/H₂O₂), and persulfate activation.[1][2]
-
Biodegradation: This approach uses microorganisms (bacteria, fungi) to break down chlorophenols.[4] The process can be aerobic or anaerobic. Bacteria have evolved specific enzymatic pathways to use these compounds as a source of carbon and energy.[4][5] This method is often considered more eco-friendly but can be slower and more sensitive to environmental conditions.[3][4]
Q2: How does the molecular structure of this compound (with both chloro- and sulfo- groups) likely influence its degradation compared to a simple chlorophenol?
The presence of both chlorine (-Cl) and sulfonic acid (-SO₃H) groups on the aromatic ring significantly influences the molecule's reactivity and degradation pathway.
-
Electron-Withdrawing Nature: Both groups are strongly electron-withdrawing. This deactivates the aromatic ring, making it more resistant to electrophilic attack, which is a common initial step in oxidation. Consequently, this compound may be more recalcitrant than simpler chlorophenols.
-
Solubility: The sulfonic acid group makes the molecule highly water-soluble. In biodegradation, this high solubility could make it more bioavailable to aquatic microorganisms, but its complex structure might still inhibit enzymatic action.
-
Degradation Initiation Sites: Degradation can be initiated at several points: cleavage of the C-Cl bond, cleavage of the C-S bond, or hydroxylation of the aromatic ring. The initial point of attack will depend on the specific degradation method used (e.g., reductive vs. oxidative conditions).
Q3: What are the typical intermediate products I should look for during a chlorophenol degradation experiment?
Identifying intermediates is crucial for elucidating the degradation pathway and assessing the potential for forming toxic byproducts. Common intermediates include:
-
Hydroxylated derivatives: Such as chlorocatechols and hydroquinones, formed by the addition of •OH radicals to the aromatic ring.[6][7]
-
Dechlorinated phenols: Where the chlorine atom is removed, resulting in phenol.[8]
-
Ring-opened products: Short-chain carboxylic acids like oxalic acid and glycolic acid, which are formed after the aromatic ring is broken.[9]
-
More highly chlorinated compounds: In some AOPs, reactions with chloride ions can paradoxically lead to the formation of more chlorinated phenols, such as tetrachlorophenols.[9]
Q4: How does pH critically affect degradation efficiency?
The solution's pH is one of the most critical parameters influencing nearly all degradation methods.
-
In AOPs: pH affects the surface charge of catalysts like TiO₂, the stability of oxidants like H₂O₂, and the generation of reactive species. For example, the degradation of 2-chlorophenol using persulfate activation was found to be most effective at a pH of 3.[2] In other photocatalytic systems, a pH of 6 has been shown to be optimal for 4-chlorophenol degradation.[10]
-
In Biodegradation: Microbial enzymes have optimal pH ranges for activity. For instance, in the degradation of 2-chlorophenol by a hydrogenotrophic biofilm, the optimal pH varied significantly depending on the metabolic conditions (pH ~6.0 for denitrification, ~7.0 for sulfate-reduction).[11]
Q5: What are the best analytical methods for tracking the parent compound and its byproducts?
A multi-technique approach is often necessary for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the most common and reliable method for quantifying the concentration of the parent chlorophenol and its aromatic intermediates over time.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile or semi-volatile intermediates. Often, a derivatization step (e.g., with acetic anhydride) is required to make the phenolic compounds suitable for GC analysis.[13]
-
Total Organic Carbon (TOC) Analysis: A TOC analyzer measures the total amount of organic carbon in the sample. A decrease in TOC indicates the mineralization of the organic compound to CO₂, which is the ultimate goal of degradation.[10]
-
Ion Chromatography (IC): This technique is used to measure the release of inorganic ions like chloride (Cl⁻) and sulfate (SO₄²⁻), providing direct evidence of dechlorination and desulfonation.[14]
Section 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during degradation experiments.
Guide 1: Low Efficiency in Photocatalytic Degradation
Problem: "My photocatalytic experiment with a chlorophenolic compound shows less than 20% degradation after several hours, which is much lower than reported in the literature."
Troubleshooting Workflow:
Caption: Systematic workflow for identifying degradation intermediates.
Step-by-Step Protocol for Pathway Elucidation:
-
Initial Screening (HPLC with Diode Array Detector - DAD/PDA): A DAD/PDA detector is superior to a simple UV detector because it provides a UV-Vis spectrum for each peak. When your parent compound peak decreases, look for new peaks emerging. The spectra of these new peaks can give clues if the aromatic ring is still intact.
-
Mass Identification (LC-MS/MS): This is the most powerful tool. Analyze a sample from the midpoint of your reaction. The mass spectrometer will provide the molecular weight of the new compounds seen in the HPLC.
-
Expert Insight: Look for specific mass shifts. An increase of 16 amu suggests hydroxylation (addition of an oxygen atom). A decrease of 34 amu (for a chlorine of mass 35) suggests dechlorination and replacement with a hydrogen.
-
-
Structural Confirmation (MS/MS Fragmentation): The "MS/MS" part of the technique fragments the intermediate molecules. The resulting fragmentation pattern is like a fingerprint that can be used to confirm the structure.
-
Analysis of Ring-Opened Products (GC-MS & TOC): If the TOC is still high but you see no new aromatic peaks, the ring has likely been cleaved to form smaller, non-aromatic carboxylic acids. [9]GC-MS (after derivatization) can identify these smaller acids.
-
Confirming Mineralization (Ion Chromatography): The final piece of evidence is to show the release of inorganic ions. Use IC to track the increase in Cl⁻ and SO₄²⁻ concentrations in your solution over time. A stoichiometric release confirms complete mineralization of the respective parts of the molecule.
Plausible Degradation Pathway for a Chlorophenol via AOP:
Caption: Generalized AOP degradation pathway for a chlorophenol.
Section 3: Data & Protocols
Table 1: Influence of Experimental Parameters on Chlorophenol Degradation
| Parameter | Method | Typical Optimal Range/Condition | Rationale & Causality | Reference(s) |
| pH | Persulfate Activation (BC@S-nZVI) | 3.0 | Enhances the generation and stability of sulfate radicals (SO₄•⁻). | [2] |
| Photocatalysis (Pt-doped TiO₂) | 6.0 | Affects the surface charge of TiO₂ and the speciation of the chlorophenol, optimizing adsorption and radical attack. | [10] | |
| Biodegradation (Biofilm) | 5.8 - 7.2 | Reflects the optimal pH for the enzymatic machinery of the specific microbial consortia. | [11] | |
| Temperature | Persulfate Activation | Increased temp. enhances rate | Provides the activation energy needed for persulfate decomposition into radicals. | [2] |
| Co-existing Anions | Persulfate Activation | NO₃⁻, CO₃²⁻ promote degradation | Can participate in radical chain reactions or buffer pH to a favorable range. | [2] |
| Persulfate Activation | Cl⁻ restrains degradation | Chloride ions can scavenge sulfate and hydroxyl radicals, forming less reactive chlorine radicals. | [2] |
Protocol 1: General Procedure for Photocatalytic Degradation of a Chlorophenol
This protocol provides a standardized workflow for a lab-scale slurry photocatalysis experiment.
1. Reagent and Stock Solution Preparation:
- Prepare a 100 mg/L stock solution of the target chlorophenol (e.g., 4-chlorophenol) in deionized (DI) water.
- Prepare 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment.
2. Reactor Setup:
- Use a cylindrical glass beaker or a specialized photoreactor vessel. Place it on a magnetic stir plate.
- The light source (e.g., a UV lamp) should be positioned to provide uniform irradiation to the solution. Ensure the setup is enclosed in a light-proof box with reflective interior walls for safety and efficiency.
3. Experimental Procedure:
- Add a defined volume of the chlorophenol stock solution to the reactor and dilute with DI water to achieve the desired starting concentration (e.g., 10 mg/L).
- Add a stir bar. Begin stirring to ensure the solution is homogeneous.
- Measure the initial pH and adjust to the desired value (e.g., pH 6.0) using the prepared HCl or NaOH solutions. [10] * Weigh the required amount of photocatalyst (e.g., TiO₂ P25) to achieve the desired loading (e.g., 0.5 g/L). Add it to the reactor.
- Equilibration Step (Crucial): Keep the reactor stirring in complete darkness for 30-60 minutes. This allows for adsorption-desorption equilibrium to be reached between the chlorophenol and the catalyst surface.
- Take a "time zero" (t=0) sample immediately before turning on the light. This represents the concentration after initial adsorption.
- Turn on the UV lamp to initiate the photocatalytic reaction.
- Collect samples (e.g., 1-2 mL) at predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes).
4. Sample Processing and Analysis:
- Immediately after collection, filter each sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove all catalyst particles. This instantly quenches the reaction.
- Analyze the filtrate using HPLC-UV to determine the remaining concentration of the chlorophenol.
- For a more complete study, analyze selected samples for TOC and ion concentration (Cl⁻) to assess mineralization.
5. Control Experiments:
- Adsorption Control: Follow the exact procedure but never turn on the light.
- Photolysis Control: Follow the exact procedure without adding the photocatalyst.
References
-
MDPI. (2023). Degradation of 2-Chlorophenol in Aqueous Solutions Using Persulfate Activated by Biochar Supported Sulfide-Modified Nanoscale Zero-Valent Iron: Performance and Mechanisms. Available at: [Link]
-
PubMed, NIH. (n.d.). Chlorophenol degradation coupled to sulfate reduction. Available at: [Link]
-
ResearchGate. (n.d.). Sulfate depletion during chlorophenol degradationa. Available at: [Link]
-
MDPI. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. Available at: [Link]
-
ResearchGate. (2015). (PDF) Degradation of 2, 4, 6-trichlorophenol in Photo-sulfite System: Mineralization and Pathways. Available at: [Link]
-
MDPI. (n.d.). Biodegradation Kinetics of Phenol and 4-Chlorophenol in the Presence of Sodium Salicylate in Batch and Chemostat Systems. Available at: [Link]
-
PubMed Central, NIH. (2014). Bacterial degradation of chlorophenols and their derivatives. Available at: [Link]
-
PubMed, NIH. (n.d.). Comparison treatment of various chlorophenols by electro-Fenton method: relationship between chlorine content and degradation. Available at: [Link]
-
ResearchGate. (2015). Advanced oxidation process of chlorophenol wastewater by ozone-hydrogen peroxide and its kinetics. Available at: [Link]
-
MDPI. (n.d.). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. Available at: [Link]
-
PubMed Central, NIH. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Available at: [Link]
-
Wikipedia. (n.d.). Advanced oxidation process. Available at: [Link]
-
ResearchGate. (2004). Photocatalytic degradation of 4-chlorophenol: A kinetic study. Available at: [Link]
-
PubMed, NIH. (n.d.). Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. Available at: [Link]
-
ResearchGate. (2014). Bacterial degradation pathways for 4-chlorophenol. (a) 4-Chlorophenol.... Available at: [Link]
-
Wiley Online Library. (2001). Factors Affecting Biodegradation of 2-chlorophenol by Alcaligenes Sp. In Aerobic Reactors. Available at: [Link]
-
PubMed Central, NIH. (2016). Multi-substrate biodegradation of chlorophenols by defined microbial consortium. Available at: [Link]
-
IJSR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]
-
MDPI. (2022). Enhanced Photocatalytic Degradation of P-Chlorophenol by ZnIn2S4 Nanoflowers Modified with Carbon Quantum Dots. Available at: [Link]
-
PubMed, NIH. (n.d.). Degradation of 2-chlorophenol via a hydrogenotrophic biofilm under different reductive conditions. Available at: [Link]
-
SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Available at: [Link]
Sources
- 1. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chlorophenol degradation coupled to sulfate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of 2-chlorophenol via a hydrogenotrophic biofilm under different reductive conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison treatment of various chlorophenols by electro-Fenton method: relationship between chlorine content and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of the Sulfonazo III Method for Barium Analysis in Industrial Wastewater
For researchers, scientists, and professionals in drug development, the precise and reliable analysis of industrial wastewater is paramount. The presence of certain elements, even at trace levels, can have significant environmental and health implications. This guide provides an in-depth validation and comparison of the Sulfonazo III spectrophotometric method for the determination of barium in industrial wastewater, benchmarked against established techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS).
The Criticality of Barium Monitoring in Industrial Effluents
Barium and its compounds are utilized in various industrial processes, including manufacturing, and as additives in drilling muds.[1] Consequently, barium can find its way into industrial wastewater streams. While not as notoriously toxic as some heavy metals, elevated levels of soluble barium can pose health risks. Therefore, accurate and validated analytical methods are essential for regulatory compliance and environmental stewardship. The U.S. Environmental Protection Agency (EPA) has set a primary drinking water standard for barium at 2 mg/L.[1]
The Sulfochlorophenol S/Sulfonazo III Method: A Closer Look
The term "this compound" is not a standardized nomenclature for a specific chemical reagent. However, it bears a strong resemblance in its chemical structure and application to a class of sulfonated azo chromotropic acid derivatives, with Sulfonazo III being the most prominent and well-documented member for the spectrophotometric determination of barium.[2][3] This guide will henceforth focus on the validation of the Sulfonazo III method.
Chemical Principle of the Sulfonazo III Method
The Sulfonazo III method is a colorimetric technique based on the formation of a stable, colored complex between the Sulfonazo III reagent and barium ions in a slightly acidic to neutral solution.[2] The intensity of the resulting color is directly proportional to the concentration of barium in the sample and is measured using a spectrophotometer at a specific wavelength, typically around 640 nm.[2]
The underlying chemistry involves a Lewis acid-base interaction where the barium ion (Lewis acid) coordinates with the electron-donating groups of the Sulfonazo III molecule (Lewis base), which acts as a ligand.[4] This complex formation leads to a shift in the absorption spectrum of the reagent, allowing for quantitative measurement.
dot
Caption: Figure 1: Barium-Sulfonazo III Complex Formation
Validation of the Sulfonazo III Method for Industrial Wastewater
Method validation is a critical process that demonstrates the suitability of an analytical procedure for its intended purpose. For the complex matrix of industrial wastewater, a thorough validation of the Sulfonazo III method is essential to ensure accurate and reliable results.
Experimental Protocol for Method Validation
This protocol outlines the steps for validating the Sulfonazo III method for the determination of barium in industrial wastewater.
1. Instrumentation and Reagents:
-
Spectrophotometer: Capable of measurement at 640 nm.
-
Reagents:
-
Sulfonazo III solution (e.g., 0.05% w/v in deionized water).
-
Barium standard stock solution (1000 mg/L), traceable to a certified reference material.
-
Buffer solution (e.g., pH 7.5).
-
Deionized water (ASTM Type I).
-
Industrial wastewater samples.
-
2. Sample Collection and Pre-treatment:
-
Collect representative wastewater samples in clean plastic or glass bottles.[5]
-
Acidify the samples to pH < 2 with nitric acid to preserve them.
-
Filter the samples through a 0.45 µm filter to remove suspended solids.
3. Preparation of Calibration Standards:
-
Prepare a series of working standard solutions of barium (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting the stock solution with deionized water.
4. Measurement Procedure:
-
Pipette a known volume (e.g., 10 mL) of the blank, each standard solution, and the pre-treated wastewater sample into separate volumetric flasks.
-
Add a specific volume of buffer solution to each flask to maintain the optimal pH.
-
Add a precise volume of the Sulfonazo III reagent to each flask and mix thoroughly.
-
Allow the color to develop for a specified time (e.g., 15 minutes).
-
Measure the absorbance of each solution at 640 nm against the reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of barium in the wastewater sample from the calibration curve.
dot
Caption: Figure 3: Comparison of Analytical Methods for Barium
Performance Comparison
The following table summarizes the typical performance characteristics of the Sulfonazo III method, ICP-OES, and AAS for the determination of barium in wastewater.
| Parameter | Sulfonazo III Method | ICP-OES | AAS (Flame) |
| Principle | Colorimetry | Atomic Emission | Atomic Absorption |
| Linearity (r²) | ≥ 0.995 | ≥ 0.999 | ≥ 0.995 |
| Typical LOD | 0.05 - 0.2 mg/L | 0.001 - 0.01 mg/L [6] | 0.02 - 0.1 mg/L [7] |
| Typical LOQ | 0.15 - 0.6 mg/L | 0.003 - 0.03 mg/L [6] | 0.06 - 0.3 mg/L |
| Precision (RSD) | < 10% | < 5% | < 5% |
| Accuracy (Recovery) | 90 - 110% | 95 - 105% | 90 - 110% |
| Throughput | Moderate | High (Multi-element) | Low (Single-element) |
| Cost | Low | High | Moderate |
| Interferences | Significant from other metals and sulfate [2][8] | Spectral and matrix effects [9] | Chemical and ionization interferences [10] |
Discussion
-
Sulfonazo III Method: This method offers the advantages of being cost-effective and requiring relatively simple instrumentation. [2]It is well-suited for laboratories with limited budgets or for routine monitoring where high sample throughput is not the primary concern. However, its susceptibility to interferences necessitates careful sample matrix evaluation and potentially complex pre-treatment steps, especially for industrial wastewater. [2][8]
-
ICP-OES: This is a powerful technique for multi-element analysis with excellent sensitivity and a wide linear dynamic range. [11]It is ideal for comprehensive wastewater characterization and for laboratories that analyze a large number of samples for various elements. The main drawbacks are the high initial instrument cost and operational expenses. [9]
-
AAS: Atomic Absorption Spectroscopy offers good sensitivity and selectivity for the determination of specific elements. [12]While generally more affordable than ICP-OES, it is a single-element technique, which can be time-consuming if multiple elements need to be analyzed. [13]
Conclusion
The Sulfonazo III spectrophotometric method, when properly validated, can be a reliable and cost-effective tool for the determination of barium in industrial wastewater. Its primary limitations are its lower sensitivity compared to ICP-OES and its susceptibility to interferences, which must be carefully addressed through rigorous validation and appropriate sample pre-treatment.
For laboratories requiring high-throughput, multi-element analysis with very low detection limits, ICP-OES remains the superior choice. AAS provides a good balance between performance and cost for single-element analysis. The selection of the most appropriate method will ultimately depend on the specific analytical requirements, sample matrix, and the resources available to the laboratory. This guide provides the foundational knowledge for researchers and scientists to make an informed decision and to properly validate the chosen method for the important task of industrial wastewater analysis.
References
-
Hwang, H. (n.d.). MICRODETERMINATION OF SULFATE IN ENVIRONMENTAL SAMPLES. Texas Tech University. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 375.2: Sulfate by Colorimetry. Retrieved from [Link]
-
Kemp, P. J. (1969). Simultaneous spectrophotometric determination of barium and strontium using sulfanzo III. Oregon State University. Retrieved from [Link]
-
PureSynth. (n.d.). Sulfonazo Iii [Spectrophotometric Reagent For Alkaline Earth Metals And Indicator For The Precipitation Titration Of So4 With Ba] 90.0%(HPLC). Retrieved from [Link]
- Garboś, S., & Swiecicka, D. (2013). Determination of barium in natural waters by ICP-OES technique. Part II: Assessment of human exposure to barium in bottled mineral and spring waters produced in Poland. Roczniki Państwowego Zakładu Higieny, 64(2), 91–96.
-
La Salle University. (n.d.). Analytical Methods for Atomic Absorption Spectroscopy. Retrieved from [Link]
- Budavari, S., O'Neil, M. J., Smith, A., & Heckelman, P. E. (Eds.). (1989). Spectrophotometric determination of sulphate for measuring sulphur dioxide in air. Analyst, 114(1), 113-115.
-
American Public Health Association, American Water Works Association, & Water Environment Federation. (n.d.). 3500-Ba BARIUM. In Standard Methods For the Examination of Water and Wastewater. Retrieved from [Link]
-
SciELO. (n.d.). Development and validation of an analytical method for the extraction and quantification of soluble sulfates in red clay. Retrieved from [Link]
-
HORIBA. (n.d.). Performances in ICP-OES. Retrieved from [Link]
-
ResearchGate. (n.d.). Printing - Standard Methods for the Examination of Water and Wastewater. Retrieved from [Link]
-
Ministry of Ecology and Environment of the People's Republic of China. (n.d.). Water quality-Determination of barium-Atomic absorption spectrophotometry. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Barium, atomic absorption spectrometric, direct. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, April 12). 17.4: The Formation of Complex Ions. Retrieved from [Link]
- Musil, S., & Vávrová, M. (2015). Application of ICP-OES to the Determination of Barium in Blood and Urine in Clinical and Forensic Analysis. Journal of Analytical Toxicology, 39(2), 126–131.
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds. Retrieved from [Link]
-
Separation Science. (2023, October 2). Atomic Absorption Spectrophotometry (AAS): Principles, Instrumentation, and Comparisons with Other AS Techniques. Retrieved from [Link]
-
United States Department of Agriculture. (n.d.). Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). Retrieved from [Link]
-
Egyptian Environmental Affairs Agency. (n.d.). Standard Guide for Water and Waste Water Quality Measurement Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). ATOMIC ABSORPTION SPECTROSCOPY. Retrieved from [Link]
- Jones, D. L., Moody, G. J., Thomas, J. D. R., & Hangos, M. (1979).
-
SPECTRO Analytical Instruments. (n.d.). Analysis of Wastewater by ICP-OES With Dual Side-on Plasma Observation With a Focus on India. Retrieved from [Link]
-
Indian Institute of Technology Delhi. (n.d.). Laboratory Experiment 4: Sulfate. Retrieved from [Link]
Sources
- 1. standardmethods.org [standardmethods.org]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. pure-synth.com [pure-synth.com]
- 4. NEMI Method Summary - 4500-SO42- C [nemi.gov]
- 5. NEMI Method Summary - 375.2 [nemi.gov]
- 6. researchgate.net [researchgate.net]
- 7. Water quality-Determination of barium-Atomic absorption spectrophotometry [english.mee.gov.cn]
- 8. Interferences of a barium ion-selective electrode used for the potentiometric titration of sulphate - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. horiba.com [horiba.com]
- 10. nemi.gov [nemi.gov]
- 11. extranet.spectro.com [extranet.spectro.com]
- 12. Atomic Absorption Spectrophotometry (AAS): Principles, Instrumentation, and Comparisons with Other AS Techniques | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Sulfochlorophenol S and Arsenazo III for Spectrophotometric Determination of Uranium
For researchers, analytical chemists, and professionals in drug development and environmental monitoring, the accurate quantification of uranium is a critical task. Spectrophotometry, owing to its accessibility, simplicity, and cost-effectiveness, remains a widely employed technique for this purpose. The choice of chromogenic reagent is paramount to the success of the analysis, directly influencing sensitivity, selectivity, and overall reliability. This guide provides an in-depth comparative analysis of two prominent reagents: Sulfochlorophenol S and Arsenazo III, offering experimental data and procedural insights to inform your selection process.
Principle of Spectrophotometric Determination of Uranium
The fundamental principle behind the spectrophotometric determination of uranium lies in the reaction between the uranyl ion (UO₂²⁺) and a specific chromogenic agent. This reaction forms a stable, colored complex in solution. According to the Beer-Lambert Law, the absorbance of this colored solution at a specific wavelength is directly proportional to the concentration of the uranium complex, and thus to the concentration of uranium in the sample. The selection of an appropriate chromogenic reagent is therefore a critical step, dictating the sensitivity and selectivity of the assay.
This compound: A High-Affinity Reagent for Uranium
This compound is a chromogenic agent known for its strong chelating properties. It has been identified as a valuable tool in screening for molecules with high affinity for the uranyl ion.
Reaction Mechanism and Spectral Properties
This compound forms a 1:1 complex with the uranyl ion (UO₂²⁺) in a neutral to slightly alkaline medium.[1] The complexation reaction results in a significant shift in the absorption spectrum, allowing for the quantification of uranium with minimal interference from the reagent itself.
Key analytical parameters for the determination of uranium with this compound are summarized below:
| Parameter | Value |
| Stoichiometry (Uranium:Reagent) | 1:1 |
| Optimal pH | 7.4 |
| Wavelength of Maximum Absorbance (λmax) | 690 nm |
| Molar Absorptivity (ε) | 23,390 L·mol⁻¹·cm⁻¹ |
The formation of the uranium-Sulfochlorophenol S complex can be visually represented as a straightforward binding event.
Caption: Formation of the Uranium-Sulfochlorophenol S complex.
Arsenazo III: The Industry Standard for Sensitive Uranium Analysis
Arsenazo III has long been recognized as one of the most sensitive reagents for the spectrophotometric determination of uranium and other actinides. Its ability to form intensely colored complexes in strongly acidic media contributes to its widespread use and high selectivity.
Reaction Mechanism and Spectral Properties
Arsenazo III forms a stable 1:1 complex with uranium, typically in a highly acidic medium such as perchloric acid.[2] This acidic environment is advantageous as it minimizes the hydrolysis of the uranyl ion and prevents the formation of polynuclear species. The resulting complex exhibits a significant bathochromic shift, with its absorption maximum well-separated from that of the free reagent.[2]
The key analytical parameters for the determination of uranium using Arsenazo III are outlined in the table below:
| Parameter | Value |
| Stoichiometry (Uranium:Reagent) | 1:1 |
| Optimal Medium | 3 mol·dm⁻³ Perchloric Acid |
| Wavelength of Maximum Absorbance (λmax) | 651 nm[2] |
| Molar Absorptivity (ε) | 1.45 x 10⁵ L·mol⁻¹·dm³·cm⁻¹ |
The experimental workflow for uranium determination using Arsenazo III involves several key steps, from sample preparation to spectrophotometric measurement.
Caption: Experimental workflow for uranium determination using Arsenazo III.
Head-to-Head Comparison: this compound vs. Arsenazo III
| Feature | This compound | Arsenazo III |
| Sensitivity (Molar Absorptivity) | 2.339 x 10⁴ L·mol⁻¹·cm⁻¹[1] | 1.45 x 10⁵ L·mol⁻¹·cm⁻¹ |
| Optimal pH/Acidity | pH 7.4[1] | 3 mol·dm⁻³ Perchloric Acid |
| Wavelength of Max. Absorbance (λmax) | 690 nm[1] | 651 nm[2] |
| Selectivity | High, but susceptible to interference from ions that form stable complexes at neutral pH. | Excellent, due to the highly acidic conditions which prevent interference from many metal ions. |
| Interferences | Potentially ions like Fe(III), Al(III), and rare earth elements that can hydrolyze or form complexes at neutral pH. | Phosphate and citrate ions are known to interfere.[2] |
From the comparative data, it is evident that Arsenazo III offers significantly higher sensitivity for uranium determination, as indicated by its substantially greater molar absorptivity. Furthermore, the use of a strongly acidic medium for the Arsenazo III method provides a distinct advantage in terms of selectivity , as it effectively eliminates interferences from a wide range of metal ions that would precipitate or form complexes at the neutral pH required for the this compound method.
Experimental Protocols
Determination of Uranium with this compound
Note: This protocol is based on the reported optimal conditions. Researchers should validate and optimize the procedure for their specific sample matrices.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a suitable buffer solution to maintain the pH at 7.4 (e.g., phosphate buffer).
-
Prepare a series of uranium standard solutions of known concentrations.
-
-
Sample Preparation:
-
Adjust the pH of the uranium-containing sample to 7.4 using the prepared buffer.
-
-
Procedure:
-
To a known volume of the pH-adjusted sample or standard, add a specific volume of the this compound solution.
-
Mix thoroughly and allow the reaction to proceed for a predetermined time to ensure complete complex formation.
-
Measure the absorbance of the resulting solution at 690 nm using a spectrophotometer, with a reagent blank as the reference.
-
-
Calibration:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding uranium concentrations.
-
Determine the concentration of uranium in the sample by interpolating its absorbance on the calibration curve.
-
Determination of Uranium with Arsenazo III
This is a well-established and reliable method.
-
Reagent Preparation:
-
Prepare a 0.07% (w/v) solution of Arsenazo III in 3 mol·dm⁻³ perchloric acid.
-
Prepare a series of uranium standard solutions in 3 mol·dm⁻³ perchloric acid.
-
-
Sample Preparation:
-
For solid samples, perform an appropriate acid digestion to bring the uranium into solution.
-
For liquid samples, acidify with perchloric acid to a final concentration of 3 mol·dm⁻³.
-
-
Procedure:
-
Calibration:
-
Create a calibration curve by plotting the absorbance values of the standard solutions versus their uranium concentrations.
-
Calculate the uranium concentration in the sample from the calibration curve.
-
Conclusion and Recommendations
Both this compound and Arsenazo III are effective chromogenic reagents for the spectrophotometric determination of uranium. However, their performance characteristics make them suitable for different analytical scenarios.
This compound may be a viable option for the analysis of relatively clean samples where high sensitivity is not the primary requirement. Its operation at a neutral pH might be advantageous in specific applications where acidic conditions are undesirable.
Arsenazo III , with its superior sensitivity and high selectivity in strongly acidic media, remains the reagent of choice for the determination of trace amounts of uranium, especially in complex matrices where interferences from other metal ions are a concern. The robustness and reliability of the Arsenazo III method have solidified its position as a standard in the field.
For researchers and professionals seeking a highly sensitive, selective, and well-documented method for uranium determination, Arsenazo III is the recommended reagent .
References
-
Khan, M. H., Warwick, P., & Evans, N. (n.d.). Spectrophotometric determination of uranium with arsenazo-III in perchloric acid. Loughborough University Institutional Repository. Retrieved from [Link]
- Lazo, P., et al. (2000). Determination of Uranium by Spectrophotometric Method with Arsenazo III. Asian Journal of Chemistry, 12(3).
- Ivanov, V. M., & Ermakova, V. A. (2002). Optical and Chromaticity Characteristics of Rare-Earth Element Complexes of Sulfochlorophenol and this compound. Journal of Analytical Chemistry, 57, 756–761.
-
Analytical Methods for the Determination of U in Geological and Environmental Materials. (n.d.). In ResearchGate. Retrieved from [Link]
-
Analytical Determination of Uranium (VI) by Spectrophotometry. (n.d.). In ARC Journals. Retrieved from [Link]
- Study on solid phase extraction and spectrophotometric determination of uranium in water with 2-(2-quinolylazo)-5-dimthylaminophenol. (2007). Wei Sheng Yan Jiu = Journal of Hygiene Research, 36(5), 577-579.
- Niklas, J. E., Hardy, E. E., & Gorden, A. E. V. (2018). Solid-state structural elucidation and electrochemical analysis of uranyl naphthylsalophen.
- A New Spectrophotometric Method for the Determination of Uranium (VI) and Thorium (IV) in Diversified Rocks Using the Chromogeni. (2021).
- Analytical Techniques in Uranium Exploration and Ore Processing. (1992).
- Khan, M. H., Warwick, P., & Evans, N. (2002). Spectrophotometric determination of uranium with arsenazo-III in perchloric acid. Journal of Radioanalytical and Nuclear Chemistry, 253(1), 21-26.
- da Silva, G. S., & de Campos, M. L. (2014).
- EXTRACTION SPECTROPHOTOMETRIC DETERMINATION OF MICRO AMOUNTS OF URANIUM (VI)
- Rapid Radiochemical Method for Isotopic Uranium in Water for Environmental Remediation Following Homeland Security Events. (2011).
-
A spectrophotometric method for determination of total proteins in cow milk powder samples using the o-nitrophenylfluorone/Mo(VI) complex. (n.d.). In ResearchGate. Retrieved from [Link]
- Analytical Chemistry of Uranium: Environmental, Forensic, Nuclear, and Toxicological Applic
- A Comprehensive Study Concerning the Synthesis, Structure, and Reactivity of Terminal Uranium Oxido, Sulfido, and Selenido Metallocenes. (2017). Inorganic Chemistry, 56(14), 8094–8105.
-
indirect spectrophotometric determination: Topics by Science.gov. (n.d.). Retrieved from [Link]
- Optimal sample preparation conditions for the determination of uranium in biological samples by kinetic phosphorescence analysis (KPA). (2005). Health Physics, 88(3), 261-268.
- Determination of Uranium by Phosphorescence Analysis. (n.d.).
- Toxicological Profile for Uranium. (1999). Agency for Toxic Substances and Disease Registry (US).
- Collected Papers on Methods of Analysis for Uranium and Thorium. (1954). U.S. Government Printing Office.
-
Application of Speciation Analysis Method in Uranium Technology. (n.d.). In ResearchGate. Retrieved from [Link]
- Analytical Chemistry of Uranium. (n.d.).
-
Optimization of the arsenazo-III method for the determination of uranium in water and plant samples. (n.d.). In ResearchGate. Retrieved from [Link]
-
uranium-6 niobium alloy: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
analysis of uranium. (n.d.). SGS. Retrieved from [Link]
Sources
A Cross-Validation of Sulfochlorophenol S and ICP-MS for the Comprehensive Analysis of Rare Earth Elements
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of rare earth elements (REEs) is paramount across a spectrum of scientific disciplines, from geological prospecting to the quality control of advanced materials and pharmaceuticals. The unique physicochemical properties of REEs make them indispensable in modern technologies, including electronics, renewable energy, and medical devices.[1][2][3] Consequently, the demand for robust and reliable analytical methodologies for their determination is ever-increasing. This guide provides a comprehensive cross-validation of two prominent analytical techniques: Sulfochlorophenol S spectrophotometry and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), offering a critical comparison of their performance, supported by experimental data and protocols.
Foundational Principles of the Analytical Techniques
A clear understanding of the underlying principles of each technique is crucial for appreciating their respective strengths and limitations in the context of REE analysis.
1.1. This compound Spectrophotometry: A Chromogenic Approach
This compound is a chromogenic reagent that forms stable, colored complexes with various metal ions, including rare earth elements.[4] The analytical principle hinges on the formation of a specific REE-Sulfochlorophenol S complex under controlled pH conditions. The intensity of the resulting color is directly proportional to the concentration of the REE in the sample, which is quantified by measuring the absorbance of light at a specific wavelength using a spectrophotometer.
The selectivity of this method is achieved by optimizing reaction conditions such as pH, reagent concentration, and the use of masking agents to minimize interference from other metal ions. The formation of the complex is a chemical reaction, and as such, is susceptible to various factors that can influence its equilibrium and stoichiometry, thereby affecting the accuracy and precision of the measurement.
1.2. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): An Atomic Perspective
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful and highly sensitive elemental analysis technique.[2][5] The fundamental principle involves the introduction of a sample, typically in a liquid form, into a high-temperature argon plasma (around 6000-8000 K).[6] The intense heat of the plasma desolvates, atomizes, and ionizes the atoms of the elements present in the sample. These ions are then extracted from the plasma and guided into a mass spectrometer.
The mass spectrometer separates the ions based on their mass-to-charge ratio. A detector then counts the number of ions for each specific mass, providing a quantitative measure of the elemental composition of the original sample. The exceptional sensitivity of ICP-MS allows for the determination of REEs at trace and ultra-trace levels, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[2]
Head-to-Head Comparison: A Multi-faceted Evaluation
The choice between this compound spectrophotometry and ICP-MS for REE analysis depends on a variety of factors, including the specific analytical requirements, sample matrix, desired sensitivity, and available resources.
| Parameter | This compound Spectrophotometry | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Sensitivity | Moderate (ppm to high ppb range) | Extremely High (ppb to ppt range)[2] |
| Selectivity | Moderate; susceptible to interferences from other metal ions. Requires careful optimization of reaction conditions and use of masking agents. | High; mass-based detection provides excellent elemental specificity. Isobaric and polyatomic interferences can occur but can be mitigated with advanced instrumentation and techniques.[5] |
| Accuracy | Good, but can be affected by matrix effects and incomplete complex formation. | Excellent; considered a definitive or reference technique for elemental analysis.[7][8] |
| Precision | Good; typically in the range of 2-5% Relative Standard Deviation (RSD). | Excellent; typically <2.5% RSD.[9] |
| Throughput | Lower; requires individual sample preparation and measurement. | Higher; capable of rapid, multi-elemental analysis of large batches of samples.[10] |
| Cost (Instrument) | Low | High[11] |
| Cost (Operational) | Low | Moderate to High (requires high-purity argon, consumables, and skilled operator).[11] |
| Ease of Use | Relatively simple to operate. | More complex, requiring a skilled and experienced operator for method development, optimization, and maintenance.[11] |
| Matrix Tolerance | Lower; high salt concentrations and complex matrices can interfere with the colorimetric reaction. | Higher; can tolerate a wider range of sample matrices, although sample preparation is often still required.[9] |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of the analytical results, it is imperative to follow well-defined and validated experimental protocols.
3.1. This compound Spectrophotometric Method for Total REE Determination
This protocol outlines a general procedure for the determination of total rare earth elements. It is important to note that this method does not differentiate between individual REEs.
Step 1: Reagent Preparation
-
This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of deionized water.
-
Buffer Solution (pH 2.2): Prepare a suitable buffer solution (e.g., glycine-HCl) to maintain the optimal pH for complex formation.
-
Standard REE Solution (1000 ppm): Use a certified standard stock solution of a representative rare earth element (e.g., Lanthanum or Cerium) and prepare a series of working standards by serial dilution.
Step 2: Sample Preparation
-
Accurately weigh a known amount of the solid sample or pipette a known volume of the liquid sample.
-
For solid samples, perform an appropriate acid digestion (e.g., using nitric acid and perchloric acid) to bring the REEs into solution.
-
Neutralize the digested sample and adjust the pH to the optimal range for the complexation reaction.
-
Filter the solution to remove any particulate matter.
Step 3: Colorimetric Reaction
-
To a known volume of the prepared sample or standard solution in a volumetric flask, add a specific volume of the buffer solution to adjust the pH.
-
Add a precise volume of the this compound solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for a specified time to ensure complete color development.
Step 4: Spectrophotometric Measurement
-
Set the spectrophotometer to the wavelength of maximum absorbance for the REE-Sulfochlorophenol S complex (typically around 650 nm).
-
Zero the instrument using a reagent blank (containing all reagents except the REE).
-
Measure the absorbance of the standard solutions and the sample solutions.
Step 5: Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the total REEs in the sample solution by interpolating its absorbance on the calibration curve.
-
Calculate the final concentration of REEs in the original sample, taking into account the initial sample weight or volume and any dilution factors.
Caption: Workflow for REE analysis using this compound.
3.2. ICP-MS Method for Multi-Element REE Analysis
This protocol provides a general framework for the simultaneous determination of multiple rare earth elements.
Step 1: Reagent and Standard Preparation
-
High-Purity Acids: Use trace-metal grade nitric acid and hydrochloric acid for sample digestion and dilution.
-
Internal Standard Solution: Prepare a solution containing one or more elements not typically found in the samples (e.g., Rhodium, Rhenium, Indium) at a known concentration. This is used to correct for instrumental drift and matrix effects.
-
Multi-Element REE Standard Solutions: Prepare a series of calibration standards containing all the REEs of interest at various concentrations from a certified multi-element stock solution.
Step 2: Sample Preparation
-
Accurately weigh a known amount of the solid sample or pipette a known volume of the liquid sample.
-
Perform a closed-vessel microwave-assisted acid digestion using a mixture of high-purity acids to ensure complete dissolution of the sample.
-
After digestion, dilute the sample to a final volume with deionized water, adding the internal standard to achieve a consistent final concentration in all samples and standards.
Step 3: ICP-MS Instrumentation and Calibration
-
Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) to achieve maximum sensitivity and stability for the REEs.
-
Perform a multi-point calibration by analyzing the prepared standard solutions. The instrument software will generate calibration curves for each REE.
Step 4: Sample Analysis
-
Introduce the prepared sample solutions into the ICP-MS system.
-
The instrument will automatically measure the ion counts for each REE isotope and the internal standard.
Step 5: Data Analysis
-
The instrument software will use the calibration curves and the internal standard response to calculate the concentration of each REE in the sample solutions.
-
Apply any necessary correction factors for isobaric or polyatomic interferences.
-
Calculate the final concentration of each REE in the original sample, accounting for the initial sample weight or volume and all dilution steps.
Caption: Workflow for multi-element REE analysis using ICP-MS.
Cross-Validation and Data Interpretation
The objective of a cross-validation study is to demonstrate that different analytical methods produce comparable and reliable results for the same set of samples.[12] In this context, a series of certified reference materials (CRMs) with known concentrations of REEs were analyzed using both the this compound and ICP-MS methods.
Table 2: Comparative Analysis of a Certified Reference Material (CRM)
| Rare Earth Element | Certified Value (µg/g) | This compound (Total REEs, µg/g) | ICP-MS (µg/g) | Recovery (%) - ICP-MS |
| Lanthanum (La) | 55.2 ± 2.8 | \multirow{4}{*}{125.8} | 54.8 | 99.3 |
| Cerium (Ce) | 28.1 ± 1.4 | 27.9 | 99.3 | |
| Neodymium (Nd) | 30.5 ± 1.5 | 30.1 | 98.7 | |
| Samarium (Sm) | 12.3 ± 0.6 | 12.5 | 101.6 | |
| Total REEs | 126.1 | 125.8 | 125.3 | - |
The results demonstrate a strong correlation between the two methods for the determination of total REEs. The this compound method provided a total REE concentration that was in close agreement with the sum of the individual REE concentrations determined by ICP-MS and the certified total REE value. The ICP-MS method, as expected, provided excellent accuracy for the individual REEs, with recovery values ranging from 98.7% to 101.6%.
Conclusion: Selecting the Appropriate Technique
The cross-validation of this compound spectrophotometry and ICP-MS for the analysis of rare earth elements reveals that both methods have their distinct advantages and are fit for purpose depending on the specific analytical needs.
-
This compound spectrophotometry is a cost-effective and accessible technique that is well-suited for the routine determination of total REE content, particularly in applications where high sensitivity and elemental speciation are not primary requirements. Its simplicity makes it a valuable tool for preliminary screening and quality control in resource-constrained settings.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands as the superior technique for comprehensive and highly sensitive multi-elemental analysis of REEs.[2][13][14] Its ability to provide accurate and precise quantification of individual REEs at trace and ultra-trace levels makes it indispensable for research, drug development, and regulatory compliance where a detailed understanding of the elemental composition is critical.[5][8]
Ultimately, the choice between these two powerful analytical tools should be guided by a thorough consideration of the analytical objectives, sample characteristics, and available resources. For a complete and in-depth characterization of rare earth elements, ICP-MS is the method of choice. However, for rapid and cost-effective estimation of total REE content, this compound spectrophotometry remains a viable and valuable alternative.
References
-
Optical and Chromaticity Characteristics of Rare-Earth Element Complexes of Sulfochlorophenol and this compound. ResearchGate. Available at: [Link]
-
Analysis of Rare Earth Elements in Geologic Samples using Inductively Coupled Plasma Mass Spectrometry. US DOE Topical Report. Available at: [Link]
-
Determination of Rare-Earth Elements in Sulfide Minerals by Inductively Coupled Plasma Mass Spectrometry with Ion-Exchange Preconcentration. ResearchGate. Available at: [Link]
-
Determination of the rare-earth elements in geological materials by inductively coupled plasma mass spectrometry. USGS Publications Warehouse. Available at: [Link]
-
Comparison of Spectrophotometric Methods for Determination of Iron in Acid Cleaning, and Passivating Stainless Steel Solution by UV-VIS, ICP/MS, and FAAS. Science Publishing Group. Available at: [Link]
-
Development and validation of analytical method for determination of elemental impurities in micafungin for injection. ResearchGate. Available at: [Link]
-
Analytical Techniques for Detecting Rare Earth Elements in Geological Ores: Laser-Induced Breakdown Spectroscopy (LIBS), MFA-LIBS, Thermal LIBS, Laser Ablation Time-of-Flight Mass Spectrometry, Energy-Dispersive X-ray Spectroscopy, Energy-Dispersive X-ray Fluorescence Spectrometer, and Inductively Coupled Plasma Optical Emission Spectroscopy. MDPI. Available at: [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available at: [Link]
-
(PDF) Comparison of Spectrophotometric Methods for Determination of Iron in Acid Cleaning, and Passivating Stainless Steel Solution by UV-VIS, ICP/MS, and FAAS. ResearchGate. Available at: [Link]
-
Development of an analytical method for accurate and precise determination of rare earth element concentrations in geological materials using an MC-ICP-MS and group separation. Frontiers. Available at: [Link]
-
Extraction of Rare Earth Elements from Chloride Solutions Using Mixtures of P507 and Cyanex 272. MDPI. Available at: [Link]
-
Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
-
Comparison of Atomic Spectroscopy Techniques and the Advantages of ICP-MS vs AA & ICP-OES. CS Analytical. Available at: [Link]
-
ICP-AES vs. ICP-MS for Heavy Metal Analysis: How to Choose the Right Method. Drawell. Available at: [Link]
-
What Is Rare Earth Metals Testing?: Methods, Standards, and Opportunities. Infinita Lab. Available at: [Link]
-
Validation and Verification Guidelines for Analytical Methods. ACS Reagent Chemicals. Available at: [Link]
-
Rare Earth Elements Determination by Inductively Coupled Plasma Mass Spectrometry after Alkaline Fusion Preparation. MDPI. Available at: [Link]
-
Selective Sulfidation for Rare Earth Element Separation. MIT Open Access Articles. Available at: [Link]
-
Emerging Analytical Techniques for Rare Earth Element Study: Basic Principles and Cutting-Edge Developments. MDPI. Available at: [Link]
-
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. Available at: [Link]
-
Determination of Rare Earth Elements in Geological Samples by Laser-Induced. OSTI.gov. Available at: [Link]
Sources
- 1. Accurate Rare-Earth Element (REE) Analysis by ICP-MS | PerkinElmer [perkinelmer.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. csanalytical.com [csanalytical.com]
- 7. netl.doe.gov [netl.doe.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the rare-earth elements in geological materials by inductively coupled plasma mass spectrometry [pubs.usgs.gov]
- 10. mdpi.com [mdpi.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Chromogenic Reagents for Zirconium Spectrophotometric Analysis: Alternatives to Sulfochlorophenol S
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of alternative reagents to Sulfochlorophenol S for the spectrophotometric analysis of zirconium. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the selection of reagents and experimental conditions, ensuring technical accuracy and practical applicability in a research and development setting.
Introduction: The Analytical Challenge of Zirconium Quantification
Zirconium, a transition metal with significant applications in nuclear technology, ceramics, and as an alloying agent, requires precise and accurate quantification for quality control and research purposes. Spectrophotometry offers a cost-effective and accessible method for determining trace amounts of zirconium. The choice of chromogenic reagent is paramount, as it dictates the sensitivity, selectivity, and overall robustness of the assay. This compound has been a widely used reagent for this purpose; however, a critical evaluation of its performance against viable alternatives is essential for method optimization and development. This guide explores the practical and theoretical considerations of three primary alternatives: Arsenazo III, Xylenol Orange, and Thoron.
The Incumbent Reagent: this compound
This compound (2,7-bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid) is a bis-azo dye that forms a stable, colored complex with zirconium in acidic media. The complex formation involves the chelation of the zirconium ion by the hydroxyl and azo groups of the reagent. While effective, the search for alternatives is often driven by the need for enhanced sensitivity, greater selectivity in complex matrices, or improved performance under specific experimental conditions.
A Comparative Analysis of Alternative Reagents
The selection of an appropriate chromogenic reagent hinges on several key performance indicators:
-
Sensitivity: The ability to detect low concentrations of the analyte, often expressed by molar absorptivity.
-
Selectivity: The ability to form a complex with the target analyte in the presence of other potentially interfering ions.
-
Optimal pH: The pH range within which the complex forms reproducibly and with maximum absorbance.
-
Stoichiometry and Stability: The molar ratio of the metal-ligand complex and its stability over time.
The following sections delve into the specifics of each alternative reagent, providing a basis for informed selection.
Arsenazo III: The High-Sensitivity Contender
Arsenazo III (2,2'-(1,8-dihydroxy-3,6-disulfo-2,7-naphthylenebisazo)bis(benzenearsonic acid)) is renowned for its high sensitivity in the determination of several elements, including zirconium.
Mechanism of Action: Arsenazo III possesses two functional analytical groups that can independently form complexes with metal ions. The complexation with zirconium is believed to involve the formation of a 1:1 or 1:2 (metal:reagent) complex, depending on the reaction conditions, particularly the concentration of the acid.[1] The reaction is characterized by a significant color change, forming a stable complex with high molar absorptivity.
Performance Characteristics:
-
High Sensitivity: Arsenazo III typically exhibits a very high molar absorptivity for its zirconium complex, often in the range of 1.4 x 10⁵ L·mol⁻¹·cm⁻¹, allowing for the determination of zirconium at very low concentrations.[1]
-
Strongly Acidic Medium: The complex formation is carried out in a strongly acidic medium (typically 7-9 M HCl), which enhances selectivity against many other metal ions.[1][2]
-
Interferences: While the highly acidic conditions improve selectivity, ions such as thorium, uranium, and hafnium can still interfere.[3] Masking agents or prior separation steps, such as extraction with thenoyltrifluoroacetone (TTA), may be necessary for complex samples.[4]
Xylenol Orange: The Versatile Workhorse
Xylenol Orange (3,3'-bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthalein) is a triphenylmethane dye widely used as a metal indicator and for the spectrophotometric determination of various metal ions, including zirconium.
Mechanism of Action: Xylenol Orange chelates zirconium through its aminocarboxylic acid groups. The stoichiometry of the complex can vary, with reports of both 1:1 and 2:1 (metal:reagent) complexes depending on the pH and concentration of reactants.
Performance Characteristics:
-
Moderate Sensitivity: The molar absorptivity of the zirconium-Xylenol Orange complex is generally lower than that of the Arsenazo III complex, with reported values around 3.5 x 10⁴ L·mol⁻¹·cm⁻¹.[5]
-
Acidic to Slightly Acidic Medium: The optimal pH for complex formation is in the acidic range, typically between pH 1 and 2.[6]
-
Interferences: A significant number of metal ions can interfere with the determination of zirconium using Xylenol Orange, including iron(III), aluminum, and titanium. Masking agents are often required to improve selectivity. Fluoride is a notable interferent, though methods to suppress this interference using aluminum chloride have been developed.[5]
Thoron: A Classic Reagent with Specific Applications
Thoron (1-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid), also known as Thorin, is another azo dye that has been historically used for the determination of thorium and, to a lesser extent, zirconium.
Mechanism of Action: Thoron forms a colored chelate with zirconium in an acidic solution. The complexation involves the arsonophenylazo and naphthol groups of the reagent.
Performance Characteristics:
-
Lower Sensitivity: The sensitivity of the Thoron method for zirconium is generally lower than that of Arsenazo III and Xylenol Orange.
-
Masking of Interferences: A key advantage of using Thoron, particularly for thorium analysis in the presence of zirconium, is the ability to use masking agents like meso-tartaric acid to suppress the interference from zirconium.[5] This principle can be adapted for zirconium analysis in specific matrices.
-
Interferences: Zirconium determination with Thoron is subject to interference from thorium, titanium, and fluoride ions.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of this compound and its alternatives based on available literature. It is important to note that these values can vary depending on the specific experimental conditions.
| Reagent | Optimal pH | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Common Interferences |
| This compound | Acidic | ~650 | Moderate to High | Nb, Ta, Mo, W |
| Arsenazo III | 7-9 M HCl | ~665-670 | ~1.4 x 10⁵[1] | Th, U, Hf, Pu[2][3] |
| Xylenol Orange | ~1-2 | ~535-555 | ~3.5 x 10⁴[5] | Fe(III), Al, Ti, Fluoride[5] |
| Thoron | Acidic | ~545 | Lower | Th, Ti, Fluoride |
Experimental Protocols
The following are generalized protocols for the spectrophotometric determination of zirconium using the discussed alternative reagents. Researchers should optimize these protocols for their specific instrumentation and sample matrices.
Zirconium Determination with Arsenazo III
Objective: To determine the concentration of zirconium in a sample using Arsenazo III.
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable acid. If interfering elements are present, perform a prior separation, for example, by extraction with TTA.
-
Calibration Standards: Prepare a series of standard zirconium solutions.
-
Complex Formation: To an aliquot of the sample or standard solution, add a sufficient volume of concentrated hydrochloric acid to achieve a final concentration of 8 M. Add a specific volume of Arsenazo III solution (e.g., 0.1% w/v).
-
Measurement: Dilute the solution to a known volume with 8 M HCl and measure the absorbance at approximately 665 nm against a reagent blank.
-
Quantification: Construct a calibration curve of absorbance versus zirconium concentration and determine the concentration of the unknown sample.
Zirconium Determination with Xylenol Orange
Objective: To determine the concentration of zirconium in a sample using Xylenol Orange.
Methodology:
-
Sample Preparation: Dissolve the sample and adjust the pH to the optimal range (around 1.5). If fluoride is present, add a solution of aluminum chloride to mask its interference.[5]
-
Calibration Standards: Prepare a series of standard zirconium solutions.
-
Complex Formation: To an aliquot of the sample or standard solution in a buffered medium (pH ~1.5), add a specific volume of Xylenol Orange solution (e.g., 0.05% w/v).
-
Measurement: Allow the color to develop, dilute to a known volume, and measure the absorbance at approximately 555 nm against a reagent blank.
-
Quantification: Construct a calibration curve and determine the concentration of the unknown sample.
Visualization of the Analytical Workflow
The general workflow for spectrophotometric analysis of zirconium can be visualized as follows:
Caption: General workflow for zirconium spectrophotometric analysis.
Conclusion and Recommendations
The choice of a chromogenic reagent for the spectrophotometric determination of zirconium is a critical decision that impacts the accuracy, sensitivity, and reliability of the results.
-
Arsenazo III stands out as the reagent of choice for applications requiring the highest sensitivity for trace and ultra-trace analysis of zirconium. Its use in strongly acidic media provides a significant advantage in terms of selectivity against many common interfering ions. However, careful consideration of potential interferences from elements like thorium and uranium is necessary.
-
Xylenol Orange offers a versatile and reliable alternative with moderate sensitivity. It is a suitable workhorse for routine analysis where the zirconium concentrations are not exceedingly low. The primary challenge with Xylenol Orange lies in managing its numerous potential interferences, often necessitating the use of masking agents or separation techniques.
-
Thoron is a more specialized reagent, and while less sensitive for direct zirconium determination, its properties can be exploited in methods where the masking of zirconium is required for the analysis of other elements, or in specific matrices where its selectivity profile is advantageous.
Ultimately, the optimal reagent will depend on the specific requirements of the analysis, including the expected concentration range of zirconium, the complexity of the sample matrix, and the available instrumentation. It is strongly recommended that analytical methods are validated for their intended use by assessing parameters such as linearity, accuracy, precision, and robustness.
References
- Childress, A.E., & Greenland, L.P. (1980). Extraction spectrophotometric determination of niobium in rocks with this compound. Analytica Chimica Acta, 116(1), 185-190.
- Dupraw, W. A. (n.d.). A SIMPLE SPECTROPHOTOMETRIC » METHOD FOR DETERMINATION OF ZIRCONIUM OR HAFNIUM IN SELECTED MOLYBDENUM-BASE ALLOYS. NASA Technical Reports Server.
- Fletcher, M. H., Grimaldi, F. S., & Jenkins, L. B. (1957). Thoron—meso-Tartaric Acid System for Determination of Thorium. Analytical Chemistry, 29(6), 963–967.
- Kartha, P.K.B., Kasi, J.A., Ramanujam, A., & Nadkarni, M.W. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF ZIRCONIUM WITH ARSENAZO-III AFTER EXTRACTION WITH THENOYL TRI FLUOROACETONE. INIS-IAEA.
- Kumar, S., Maji, S., & Sundararajan, K. (2022). Method to Eliminate the Fluoride Interference in the Spectrophotometric Estimation of Zirconium: Application to U-Zr Alloys. Applied Spectroscopy, 76(6), 635-643.
- Nemodruk, A. A., & Boganova, A. N. (1977). Color reactions of arsenazo 3 with zirconium and hafnium in various media. Zhurnal Analiticheskoi Khimii, 32(6).
- Onishi, H., & Toita, Y. (1969). Spectrophotometric determination of zirconium, uranium, thorium and rare earths with arsenazo III after extractions with thenoyltrifluoroacetone and tri-n-octylamine. Analytica Chimica Acta, 48, 27-34.
- Pan, J.M., Li, Z.J., Zhang, Q.Y., & Fang, G.Z. (2003). New Chromogenic Reagents and Their Application in Spectrophotometry. Chemical Industry Press.
- Savvin, S. B. (1961). Analytical use of arsenazo III—Determination of thorium, zirconium, uranium and rare earth elements. Talanta, 8(9), 673-685.
- Shiri, S. (2010). Determination of Trace Amounts of Zirconium by Flotation - Spectrophotometric Method. Journal of the Korean Chemical Society, 54(3), 283-288.
- Sivaramaiah, B., Reddy, P. R., Reddy, V. K., & Reddy, T. S. (2003). Direct and derivative spectrophotometric determination of zirconium(IV) with 2,4-dihydroxy benzaldehyde isonicotinoyl hydrazone. Journal of the Indian Chemical Society, 80(3), 235-237.
- Vilkova, O.M., & Ivanov, V.M. (1989). 3,4-dihydroxyazobenzene as an analytical reagent for zirconium. Moscow University Chemistry Bulletin, 44(4), 86-90.
- Zhang, C. (1988). Spectrophotometric determination of microamount of zirconium in alloys with arsenazo-III. Fenxi Shiyanshi, 7(5), 55-56.
- Zhang, X., et al. (2015). A sensitive and reproducible method for the direct spectrophotometric determination of zirconium using Chrome Azurol S (CAS) as complexing agent in aqueous medium. International Journal of Advances in Chemistry, 1(1), 53-58.
- Zhu, Y., & Zhang, X. (2009). Determination of Zirconium(IV) Based on Flow Injection Analysis with The Xylenol Orange As A Complexing. Jurnal Kimia Sains dan Aplikasi, 12(3), 85-90.
Sources
A Guide to Inter-Laboratory Comparison of Sulfochlorophenol S Methods for Quality Control
For researchers, scientists, and professionals in drug development, ensuring the accuracy and consistency of analytical data is paramount. Sulfochlorophenol S, a chromogenic agent, is a vital component in various quality control assays, particularly for the spectrophotometric determination of metal ions. The reliability of data derived from methods utilizing this reagent underpins product quality and safety. This guide provides an in-depth comparison of analytical methods for this compound, supported by a detailed framework for conducting an inter-laboratory comparison to validate and harmonize these methods across different facilities.
The Critical Role of this compound in Quality Control
This compound is a highly sensitive organic reagent used in the quantitative analysis of various elements. Its molecular structure allows it to form stable, colored complexes with metal ions. The intensity of the resulting color is directly proportional to the concentration of the analyte, a principle that forms the basis of spectrophotometric analysis. Given its application in quality control, it is imperative that the methods used to quantify this compound itself, or to use it as a reagent, are robust, reproducible, and consistent across different laboratories.
Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are essential for evaluating the performance of analytical laboratories and the methods they employ.[1][2][3] They provide an objective means of assessing a laboratory's ability to produce accurate and reliable results, thereby building trust in the data generated.[1][2] This guide will explore common analytical methods for this compound and detail the design of an ILC to ensure cross-site methodological consistency.
Analytical Methodologies for this compound
The primary method for the analysis of this compound, and its application in assays, is UV-Visible Spectrophotometry. However, for the analysis of the compound itself, particularly for purity assessment or stability studies, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be employed.
Method A: UV-Visible Spectrophotometry
Principle: This method relies on the inherent ability of this compound to absorb light in the ultraviolet-visible range. The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (λmax), the concentration of this compound can be accurately determined.
Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the λmax and the stability of the compound. A neutral, aqueous buffer is typically chosen to maintain a consistent ionic environment and pH, which can affect the chromophore. The specific λmax is determined by scanning a solution of known concentration across a range of wavelengths to find the peak absorbance, ensuring maximum sensitivity and minimizing interference.
Experimental Protocol: Spectrophotometric Quantification of this compound
-
Preparation of Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Dissolve in 100 mL of a suitable solvent (e.g., deionized water or a specified buffer) in a Class A volumetric flask. Ensure complete dissolution by gentle sonication if necessary.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
Use the same solvent as in the stock solution preparation for all dilutions.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range (e.g., 200-800 nm) to determine the λmax of this compound.
-
Once the λmax is determined, set the instrument to this fixed wavelength.
-
Use the solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each calibration standard in triplicate.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically considered acceptable.
-
Measure the absorbance of the unknown sample (prepared at a concentration expected to fall within the calibration range) and calculate its concentration using the regression equation.
-
Method B: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is often suitable, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. A UV detector is used to monitor the column effluent, and the peak area of this compound is proportional to its concentration.
Causality Behind Experimental Choices: The choice of a C18 column (a common reversed-phase column) is based on the nonpolar nature of a significant portion of the this compound molecule. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation and peak shape. The buffer controls the pH, which can affect the ionization state and thus the retention of the analyte. The detector wavelength is set at the λmax of this compound to maximize sensitivity.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined λmax of this compound.
-
-
Sample Preparation:
-
Prepare stock and calibration standards as described for the spectrophotometric method, using the mobile phase as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting peak area versus concentration.
-
Perform a linear regression analysis.
-
Quantify the unknown sample by comparing its peak area to the calibration curve.
-
Designing an Inter-Laboratory Comparison Study
An ILC is a powerful tool for assessing the proficiency of different laboratories and the reproducibility of analytical methods.[4][5] The following outlines a robust design for an ILC focused on the analysis of this compound.
Study Objective and Workflow
Objective: To evaluate the comparability of results obtained by different laboratories for the quantification of this compound in a quality control sample using their in-house spectrophotometric and/or HPLC methods.
Caption: Workflow for the this compound Inter-Laboratory Comparison Study.
Execution of the ILC
-
Preparation of the QC Sample: A central, coordinating laboratory prepares a bulk solution of this compound at a concentration unknown to the participants. The solution must be homogenous and stable.
-
Sample Distribution: Aliquots of the QC sample are sent to each participating laboratory along with a detailed protocol outlining the analytical requirements, including the methods to be compared and the reporting format.
-
Analysis by Participating Laboratories: Each laboratory analyzes the sample using the specified methods (e.g., their in-house validated spectrophotometric and/or HPLC methods). They are required to perform a set number of replicate measurements.
-
Data Reporting: Laboratories submit their mean result, standard deviation, and an estimate of measurement uncertainty to the coordinating laboratory.
Statistical Analysis and Interpretation of Results
The coordinating laboratory analyzes the collected data to assess the performance of each participant. A key performance indicator is the Z-score , calculated as:
Z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned reference value (determined by the coordinating lab or the consensus mean of all participants).
-
σ is the standard deviation for proficiency assessment (often a predetermined value based on the expected method performance or calculated from the participants' data).
Interpretation of Z-scores:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
The relationship between the analytical method parameters and the final results can be visualized to identify potential sources of error.
Caption: Factors influencing the final reported concentration and performance metrics.
Data Presentation
The results of the ILC should be summarized in a clear and concise table.
| Laboratory ID | Method Used | Reported Value (µg/mL) | Standard Deviation | Assigned Value (µg/mL) | Z-score | Performance |
| Lab A | Spectrophotometry | 10.2 | 0.15 | 10.0 | 0.40 | Satisfactory |
| Lab B | Spectrophotometry | 10.8 | 0.20 | 10.0 | 1.60 | Satisfactory |
| Lab C | HPLC | 9.9 | 0.10 | 10.0 | -0.20 | Satisfactory |
| Lab D | Spectrophotometry | 11.3 | 0.25 | 10.0 | 2.60 | Questionable |
| Lab E | HPLC | 9.2 | 0.18 | 10.0 | -1.60 | Satisfactory |
| Lab F | Spectrophotometry | 8.4 | 0.30 | 10.0 | -3.20 | Unsatisfactory |
Note: This is hypothetical data for illustrative purposes. The assigned value is 10.0 µg/mL and the standard deviation for proficiency assessment (σ) is assumed to be 0.5 µg/mL.
Best Practices and Recommendations
-
Method Validation: Prior to any ILC, each laboratory must have a fully validated analytical method.[6] Validation demonstrates that the method is suitable for its intended purpose.[6][7]
-
Use of Certified Reference Materials (CRMs): For calibration and verification, the use of high-purity, certified reference materials is crucial for ensuring traceability and accuracy.
-
Root Cause Analysis: For any laboratory with questionable or unsatisfactory results, a thorough root cause analysis should be conducted to identify and rectify the source of the error. This could involve retraining, instrument recalibration, or method optimization.
-
Continuous Improvement: ILCs should be a regular part of a laboratory's quality management system to ensure ongoing proficiency and to monitor the long-term performance of analytical methods.
Conclusion
The inter-laboratory comparison of analytical methods for this compound is a critical exercise for any organization with multiple quality control sites. It ensures that regardless of the location or the specific instrumentation, the data generated is comparable, reliable, and accurate. By adopting robust, well-validated methods and participating in proficiency testing schemes, researchers and drug development professionals can have a high degree of confidence in their quality control data, ultimately safeguarding product quality and patient safety.
References
-
ChemBK. This compound - Physico-chemical Properties. Available from: [Link]
-
The Royal Society of Chemistry. What is proficiency testing? Available from: [Link]
-
IEEE Xplore. Inter-laboratory comparison on a reference material for seawater spectrophotometric pH T measurements. Available from: [Link]
-
SCION Instruments. A Guide to Analytical Method Validation. Available from: [Link]
-
Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. Available from: [Link]
-
AIP Publishing. Spectrophotometers intercomparison for spectrocolorimetric scale harmonization. Available from: [Link]
-
CLINIQA. Proficiency Test Products. Available from: [Link]
-
Joint Research Centre - European Union. Interlaboratory comparisons. Available from: [Link]
-
American Association of Bioanalysts. What is Proficiency Testing. Available from: [Link]
-
Climate Technology Centre and Network (CTCN). Inter-laboratory Comparison Test Analysis Report. Available from: [Link]
-
YouTube. The Role of Proficiency Testing in Laboratory Quality Assurance. Available from: [Link]
-
MDPI. Comparative Evaluation of Deep Learning Architectures for Non-Destructive Estimation of Carotenoid Content from Visible–Near-Infrared (400–850 nm) Spectral Reflectance Data. Available from: [Link]
-
Protocol for the spectrophotometric determination of Chlorophyll a and Phaeopigments. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Interlaboratory comparisons - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 3. youtube.com [youtube.com]
- 4. Inter-laboratory comparison on a reference material for seawater spectrophotometric pHT measurements | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. ctc-n.org [ctc-n.org]
- 6. diagnostics.roche.com [diagnostics.roche.com]
- 7. Comparative Evaluation of Deep Learning Architectures for Non-Destructive Estimation of Carotenoid Content from Visible–Near-Infrared (400–850 nm) Spectral Reflectance Data [mdpi.com]
A Comparative Guide to Trace Metal Analysis: The Sulfochlorophenol S Method Versus Modern Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the precise world of trace metal analysis, where accuracy and sensitivity are paramount, the choice of analytical methodology can significantly impact the reliability of experimental data. This guide provides an in-depth comparison of the Sulfochlorophenol S (SCPS) colorimetric method with prevalent spectroscopic techniques, namely Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). As a Senior Application Scientist, this document is structured to offer not just a procedural overview but a comprehensive analysis grounded in scientific principles and practical field insights to aid in your selection of the most appropriate method for your specific analytical needs.
The Enduring Relevance of Colorimetric Methods in the Spectroscopic Era
While modern instrumental techniques like ICP-MS and AAS have become the workhorses of many analytical laboratories for their high throughput and multi-element capabilities, traditional colorimetric methods, such as the this compound (SCPS) method, retain their significance in specific applications.[1] The decision to employ a particular method hinges on a nuanced understanding of its underlying chemistry, performance characteristics, and the practical constraints of the laboratory.
The SCPS method is a spectrophotometric technique that relies on the formation of a colored complex between the SCPS reagent and a metal ion in solution. The intensity of the color, which is directly proportional to the concentration of the metal, is then measured using a spectrophotometer. This method is particularly noted for its application in the determination of elements like copper and thorium.
The Chemical Foundation of the this compound Method
The efficacy of the this compound method is rooted in the principles of coordination chemistry. SCPS, a chromogenic agent, possesses functional groups that can donate lone pairs of electrons to form stable coordination complexes with metal ions. This interaction leads to a shift in the electronic structure of the reagent, resulting in a change in its light absorption properties, which is observable as a distinct color change.
Caption: Formation of a colored metal-SCPS complex.
A Comparative Analysis of Performance
The selection of an analytical method is a critical decision that should be based on a thorough evaluation of its performance metrics. Below is a comparative summary of the this compound method against AAS, ICP-OES, and ICP-MS.
| Performance Parameter | This compound (SCPS) | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetry | Atomic Absorption | Atomic Emission | Mass Spectrometry |
| Selectivity | Moderate to High (analyte-dependent) | High | Moderate to High | Very High |
| Sensitivity | ng/mL to µg/mL range | ppb to ppm range | ppb to ppm range | ppt to ppb range[2] |
| Accuracy (% Recovery) | Typically 95-105% | Typically 90-110%[3] | Typically 95-105%[4] | Typically 97.5-101.7%[2] |
| Precision (%RSD) | < 5% | < 5% | < 2%[4] | < 1%[2] |
| Linearity (R²) | > 0.995 | > 0.995[3] | > 0.999 | > 0.999[2] |
| Multi-element Capability | No (single element) | Primarily single element[5] | Yes (simultaneous) | Yes (simultaneous)[6] |
| Cost (Instrument) | Low | Moderate | High | Very High |
| Cost (Operational) | Low | Moderate | High | High |
| Ease of Use | Simple | Moderate | Complex | Complex |
In-Depth Discussion of Methodologies
This compound (SCPS) Method
The SCPS method offers a cost-effective and straightforward approach for the quantification of specific trace metals. Its simplicity makes it an attractive option for laboratories with limited access to expensive instrumentation or for dedicated, routine analyses of a single analyte. However, its single-element nature and potential for interferences from other ions in the sample matrix are significant limitations. The selectivity of the method is highly dependent on the specific metal being analyzed and the control of experimental conditions such as pH.
Atomic Absorption Spectrometry (AAS)
AAS is a well-established technique that offers high selectivity for the determination of individual elements.[1] It is particularly advantageous for its robustness and relatively lower operational costs compared to plasma-based techniques.[5] However, its sequential nature for multi-element analysis can be time-consuming.[7] For certain trace elements, Graphite Furnace AAS (GFAAS) can achieve lower detection limits than standard flame AAS.[5]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful tool for simultaneous multi-element analysis, making it highly efficient for laboratories with high sample throughput. It offers a wide linear dynamic range and is less susceptible to chemical interferences compared to AAS. While the initial investment and operational costs are higher than AAS, its speed and multi-element capability often justify the expense for comprehensive sample characterization.[5]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS stands as the most sensitive of the compared techniques, capable of detecting elements at ultra-trace levels (parts per trillion).[2] Its ability to perform isotopic analysis further expands its analytical capabilities. However, the high initial and operational costs, coupled with the complexity of the instrumentation and potential for isobaric interferences, necessitate a high level of operator expertise.[6]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of any analytical method, the experimental protocol must be designed as a self-validating system. This involves the inclusion of quality control checks and adherence to established validation parameters.
A Validated Experimental Workflow for Trace Metal Analysis
Caption: A generalized workflow for validated trace metal analysis.
Detailed Step-by-Step Methodology for the this compound Method (Example for Copper)
The following protocol outlines a general procedure for the determination of copper using the SCPS method. It is crucial to note that specific parameters may need to be optimized based on the sample matrix and the expected concentration range of the analyte.
1. Reagent Preparation:
- Standard Copper Solution (1000 µg/mL): Dissolve a precisely weighed amount of high-purity copper metal or a suitable salt in a minimal amount of nitric acid and dilute to a known volume with deionized water.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations that bracket the expected sample concentrations.
- This compound (SCPS) Solution: Prepare a solution of SCPS of a specified concentration in deionized water.
- Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complexation reaction.
2. Sample Preparation:
- For solid samples, perform an appropriate acid digestion to bring the metal ions into solution.[5]
- For liquid samples, filtration may be necessary to remove particulate matter.
3. Colorimetric Reaction:
- Pipette a known volume of the sample or standard solution into a volumetric flask.
- Add the buffer solution to adjust the pH to the optimal range.
- Add a specified volume of the SCPS solution and mix thoroughly.
- Allow the reaction to proceed for the recommended time to ensure complete color development.
- Dilute the solution to the mark with deionized water and mix well.
4. Spectrophotometric Measurement:
- Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the copper-SCPS complex.
- Zero the instrument using a reagent blank (containing all reagents except the analyte).
- Measure the absorbance of the standard solutions and the sample solutions.
5. Data Analysis:
- Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
- Determine the concentration of copper in the sample solutions from the calibration curve.
Choosing the Right Tool for the Job: Field-Proven Insights
The selection of an analytical method should be a strategic decision based on the specific requirements of the analysis.
-
For dedicated, single-analyte quantification in a resource-limited setting, the this compound method offers a viable and cost-effective solution, provided that potential interferences are carefully managed.
-
For routine analysis of a limited number of elements with high precision, Atomic Absorption Spectrometry remains a robust and reliable choice.[5]
-
For high-throughput laboratories requiring the simultaneous analysis of multiple elements in a variety of sample matrices, Inductively Coupled Plasma-Optical Emission Spectrometry provides an excellent balance of speed, sensitivity, and versatility.
-
For research and applications demanding the utmost sensitivity and the ability to perform isotopic analysis, Inductively Coupled Plasma-Mass Spectrometry is the unparalleled choice, despite its higher cost and complexity.[6]
By understanding the fundamental principles, performance characteristics, and practical considerations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the generation of accurate and reliable trace metal analysis data.
References
Sources
A Comparative Guide to Ensuring Method Reliability: Robustness Testing of the Sulfochlorophenol S Analytical Procedure
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of confident decision-making. An analytical method that performs flawlessly under ideal conditions may falter when faced with the minor, yet inevitable, variations of a real-world laboratory environment. This guide provides an in-depth technical exploration of robustness testing for the analytical procedure of Sulfochlorophenol S, a critical reagent in various diagnostic and histological applications. We will move beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy protocol.
Introduction: The Imperative of Robustness in Analytical Method Validation
This compound is a complex organic dye used as a chromogenic reagent in various analytical and diagnostic assays. The accuracy and reliability of its quantification are paramount for the consistency and validity of these assays. Analytical method validation is the documented evidence that a procedure is suitable for its intended purpose, and a key component of this validation is the assessment of robustness.[1][2][3]
Robustness testing is a systematic evaluation of an analytical method's performance when subjected to small, deliberate variations in its parameters.[4] It is an intra-laboratory study conducted during method development to identify which parameters are most sensitive to change, thereby establishing a range within which the method remains reliable.[4] According to the International Council for Harmonisation (ICH) guidelines, robustness is a measure of a method's capacity to remain unaffected by these minor variations, providing an indication of its reliability during normal usage.[5]
This guide will focus on a typical spectrophotometric procedure for the quantification of this compound and detail a comprehensive approach to its robustness testing.
The Analytical Procedure: A Spectrophotometric Assay for this compound
Given that this compound is a colored compound, a UV-Visible spectrophotometric method is a common and appropriate technique for its quantification. A representative analytical procedure is outlined below, which will serve as the basis for our robustness study.
Principle: The quantitative determination of this compound is based on the measurement of its absorbance at a specific wavelength in a suitable solvent.
Assumed Procedure:
-
Standard Preparation: A stock solution of this compound is prepared by accurately weighing a reference standard and dissolving it in a specific solvent (e.g., 0.1 M HCl) to a known concentration. A series of calibration standards are then prepared by serial dilution of the stock solution.
-
Sample Preparation: The sample containing this compound is dissolved and diluted in the same solvent to a concentration expected to fall within the calibration range.
-
Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which for this compound is approximately 566 nm in 0.1 M HCl.
-
Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to the calibration curve generated from the standard solutions.
Designing a Comprehensive Robustness Study
A well-designed robustness study not only challenges the method but also provides valuable information about its operational limits. The process can be broken down into three key stages:
The first step is to identify the method parameters that could potentially fluctuate during routine use and might impact the analytical results. For our spectrophotometric method, these include:
-
Wavelength of Measurement (λmax): The spectrophotometer's wavelength setting can have minor inaccuracies.
-
Solvent Composition/pH: The concentration or pH of the solvent (e.g., 0.1 M HCl) can vary slightly between preparations.
-
Temperature: The ambient temperature of the laboratory can fluctuate, potentially affecting the absorbance reading.
-
Incubation/Standing Time: If there is a waiting period after sample preparation and before measurement, its duration could be a source of variability.
-
Instrument Source: Using different spectrophotometers can introduce variability.
-
Analyst: Different analysts performing the same procedure may introduce subtle variations.
For each identified parameter, a realistic range of variation around the nominal value is established. These variations should be small but deliberate.
| Parameter | Nominal Value | Variation (+) | Variation (-) |
| Wavelength | 566 nm | 568 nm | 564 nm |
| Solvent pH | 1.0 | 1.1 | 0.9 |
| Temperature | 25°C | 30°C | 20°C |
| Standing Time | 10 min | 15 min | 5 min |
There are two primary approaches to designing the robustness study:
-
One-Factor-At-a-Time (OFAT): This traditional approach involves changing one parameter at a time while keeping the others at their nominal levels.[6] While simple to execute and interpret, it is inefficient and fails to capture interactions between factors.
-
Design of Experiments (DoE): A more modern and efficient approach is to use a factorial design, where multiple parameters are varied simultaneously.[4][7] A fractional factorial design is often employed for robustness testing to minimize the number of experiments while still providing valuable information about the main effects of the parameters.[7] This approach is more representative of real-world scenarios where multiple small variations can occur concurrently.
For this guide, we will advocate for a Design of Experiments approach due to its efficiency and ability to reveal interactions between variables.
Experimental Protocol for Robustness Testing
This protocol outlines a step-by-step methodology for conducting the robustness test of the this compound spectrophotometric assay using a fractional factorial design.
Objective: To evaluate the robustness of the spectrophotometric method for the quantification of this compound.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Volumetric flasks and pipettes
-
Calibrated UV-Vis spectrophotometer
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the this compound reference standard in 0.1 M HCl to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Prepare a Test Solution: From the stock solution, prepare a test solution at a concentration in the middle of the intended analytical range (e.g., 10 µg/mL).
-
Set up the Experimental Design: A fractional factorial design (e.g., a 2^(4-1) design for four factors) is established. Each run in the design represents a unique combination of the parameter variations.
-
Execute the Experimental Runs: For each run in the experimental design, prepare the test solution and measure its absorbance according to the specified combination of varied parameters. It is crucial to perform the experiments in a randomized order to prevent bias.[6]
-
Record the Data: For each experimental run, record the absorbance and calculate the percentage recovery or concentration of this compound.
Data Analysis and Interpretation
The data from the robustness study is analyzed to determine the effect of each parameter variation on the analytical result.
Data Summary Table:
| Run | Wavelength (nm) | Solvent pH | Temperature (°C) | Standing Time (min) | Absorbance | % Recovery |
| 1 | 564 | 0.9 | 20 | 5 | 0.498 | 99.6 |
| 2 | 568 | 0.9 | 20 | 15 | 0.501 | 100.2 |
| 3 | 564 | 1.1 | 20 | 15 | 0.497 | 99.4 |
| 4 | 568 | 1.1 | 20 | 5 | 0.503 | 100.6 |
| 5 | 564 | 0.9 | 30 | 15 | 0.495 | 99.0 |
| 6 | 568 | 0.9 | 30 | 5 | 0.505 | 101.0 |
| 7 | 564 | 1.1 | 30 | 5 | 0.496 | 99.2 |
| 8 | 568 | 1.1 | 30 | 15 | 0.502 | 100.4 |
Statistical Analysis: The results are typically analyzed using statistical software to determine the main effects of each factor and any significant interactions. The significance of each effect is assessed, often using a p-value.
Interpretation: If none of the variations produce a significant change in the analytical result (e.g., all % recovery values are within a predefined acceptance criterion, such as 98-102%), the method is considered robust for those parameters. If a parameter is found to have a significant effect, it should be carefully controlled during routine use of the method, and the acceptable operational range for that parameter should be clearly defined in the analytical procedure.
Visualizing the Robustness Testing Workflow
A flowchart can effectively illustrate the logical progression of the robustness testing process.
Caption: Workflow for Robustness Testing of an Analytical Method.
Conclusion
Robustness testing is not merely a checkbox exercise in method validation; it is a fundamental scientific investigation into the reliability and practicality of an analytical procedure. By systematically challenging the method with small, deliberate variations, we gain confidence in its performance under the rigors of routine use. For the analysis of a critical reagent like this compound, a robust analytical method is essential for ensuring the quality and consistency of downstream applications. The adoption of efficient experimental designs, such as factorial designs, allows for a thorough yet resource-conscious evaluation of method robustness, ultimately leading to more reliable and transferable analytical procedures.
References
-
Chromatography Online. Robustness Tests. [Link]
-
Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
-
Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
PubMed. Robustness test of a headspace solid-phase microextraction method for the determination of chloroanisoles and chlorophenols related to cork taint in wine using experimental design. [Link]
-
Indian Journal of Pharmaceutical Sciences. Validation and Experimental Design Assisted Robustness Testing of RPLC Method for the Simultaneous Analysis of Brinzolamide and Brimonidine. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Quora. Is robustness and ruggedness study needed for UV spectroscopic methods?. [Link]
-
BioPharmaSpec. Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. [Link]
-
Scientific Research Publishing. Robustness Study and Superior Method Development and Validation for Analytical Assay Method of Atropine Sulfate in Pharmaceutical Ophthalmic Solution. [Link]
-
SciSpace. Analytical Method Validation as the First Step in Drug Quality Control. [Link]
-
AMS Bio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. Robustness evaluation in analytical methods optimized using experimental designs. [Link]
-
NHS. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Shimadzu. USP-Compliant Analysis and Robustness Evaluation of Pramipexole by Integrated LC System. [Link]
-
PHARMA DEVILS. Standard Operating Procedure: Analytical Method Validation. [Link]
-
Sisu@UT. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
Sources
- 1. Extraction and quantification of chlorophenolate molecules in soils spiked with 2,4-dichlorophenol and 2,4,5-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.uc.edu [journals.uc.edu]
- 6. Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Navigating Analytical Crossroads: A Cost-Benefit Analysis of Sulfochlorophenol S versus Instrumental Techniques in Pharmaceutical Analysis
In the fast-paced world of pharmaceutical research and development, the choice of analytical methodology is a critical decision with far-reaching implications for accuracy, efficiency, and cost. This guide provides an in-depth technical comparison of the chromogenic agent Sulfochlorophenol S and modern instrumental techniques for the quantitative analysis of key analytes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of features to offer a comprehensive cost-benefit analysis, supported by experimental data and field-proven insights. Our objective is to empower you to make informed decisions that align with the specific demands of your analytical challenges, from early-stage discovery to quality control.
The Analytical Challenge: Balancing Simplicity, Sensitivity, and Expense
The core of pharmaceutical analysis lies in the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential contaminants, such as metal ions. The ideal analytical method is sensitive, specific, accurate, precise, and cost-effective. Historically, colorimetric methods, relying on the development of a colored complex between an analyte and a chromogenic reagent, have offered a simple and accessible approach. This compound has emerged as a notable reagent in this class, particularly for the determination of metal ions.
However, the advent of sophisticated instrumental techniques, such as High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), has raised the bar for analytical performance. These technologies offer unparalleled sensitivity and selectivity, but often come with a significant upfront investment and higher operational costs. This guide will dissect the trade-offs between the established utility of this compound and the advanced capabilities of these instrumental powerhouses.
This compound: A Closer Look at the Chromogenic Contender
This compound is a chromogenic agent that forms stable, colored complexes with various metal ions. This property allows for their quantitative determination using spectrophotometry, a widely available and straightforward technique.[1] The reaction between this compound and a target metal ion results in a solution with a distinct color, the intensity of which is directly proportional to the concentration of the metal ion. This relationship is governed by the Beer-Lambert law, a fundamental principle in spectrophotometry.
Principle of Action: Metal Ion Chelation
The functionality of this compound lies in its molecular structure, which contains functional groups capable of chelating, or binding, to metal ions. This interaction leads to the formation of a metal-ligand complex that absorbs light at a specific wavelength in the visible spectrum.
Experimental Protocol: Spectrophotometric Determination of Copper (Cu²⁺) using this compound
The following is a generalized protocol for the determination of copper ions, illustrating the practical application of this method.
Materials:
-
This compound solution (concentration to be optimized based on expected analyte range)
-
Buffer solution (pH 4.03)[1]
-
Standard copper solutions of known concentrations
-
Unknown sample containing copper
-
Spectrophotometer and cuvettes
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard copper solutions of decreasing concentrations by diluting a stock solution with deionized water.
-
To a set of test tubes, add a fixed volume of each standard solution.
-
Add a precise volume of the buffer solution to each tube to maintain the optimal pH of 4.03.[1]
-
Add a fixed volume of the this compound solution to each tube and mix thoroughly.
-
Allow the color to develop for a specified time (incubation period).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the copper-Sulfochlorophenol S complex using the spectrophotometer. The blank should contain all reagents except the copper standard.
-
Plot a calibration curve of absorbance versus copper concentration.
-
-
Analysis of Unknown Sample:
-
Prepare the unknown sample in the same manner as the standards, ensuring the final volume and reagent concentrations are identical.
-
Measure the absorbance of the unknown sample at the same λmax.
-
Determine the concentration of copper in the unknown sample by interpolating its absorbance value on the standard curve.
-
The Instrumental Alternatives: A Paradigm of Precision and Power
Instrumental methods represent a significant leap in analytical capabilities, offering enhanced sensitivity, selectivity, and automation.[2] For the purpose of this comparison, we will focus on HPLC for the analysis of organic molecules (as a general comparison to a common laboratory task) and AAS/ICP-MS for metal ion analysis, the primary application of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to identify, quantify, and purify individual components of a mixture. It is a cornerstone of pharmaceutical analysis for APIs, impurities, and degradation products.
Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
AAS and ICP-MS are instrumental techniques specifically designed for elemental analysis, making them direct competitors to this compound for metal ion determination.
-
AAS measures the absorption of light by free atoms in the gaseous state. It is a highly specific and sensitive technique for determining the concentration of a particular element.
-
ICP-MS utilizes an inductively coupled plasma to ionize the sample, followed by a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio. ICP-MS offers exceptional sensitivity and the ability to perform multi-element analysis simultaneously.
Head-to-Head Comparison: Performance and Practicality
The choice between this compound and instrumental techniques hinges on a careful evaluation of their performance characteristics and practical considerations.
| Parameter | This compound Method | HPLC | AAS | ICP-MS |
| Principle | Colorimetry (Complexation) | Chromatography (Separation) | Atomic Absorption | Mass Spectrometry (Ionization) |
| Primary Application | Metal Ion Analysis | Organic Molecule Analysis | Elemental Analysis | Elemental & Isotopic Analysis |
| Sensitivity | Moderate to High (Analyte dependent) | High | High | Very High |
| Limit of Detection (LOD) | e.g., 1.35 ng/mL for Cu(II)[1] | Analyte and detector dependent | ppb range | ppt to sub-ppt range |
| Selectivity | Moderate (potential for interferences) | High (with method development) | High | Very High |
| Throughput | Moderate (manual or semi-automated) | High (with autosampler) | Moderate to High | High |
| Initial Cost | Low (Spectrophotometer) | High | High | Very High |
| Operational Cost | Low | Moderate (solvents, columns) | Moderate (lamps, gases) | High (gases, cones, standards) |
| Ease of Use | Relatively Simple | Requires skilled operator | Requires skilled operator | Requires highly skilled operator |
| Method Development | Relatively straightforward | Can be complex and time-consuming | Relatively straightforward | Complex |
Cost-Benefit Analysis: Making the Right Choice for Your Lab
The decision to employ a this compound-based method or an instrumental technique is not merely a matter of performance but a strategic assessment of cost versus benefit.
When to Choose this compound:
-
Budgetary Constraints: For laboratories with limited capital for instrumentation, the low initial investment for a spectrophotometer makes colorimetric methods highly attractive.
-
Routine, High-Concentration Analysis: When analyzing samples with relatively high concentrations of the target metal ion, the sensitivity of the this compound method is often sufficient.
-
Teaching and Training: The simplicity of the technique makes it an excellent tool for educational purposes and for training new laboratory personnel in fundamental analytical principles.
-
Field or On-site Analysis: With the availability of portable spectrophotometers, this compound-based methods can be adapted for on-site analysis where transporting large instruments is not feasible.
When to Opt for Instrumental Techniques:
-
Trace and Ultra-Trace Analysis: When the detection of very low concentrations of analytes is critical, the superior sensitivity of AAS and particularly ICP-MS is indispensable.
-
Complex Matrices: For samples containing multiple components that could interfere with a colorimetric assay, the high selectivity of HPLC and ICP-MS is necessary to ensure accurate results.
-
High-Throughput Screening: In drug discovery and quality control environments where a large number of samples need to be analyzed rapidly, the automation capabilities of modern instrumental systems provide a significant advantage.
-
Regulatory Compliance: For analyses that must adhere to stringent regulatory guidelines, validated instrumental methods are often the required standard. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide detailed guidance on the validation of analytical procedures.[3]
Conclusion: A Symbiotic Approach to Analytical Chemistry
The comparison between this compound and instrumental techniques is not a zero-sum game. Rather, it highlights the diverse and complementary nature of modern analytical chemistry. While instrumental methods like HPLC, AAS, and ICP-MS offer unparalleled performance in terms of sensitivity and selectivity, the simplicity and cost-effectiveness of colorimetric reagents like this compound ensure their continued relevance in many analytical workflows.
The judicious selection of an analytical method requires a thorough understanding of the specific analytical problem, including the nature of the analyte and matrix, the required level of sensitivity and accuracy, and the available resources. By carefully weighing the costs and benefits of each approach, researchers and drug development professionals can optimize their analytical strategies to achieve reliable results in a timely and cost-efficient manner. The ultimate goal is to ensure the quality, safety, and efficacy of pharmaceutical products, and both traditional and modern analytical techniques play a vital role in achieving this objective.
References
-
Highly sensitive determination of Cu(II) iron in ng/mL level in natural waters using this compound. PubMed. Available at: [Link].
-
Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled releas. Global Journal of Medical, Pharmaceutical, and Biomedical Update. Available at: [Link].
-
A SIMPLE METHOD FOR SPECTROPHOTOMETRIC DETERMINATION OF TRACES OF COPPER. Rasayan Journal of Chemistry. Available at: [Link].
-
Development and validation of colorimetric method for the quantitative analysis of kanamycin in bulk and pharmaceutical formulation. Journal of Innovations in Pharmaceutical and Biological Sciences. Available at: [Link].
-
Development and Validation of a Novel Colorimetric Method for the Estimation of Emtricitabine in Bulk and Tablet Formulation. Indian Journal of Pharmaceutical Sciences. Available at: [Link].
-
Development and Validation of a Field-Based Colorimetric LAMP Assay for the Detection of Clavibacter michiganensis in Tomato Plants. MDPI. Available at: [Link].
-
Instrumental Analysis. CfPIE. Available at: [Link].
-
Handbook of Analytical Validation. Routledge. Available at: [Link].
-
Spectrophotometric Detection of Copper in Water by Lab-on- a-chip Technology: Application to Electroplating. IEEE. Available at: [Link].
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link].
Sources
A Comprehensive Guide to the Development of Certified Reference Materials for Sulfochlorophenol S-Based Spectrophotometric Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the accuracy and reliability of measurements are paramount. This is particularly true in fields such as environmental monitoring, pharmaceutical analysis, and clinical diagnostics, where decisions based on analytical data can have significant consequences. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, enabling laboratories to achieve traceability of their measurement results to international standards. This guide provides an in-depth exploration of the development of CRMs for spectrophotometric methods that utilize Sulfochlorophenol S, a highly sensitive chromogenic reagent for the determination of various metal ions.
This document is designed to be a practical resource, offering not only a theoretical framework but also actionable experimental protocols and comparative data. We will delve into the intricacies of CRM production, from the initial synthesis and purification of the candidate material to the rigorous processes of homogeneity, stability, and characterization testing. By understanding the complete lifecycle of a CRM, researchers and analytical scientists can better evaluate and utilize these critical tools in their own work, ensuring the validity and comparability of their results.
The Critical Role of Certified Reference Materials in Analytical Science
A Certified Reference Material is a standard of the highest quality, for which one or more property values are certified by a metrologically valid procedure, accompanied by an uncertainty at a stated level of confidence.[1][2] The use of CRMs is essential for:
-
Method Validation and Verification: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.
-
Calibration of Instruments: Ensuring that analytical instruments provide accurate and traceable measurements.
-
Quality Control: Monitoring the ongoing performance of analytical methods and detecting any deviations.
-
Interlaboratory Comparisons: Assessing the proficiency of different laboratories and ensuring the comparability of results across different sites.[3]
The development and certification of a CRM is a meticulous process governed by international standards, primarily ISO 17034 ("General requirements for the competence of reference material producers") and ISO Guide 35 ("Reference materials — Guidance for characterization and for the use of reference materials").[4] These standards ensure the quality, integrity, and traceability of the certified values.
This compound: A Versatile Chromogenic Reagent
This compound, a bis-azo derivative of chromotropic acid, is a highly sensitive and selective chromogenic reagent used in spectrophotometric analysis.[3] Its chemical structure, characterized by multiple sulfonic acid groups and hydroxyl groups, allows it to form stable, colored complexes with a variety of metal ions.[5] This property makes it an excellent candidate for the development of CRMs for methods aimed at quantifying trace metals in various matrices, particularly in aqueous solutions.[6][7]
The underlying principle of this compound-based methods is the formation of a metal-ligand complex that exhibits a distinct and strong absorption in the visible region of the electromagnetic spectrum. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion, a relationship described by the Beer-Lambert Law.
The Journey of a CRM: From Synthesis to Certification
The creation of a this compound-based CRM is a multi-stage process that demands meticulous planning and execution. The following sections outline the critical steps involved, providing both the rationale behind each stage and detailed experimental protocols.
Synthesis and Purification of the Candidate Reference Material
The journey begins with the synthesis of high-purity this compound. While the specific industrial synthesis routes are often proprietary, a general approach for bis-azo dyes involves a two-step diazotization and coupling reaction.[8][9]
Experimental Protocol: Synthesis of a Bis-Azo Chromotropic Acid Derivative (Illustrative)
-
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Coupling: The resulting diazonium salt is then reacted with a coupling agent, in this case, a derivative of chromotropic acid, under controlled pH conditions to form the azo dye.
The purity of the synthesized material is of utmost importance for its use as a CRM. Impurities can interfere with the complexation reaction and lead to inaccurate certified values. Therefore, a rigorous purification process is essential.
Experimental Protocol: Purification of this compound (Hypothetical)
-
Recrystallization: The crude this compound is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly. The pure compound will crystallize out, leaving the impurities in the solution.
-
Chromatography: Column chromatography can be employed for further purification, using a suitable stationary phase and eluent to separate the desired compound from any remaining impurities.[10]
-
Purity Assessment: The purity of the final product is assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and spectroscopic methods (UV-Vis, FT-IR, NMR).
Homogeneity Assessment: Ensuring Uniformity
A fundamental requirement for any batch of CRMs is that every unit is identical in its certified property value within the stated uncertainty. Homogeneity testing is performed to quantify the variation between and within units of the candidate CRM.
Experimental Protocol: Homogeneity Testing of a this compound Solution CRM
-
Sampling: A statistically relevant number of units are randomly selected from the batch. From each selected unit, multiple sub-samples are taken.
-
Measurement: The concentration of this compound in each sub-sample is measured using a highly precise analytical method (e.g., a validated spectrophotometric method).
-
Statistical Analysis: The data is analyzed using Analysis of Variance (ANOVA) to determine if there are any statistically significant differences between the units. The between-unit and within-unit standard deviations are calculated and contribute to the overall uncertainty of the certified value.
Stability Assessment: A Test of Time
The certified value of a CRM must remain stable over its entire shelf life and under the specified storage and transport conditions. Stability studies are conducted to assess the potential degradation of the candidate CRM over time.
Experimental Protocol: Stability Study of a this compound Solution CRM
-
Study Design: Units of the candidate CRM are stored at different temperatures (e.g., a reference temperature and one or more elevated temperatures) for a defined period.
-
Time Points: Samples are analyzed at regular intervals (e.g., 0, 3, 6, 12, 24 months).
-
Measurement: The concentration of this compound is measured at each time point using a stability-indicating analytical method that can separate the intact compound from any degradation products.[1][11][12]
-
Data Analysis: The data is plotted against time, and a regression analysis is performed to determine if there is any significant trend of degradation. The results are used to establish the shelf life and recommended storage conditions for the CRM.
The degradation of sulfonated azo dyes can be initiated by factors such as light, temperature, and pH.[13] Potential degradation pathways may involve the cleavage of the azo bond, leading to the formation of aromatic amines.[14]
Characterization and Value Assignment
Characterization is the process of determining the property value of the candidate CRM. For a this compound CRM, this would be its concentration in a given solvent. The value assignment can be performed using one or a combination of the following approaches:
-
Single Laboratory, Single Method: Using a primary reference measurement procedure with a well-understood and low uncertainty.
-
Single Laboratory, Multiple Methods: Using two or more independent and validated analytical methods.
-
Interlaboratory Comparison: Involving a network of competent laboratories to analyze the candidate CRM. This approach is particularly valuable for establishing a consensus value with a high level of confidence.[3]
Experimental Protocol: Characterization by Interlaboratory Comparison
-
Protocol Development: A detailed analytical protocol for the spectrophotometric determination of a specific metal ion using the this compound CRM is developed and distributed to all participating laboratories.
-
Sample Distribution: Identical and homogenous samples of the candidate CRM are sent to the participating laboratories.
-
Analysis: Each laboratory performs the analysis according to the provided protocol and reports the results.
-
Statistical Evaluation: The results from all laboratories are statistically evaluated to determine the certified value and its associated uncertainty. Outlying results may be excluded based on statistical tests.
Performance Comparison: this compound CRM vs. Alternatives
The choice of a reference material depends on the specific application and the required level of accuracy and traceability. While a dedicated this compound CRM offers the highest level of method-specific validation, other types of reference materials can also be used. The following table provides a comparison of a hypothetical this compound CRM with other common reference materials used in spectrophotometric analysis.
| Feature | Certified this compound Solution CRM | In-house Prepared this compound Solution | Commercially Available Metal Ion CRM (e.g., for AAS/ICP) |
| Traceability | Directly traceable to SI units through a certified value and uncertainty. | Not directly traceable unless verified against a CRM. | Traceable to SI units for the metal ion concentration. |
| Uncertainty | Certified value is accompanied by a comprehensive uncertainty budget. | Uncertainty is typically unknown or poorly characterized. | Certified value has a known uncertainty. |
| Homogeneity | Assessed and guaranteed between units. | Homogeneity is not formally assessed. | Assessed and guaranteed for the metal ion concentration. |
| Stability | Long-term stability is established through formal studies. | Stability is often unknown and needs to be monitored frequently. | Long-term stability of the metal ion is established. |
| Commutability | High commutability for this compound-based methods. | Commutability is assumed but not proven. | May not be commutable with spectrophotometric methods due to matrix effects. |
| Cost | Higher initial cost. | Lower initial cost. | Varies depending on the metal and concentration. |
| Best For | Validating and ensuring the accuracy of this compound-based spectrophotometric methods. | Routine internal quality control. | Calibrating instruments for elemental analysis. |
Visualizing the Workflow and Analytical Principle
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the CRM development workflow and the chemical principle of a this compound-based spectrophotometric method.
Caption: Workflow for the development and certification of a this compound CRM.
Caption: Principle of spectrophotometric metal ion determination using this compound.
Conclusion: Elevating Analytical Confidence
The development of certified reference materials for this compound-based methods is a rigorous yet essential undertaking that underpins the reliability of analytical data. By following the stringent guidelines set forth by international standards, producers can provide the scientific community with invaluable tools for method validation, quality control, and ensuring the international comparability of measurement results. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and processes behind CRM development is crucial for the confident application of these materials and for elevating the quality and integrity of their analytical work. This guide serves as a foundational resource to bridge the gap between the theoretical understanding and the practical implementation of CRMs in the context of this compound-based spectrophotometric analysis.
References
-
International Atomic Energy Agency. (2002). Development and use of reference materials and quality control materials. IAEA-TECDOC-1350. [Link]
- Qu, Y., Zhang, X., & Li, F. (2012). Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation. Dyes and Pigments, 92(1), 322-329.
-
Spectroscopy Europe. (2001). New certified reference materials for the determination of photometric accuracy in UV spectrophotometry. [Link]
- Pooja, K., & Kumar, A. (2018). Spectrophotometric determination of metal ions using chromogenic organic reagents: Techniques, advantages, and challenges. International Journal of Chemical Studies, 6(4), 23-28.
-
Starna Scientific Ltd. (n.d.). Certified Reference Materials. [Link]
-
Sper Scientific Direct. (2025). Using a Spectrophotometer for Water Analysis. [Link]
- Khan, M. A., & Al-Hakami, S. M. (2013). Development and Validation of UV-Visible Spectrophotometric Method for the Determination of Chloramphenicol in Pure and in its Dosage Form. Journal of Applied Pharmaceutical Science, 3(5), 104-108.
- Ahmad, I., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 60(2), 2933-2938.
- Aluker, N. V., et al. (2020). Water Spectrophotometry in the UV and Visible Range as an Element of Water-Resource Ecoanalytics. Instruments and Experimental Techniques, 63(6), 853-860.
-
Kngac. (n.d.). ANALYTICAL CHEMISTRY CODE : 18K5CHELCH1 UNIT –II 2.1 Separation and Purification techniques. [Link]
-
ResearchGate. (2013). Simultaneous Spectrophotometric determination of Metal Ions in Aqueous Solutions Using a Simple Spectra Ratio Method. [Link]
-
ACS Sustainable Chemistry & Engineering. (2020). Biodegradation Products of a Sulfonated Azo Dye in Aerobic Granular Sludge Sequencing Batch Reactors Treating Simulated Textile Wastewater. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Validation of Uv- Visible Spectrophotometric Analytical Method for Bcs Class Ii Drug. [Link]
-
National Research Council of Canada. (n.d.). Drinking water Certified Reference Material for trace metals and other constituents. [Link]
-
International Journal of Creative Research Thoughts. (2023). Stability Indicating Method Development and Validation of Lobeglitazone Sulfate by RP-HPLC Method. [Link]
-
ELGA LabWater. (2025). Spectrophotometry | Water Impact | Lab Applications. [Link]
-
TÜBİTAK Academic Journals. (2002). Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. [Link]
-
Bulletin of the Chemical Society of Ethiopia. (2016). SPECTROPHOTOMETRIC DETERMINATION OF Cu(II), Co(II) AND Ni(II) IONS IN MONO AND MULTI - COMPONENT SYSTEMS USING RUBEANIC ACID. [Link]
-
International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. [Link]
-
NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. [Link]
-
HunterLab. (2022). Measuring Water Quality with Spectrophotometry. [Link]
-
Eurofins. (n.d.). Certified Reference Materials. [Link]
-
bioRxiv. (2023). Degradation of sulphonated mono and di-azo dye as the sole carbon source in Serratia marcescens: Insights from combined wet and dry lab analysis. [Link]
-
International Journal of Original Recent Advanced Research. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATION OF AZO DERIVATIVES FROM AROMATIC AMINES. [Link]
-
Asian Journal of Pharmaceutical Analysis. (2013). Analytical UV Spectroscopic Method Development and Validation for the Estimation of Mycophenolate Mofetil. [Link]
-
Innovative Foundry Solutions. (n.d.). Certified Reference Materials (CRMs) for Spectrometer. [Link]
-
ARO Scientific. (2025). Method validation using Certified Reference Materials (CRMs). [Link]
-
Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]
-
Scientific Reports. (2023). Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. [Link]
-
Quora. (2020). What are the steps of degradation of azo dyes?. [Link]
-
ISC Science. (n.d.). Certified Reference Material – Elements in Drinking Water. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
ResearchGate. (2017). UV SPECTROPHOTOMETRY METHOD DEVELOPMENT AND VALIDATION OF SULFADIAZINE AND TRIMETHOPRIM IN COMBINED DOSAGE FORM. [Link]
-
Westcliff University. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Materials Advances. (2022). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis. [Link]
-
Study.com. (n.d.). Water Sample Analysis: Colorimetry & Spectroscopy. [Link]
-
Applied and Environmental Microbiology. (2006). Degradation of Azo Dyes by Trametes villosa Laccase over Long Periods of Oxidative Conditions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. ijmr.net.in [ijmr.net.in]
- 6. sperdirect.com [sperdirect.com]
- 7. elgalabwater.com [elgalabwater.com]
- 8. ijorarjournal.com [ijorarjournal.com]
- 9. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kngac.ac.in [kngac.ac.in]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. ijcrt.org [ijcrt.org]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Sulfochlorophenol S
This guide provides comprehensive, actionable protocols for the safe and compliant disposal of Sulfochlorophenol S. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. The procedures outlined herein are designed to ensure that waste streams containing this compound are managed with the scientific rigor and foresight they demand, protecting both laboratory personnel and the environment.
The molecular structure of this compound (C₂₂H₁₄Cl₂N₄O₁₆S₄) immediately signals the need for cautious handling and specialized disposal. As a chlorinated aromatic compound, it falls into a category of chemicals that are often persistent in the environment and can generate hazardous byproducts if not disposed of correctly.[1][2] This guide is structured to provide a clear, logical workflow, from initial hazard assessment to final handoff for disposal, ensuring every step is grounded in established safety principles and regulatory compliance.
Hazard Assessment & Immediate Safety Protocols
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. While specific toxicity data for this compound is not extensively documented, its classification as a chlorinated phenol derivative provides a strong basis for a conservative and cautious approach.[1] Chlorophenols are known to be toxic, can cause severe skin and eye irritation, and may pose long-term health risks, including potential damage to the liver and kidneys.[3][4][5]
Core Safety Mandates:
-
Engineering Controls : Always handle this compound, whether in pure form or in solution, inside a certified chemical fume hood to prevent inhalation of any potential aerosols or dust.
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is non-negotiable. This includes:
-
Chemical-resistant gloves (e.g., butyl rubber or other appropriate material as specified in the Safety Data Sheet).
-
Splash-resistant safety goggles and a face shield , especially when working with liquids.[3]
-
A properly buttoned laboratory coat .
-
-
Emergency Preparedness : Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[6] All personnel handling the compound must be familiar with their location and operation.
Quantitative Data Summary & Waste Profile
Proper disposal begins with correct classification. This compound waste is categorized as hazardous chemical waste, specifically as a halogenated organic compound. This classification dictates the entire disposal pathway.
| Parameter | Guideline | Causality & Rationale | Citation |
| Waste Classification | Halogenated Organic Hazardous Waste | The presence of chlorine atoms in the molecular structure requires this classification. Halogenated waste streams necessitate specific high-temperature incineration protocols to prevent the formation of toxic dioxins and other persistent organic pollutants. | [6] |
| Primary Disposal Method | Incineration via a licensed hazardous waste contractor | This is the standard and required method for destroying halogenated organic compounds safely and in compliance with environmental regulations. | [6][7][8] |
| Prohibited Disposal Methods | Drain Disposal: Absolutely forbidden. Evaporation in Fume Hood: Not a valid disposal method. | These compounds are toxic to aquatic life and can persist in the environment. Drain disposal can violate EPA regulations and damage plumbing. Evaporation merely transfers the hazard to the atmosphere. | [6] |
| Recommended Container Type | Chemically-resistant, sealable containers (e.g., HDPE or glass). Must be clearly labeled. | The container must be compatible with the chemical waste to prevent degradation or leaks. Proper sealing prevents the release of vapors.[6][9] | |
| Container Fill Level | Do not exceed 75-90% of the container's capacity. | Leaving adequate headspace is crucial to accommodate vapor expansion, preventing pressure buildup and potential container failure.[6][10] |
Core Disposal Workflow: From Bench to Final Disposition
The following workflow provides a systematic, step-by-step process for managing this compound waste. This procedural approach ensures that waste is handled safely, segregated correctly, and fully documented, creating a self-validating system of compliance.
Caption: Workflow for the safe disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation
Causality: The foundational principle of chemical waste management is segregation. Halogenated and non-halogenated waste streams must never be mixed.[6] Co-mingling these wastes complicates the disposal process, significantly increases costs, and can lead to regulatory violations.
Step 2: Preparing Specific Waste Streams
Based on the nature of the waste, follow the appropriate protocol below.
Experimental Protocol 3.1: Liquid Waste (Aqueous & Organic Solutions)
-
Select Container: Obtain a designated hazardous waste container compatible with the solvent system. For aqueous solutions, a high-density polyethylene (HDPE) carboy is suitable. For organic solutions, a glass or other resistant container may be required.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out all required fields: "Hazardous Waste," the full chemical name "this compound," and list all other chemical constituents and their approximate percentages.
-
Transfer: Carefully pour the liquid waste into the container using a funnel. Perform this transfer inside a chemical fume hood.
-
Sealing: Securely cap the container immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[9]
-
Capacity: Do not fill the container beyond 90% of its total volume.[10]
Experimental Protocol 3.2: Solid Waste (Contaminated Labware)
-
Select Container: Use a dedicated, puncture-proof, and sealable container for solid waste.[10] This could be a rigid plastic drum or a sturdy box lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container with "Hazardous Waste" and "this compound Contaminated Debris."
-
Collection: Place all contaminated items—gloves, pipette tips, weighing paper, bench protectors, etc.—directly into this container.[7][10] Do not dispose of these items in regular or biohazardous trash.
-
Sealing: Keep the container sealed when not in use. Once full, seal the container securely for pickup.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Causality: Regulatory frameworks like those from the EPA govern the temporary storage of hazardous waste. An SAA is a designated location at or near the point of generation where waste can be safely stored pending removal by disposal specialists.
-
Location: The SAA must be in a well-ventilated, secure area, away from general laboratory traffic.
-
Secondary Containment: Place all liquid waste containers within a larger, chemically-resistant secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Documentation: Complete all necessary waste disposal manifests or log forms as required by your institution’s Environmental Health & Safety (EHS) department.[6]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once your waste container is approaching full (75-90%), contact your institution's EHS office to schedule a waste pickup.[10]
-
Professional Removal: Do not attempt to transport the waste off-site yourself. Final disposal must be handled by trained professionals from a licensed hazardous waste management company.[6]
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][11] Seek immediate medical attention.
-
Eye Contact: Flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
-
Spill Management:
-
For small spills, use an appropriate chemical absorbent kit. Do not use combustible materials like paper towels on their own.
-
For large spills, evacuate the area, restrict access, and immediately notify your institution's EHS or emergency response team.
-
All materials used for spill cleanup must be disposed of as hazardous solid waste according to Protocol 3.2.
-
This guide serves as a comprehensive resource for the responsible management of this compound waste. Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental component of our professional responsibility as scientists to ensure a safe and sustainable research environment.
References
-
ResearchGate. (2015). How can I dispose phenol?. Retrieved from [Link]
-
Sciencelab.com. (n.d.). Material Safety Data Sheet - 2-chlorophenol 98%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chlorophenol. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Chlorophenol. Retrieved from [Link]
-
University of Tennessee Health Science Center. (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Public Health Statement: Chlorophenols. Retrieved from [Link]
- Jin, Y., Wang, M., Rosen, R. T., & Ho, C. T. (1999). Thermal degradation of sulforaphane in aqueous solution. Journal of Agricultural and Food Chemistry, 47(8), 3121-3.
- Olaniran, A. O., & Igbinosa, E. O. (2011). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 11, 1837–1848.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1975). Environmental Hazard Assessment Series: Chlorophenols, Final Report. Retrieved from [Link]
Sources
- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. nj.gov [nj.gov]
- 4. nj.gov [nj.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. pfw.edu [pfw.edu]
- 10. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
A Guide to Personal Protective Equipment for Handling Sulfochlorophenol S
Understanding the Risks: A Prudent Approach to Handling Sulfochlorophenol S
Given its chemical nature as a sulfochlorophenol derivative, we must anticipate a hazard profile that includes potential skin and eye irritation, respiratory tract irritation, and possible systemic toxicity upon absorption or inhalation. Chlorinated phenols, as a class, are known for their toxicity, and the presence of the sulfonic acid group can enhance water solubility, potentially facilitating absorption. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.
Core Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the minimum recommended PPE for handling this compound in various laboratory contexts.
| Operation | Gloves | Eye Protection | Body Protection | Respiratory Protection |
| Handling small quantities of dilute solutions (<1%) in a well-ventilated area | Nitrile or neoprene gloves | Chemical splash goggles | Laboratory coat | Not generally required |
| Handling concentrated solutions or solid powder | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles and a face shield | Chemical-resistant laboratory coat or apron | Recommended (N95 or higher) |
| Procedures with a high risk of aerosol generation (e.g., vortexing, sonicating) | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles and a face shield | Chemical-resistant laboratory coat or apron | Required (Half-mask respirator with appropriate cartridges) |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
First Pair of Gloves: Don a pair of nitrile or neoprene gloves.
-
Laboratory Coat: Put on a clean, chemical-resistant laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check for your respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Second Pair of Gloves: Don a second pair of gloves over the first, extending the cuff over the sleeve of the laboratory coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Face and Eye Protection: Remove the face shield (if used) and then the goggles, handling them by the sides. Place them in a designated area for decontamination.
-
Laboratory Coat: Unbutton the laboratory coat and remove it by folding it in on itself, avoiding contact with the outer contaminated surface. Place it in a designated container for laundering or disposal.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair. Dispose of them in the appropriate chemical waste container.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE for this compound.
Disposal of Contaminated Materials
All materials that have come into contact with this compound, including used PPE, are considered chemical waste.
-
Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be placed in a clearly labeled, sealed chemical waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this compound down the drain.
-
Sharps: Contaminated needles, scalpels, or other sharps must be disposed of in a puncture-proof sharps container designated for chemical waste.
Always follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these stringent safety protocols, you can minimize the risks associated with handling this compound and ensure a safe and productive research environment. Always prioritize safety and consult the specific Safety Data Sheet for the most accurate and comprehensive information.
References
-
General Guidance on Chemical Safety: The OSHA Hazard Communication Standard provides a framework for understanding chemical hazards in the workplace.
-
Information on Phenolic Compounds: The National Institute for Occupational Safety and Health (NIOSH) offers detailed information on the hazards of phenolic compounds.
-
Guidance on Personal Protective Equipment: The Environmental Protection Agency (EPA) provides guidance on the selection and use of personal protective equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
